molecular formula C6H12ClNO2 B1390889 1-Methylpyrrolidine-3-carboxylic acid hydrochloride CAS No. 50585-87-0

1-Methylpyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B1390889
CAS No.: 50585-87-0
M. Wt: 165.62 g/mol
InChI Key: JFWLEGORBDKYIG-UHFFFAOYSA-N
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Description

1-Methylpyrrolidine-3-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO2 and its molecular weight is 165.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methylpyrrolidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-7-3-2-5(4-7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWLEGORBDKYIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50585-87-0
Record name 1-methylpyrrolidine-3-carboxylic acid hydrochloride
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Foundational & Exploratory

(R)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride vs (S)-isomer

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereoisomers of 1-Methylpyrrolidine-3-carboxylic acid hydrochloride: (R) vs. (S)

Authored by a Senior Application Scientist

Introduction: The Critical Role of Chirality in Modern Drug Development

In the landscape of medicinal chemistry and pharmaceutical development, the spatial arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological activity. 1-Methylpyrrolidine-3-carboxylic acid, a derivative of the cyclic amino acid β-proline, is a chiral building block of significant interest.[1][2] Its rigid, five-membered ring provides a structurally constrained scaffold that is invaluable for designing molecules with high affinity and selectivity for biological targets.[3][4]

This compound exists as a pair of non-superimposable mirror images, or enantiomers: (R)-1-Methylpyrrolidine-3-carboxylic acid and (S)-1-Methylpyrrolidine-3-carboxylic acid. While they share the same chemical formula and connectivity, their three-dimensional architectures are distinct. This stereochemical difference is paramount, as biological systems—composed of chiral entities like proteins and nucleic acids—interact differently with each enantiomer.[5] One enantiomer may elicit the desired therapeutic effect (the eutomer), while the other could be less active, inactive, or even responsible for adverse effects (the distomer).[5]

This guide provides an in-depth technical examination of the (R) and (S) isomers of this compound. We will explore their synthesis and resolution, comparative analytical techniques, and the stereospecific implications for their application, equipping researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize these versatile chiral synthons.

Part 1: Physicochemical Properties—A Tale of Two Isomers

Enantiomers share identical physical properties in an achiral environment. Their melting points, boiling points, densities, and solubilities in achiral solvents are the same. The defining physical difference lies in their interaction with plane-polarized light, a property known as optical activity. One isomer will rotate the light in a clockwise (+) direction (dextrorotatory), while the other will rotate it an equal amount in a counter-clockwise (-) direction (levorotatory). It is crucial to note that the (R/S) designation, which describes the absolute configuration of the chiral center, does not directly correlate with the direction of optical rotation (+/-).

Property(R)-1-Methylpyrrolidine-3-carboxylic acid HCl(S)-1-Methylpyrrolidine-3-carboxylic acid HClRacemic 1-Methylpyrrolidine-3-carboxylic acid HCl
Molecular Formula C₆H₁₂ClNO₂[6]C₆H₁₂ClNO₂[7]C₆H₁₂ClNO₂
Molecular Weight 165.62 g/mol [6]165.62 g/mol [7]165.62 g/mol
Appearance Off-white to light yellow solid[8]Solid (Appearance not specified)Solid
Purity ≥95% (Typical)≥97% (Typical)[9]≥95% (Typical)
Storage Sealed in dry, room temperature or 2-8°C[8]Sealed in dry, room temperatureSealed in dry, room temperature
Optical Rotation Specific rotation is opposite in sign to the (S)-isomer.Specific rotation is opposite in sign to the (R)-isomer.[α] = 0° (inactive)

Part 2: Stereospecific Synthesis and Chiral Resolution

Obtaining enantiomerically pure forms of 1-Methylpyrrolidine-3-carboxylic acid is a critical first step for any meaningful research or development. The two primary strategies are direct asymmetric synthesis and the resolution of a racemic mixture. The ideal approach is enantioselective synthesis, as it avoids the loss of 50% of the material inherent in resolution.

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired enantiomer directly. This can be achieved by:

  • Using a Chiral Precursor: A common and effective method is to start with an enantiomerically pure building block, such as (R)- or (S)-pyrrolidine-3-carboxylic acid, and subsequently introduce the N-methyl group. A typical reaction is reductive amination, where the parent amino acid is reacted with formaldehyde in the presence of a reducing agent (e.g., H₂ over a palladium or platinum catalyst).[10]

  • Organocatalytic Methods: Advanced techniques, such as organocatalytic enantioselective Michael additions, can be used to construct the chiral pyrrolidine ring from achiral starting materials, achieving high enantiomeric excess (ee).[11][12]

Chiral Resolution of Racemic Mixtures

When a racemic mixture is synthesized, it must be separated into its constituent enantiomers. This process, known as chiral resolution, relies on converting the enantiomers into diastereomers, which have different physical properties and can thus be separated.[13]

Common Resolution Techniques:

  • Diastereomeric Salt Crystallization: The racemic carboxylic acid is reacted with an enantiomerically pure chiral base (e.g., (R)-(-)-Mandelic Acid). This forms two diastereomeric salts with different solubilities, allowing one to be selectively crystallized from the solution.[13]

  • Enzymatic Kinetic Resolution: This method leverages the high stereoselectivity of enzymes. For example, a lipase can selectively hydrolyze the methyl or ethyl ester of one enantiomer, leaving the other enantiomer as the unreacted ester. When the reaction reaches approximately 50% conversion, the resulting acid and the unreacted ester can be separated.[13]

  • Preparative Chiral HPLC: While often used for analysis, High-Performance Liquid Chromatography with a Chiral Stationary Phase (CSP) can also be scaled up to separate gram quantities of enantiomers.

G cluster_0 Chiral Resolution Workflow racemate Racemic Mixture ((R/S)-Isomers) chiral_agent Add Chiral Resolving Agent (e.g., Chiral Base, Enzyme) racemate->chiral_agent diastereomers Formation of Diastereomers (Salts or Derivatives) chiral_agent->diastereomers separation Physical Separation (Crystallization, Chromatography) diastereomers->separation diastereomer_R Diastereomer R' separation->diastereomer_R Different Properties diastereomer_S Diastereomer S' separation->diastereomer_S cleavage Remove Chiral Agent diastereomer_R->cleavage diastereomer_S->cleavage enantiomer_R Pure (R)-Enantiomer cleavage->enantiomer_R enantiomer_S Pure (S)-Enantiomer cleavage->enantiomer_S

Caption: General workflow for chiral resolution.

Part 3: Analytical Techniques for Chiral Discrimination

Once a single enantiomer has been synthesized or isolated, its enantiomeric purity must be rigorously verified. Several analytical techniques are employed for this purpose, with chiral chromatography being the gold standard.[5][14]

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for determining enantiomeric excess (ee%).

  • Direct Method: This approach uses a Chiral Stationary Phase (CSP). CSPs are packed with a chiral selector (e.g., polysaccharide-based derivatives) that forms transient, diastereomeric complexes with the enantiomers. The different stabilities of these complexes cause one enantiomer to be retained longer on the column, resulting in separation.[13]

  • Indirect Method: In this method, the enantiomeric mixture is first reacted with an enantiomerically pure Chiral Derivatizing Agent (CDA) to form a pair of diastereomers.[15] These diastereomers can then be easily separated on a standard, achiral HPLC column (like a C18 column) because they have different physical properties.[15][16] This is a robust and often more accessible method if a specialized chiral column is unavailable.

Capillary Electrophoresis (CE)

Capillary Electrophoresis is another powerful separation technique. For chiral analysis, a chiral selector is added to the background electrolyte (running buffer). The enantiomers form transient diastereomeric complexes with the selector, which alters their effective electrophoretic mobility, leading to separation.[13]

G cluster_1 Analytical Workflow for Enantiomeric Purity sample Chiral Sample (Assumed Enantiopure) method_select Select Method sample->method_select hplc_direct Direct Chiral HPLC method_select->hplc_direct CSP hplc_indirect Indirect Chiral HPLC method_select->hplc_indirect CDA analysis Chromatographic Separation hplc_direct->analysis derivatization Derivatization with Chiral Agent hplc_indirect->derivatization derivatization->analysis data Data Acquisition (Chromatogram) analysis->data quant Quantification (Peak Area Integration) data->quant result Determine Enantiomeric Excess (% ee) quant->result

Caption: Workflow for determining enantiomeric purity.

Part 4: Stereospecific Applications and Biological Significance

The pyrrolidine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, frequently appearing in bioactive molecules.[2][4][17] The stereochemistry at the C3 position is often a critical determinant of a compound's interaction with its biological target. For example, (R)-pyrrolidine-3-carboxylic acid derivatives have been reported as components of enzyme inhibitors and receptor agonists.[2]

While specific biological data for the N-methylated hydrochloride salts are often proprietary or part of ongoing research, the principles can be extrapolated from their parent structures. For instance:

  • DPP-IV Inhibitors: The pyrrolidine scaffold is a key component in gliptins (like Vildagliptin), which are used to treat type 2 diabetes. The specific stereochemistry is essential for fitting into the active site of the dipeptidyl peptidase-IV (DPP-IV) enzyme.[4][17]

  • Receptor Agonists: The constrained nature of the pyrrolidine ring is ideal for designing ligands that can selectively bind to G-protein coupled receptors (GPCRs), such as GPR120 agonists for metabolic disorders.[17] The orientation of the carboxylic acid group, dictated by the (R) or (S) configuration, governs the key binding interactions (e.g., hydrogen bonding, salt bridges) within the receptor's binding pocket.

The use of a single, well-characterized enantiomer is mandated by regulatory agencies like the FDA for new drug development. This practice, known as chiral switching, ensures that the therapeutic agent has an optimized efficacy and safety profile by eliminating the metabolic burden and potential off-target effects of the non-therapeutic distomer.[5]

Part 5: Experimental Protocol: Indirect Chiral HPLC Analysis

This protocol details a self-validating method for determining the enantiomeric excess of 1-Methylpyrrolidine-3-carboxylic acid by converting the enantiomers into diastereomeric amides for analysis on a standard achiral HPLC column.

Objective: To determine the enantiomeric purity of a sample of this compound.

Pillar of Trustworthiness: This protocol is self-validating. By derivatizing and analyzing a known racemic sample first, a baseline separation of the two diastereomer peaks is established. The analysis of an unknown sample is then compared against this reference, ensuring confidence in the identification and quantification of each enantiomer.

Methodology:

  • Materials:

    • Sample: (R/S)-1-Methylpyrrolidine-3-carboxylic acid HCl (for reference), and the unknown sample.

    • Chiral Derivatizing Agent (CDA): (S)-(-)-α-Methylbenzylamine or similar chiral amine.[13]

    • Coupling Agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DCC (dicyclohexylcarbodiimide).

    • Base: Diisopropylethylamine (DIPEA).

    • Solvents: Dichloromethane (DCM) or Dimethylformamide (DMF, reaction solvent), Acetonitrile (ACN, HPLC grade), Deionized Water, Formic Acid.

  • Instrumentation:

    • Standard HPLC system with UV detector.

    • Achiral reversed-phase column (e.g., C18, 4.6 x 250 mm, 5 µm).

  • Experimental Procedure (Derivatization):

    • Step 1: In a clean vial, dissolve ~5 mg of the 1-Methylpyrrolidine-3-carboxylic acid HCl sample in 1 mL of DCM.

    • Step 2: Add 1.5 equivalents of the coupling agent (e.g., HBTU) and 2.0 equivalents of DIPEA. Stir for 5 minutes at room temperature. Causality: The base neutralizes the hydrochloride salt and activates the carboxylic acid with the coupling agent to form a highly reactive intermediate.

    • Step 3: Add 1.2 equivalents of the chiral amine CDA (e.g., (S)-(-)-α-Methylbenzylamine).

    • Step 4: Allow the reaction to proceed at room temperature for 1-2 hours, monitoring by TLC or LC-MS if possible to ensure completion. Validation: Complete reaction is crucial to prevent kinetic resolution, which would lead to inaccurate ee% values.

    • Step 5: Quench the reaction by adding a small amount of water. Extract the organic layer, dry it with sodium sulfate, and evaporate the solvent.

    • Step 6: Reconstitute the residue in a known volume of the HPLC mobile phase for injection.

  • HPLC Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a 10% B to 90% B gradient over 20-30 minutes. Rationale: A gradient is used to ensure elution of both the diastereomers and any unreacted starting materials with good peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (or wavelength appropriate for the chromophore introduced by the CDA).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas of the two resulting diastereomer peaks in the chromatogram.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major peak and Area₂ is the area of the minor peak).

Conclusion

The (R) and (S) enantiomers of this compound are seemingly identical yet functionally distinct molecules. Their shared physical properties belie a profound difference in their stereochemistry, which dictates their interactions within the chiral environment of a biological system. For professionals in drug discovery and chemical research, a mastery of the techniques for their stereoselective synthesis, resolution, and analysis is not merely an academic exercise—it is a prerequisite for innovation and regulatory compliance. The choice of enantiomer, the method of its preparation, and the rigor of its analysis are foundational decisions that directly impact the efficacy, safety, and ultimate success of novel therapeutics derived from this versatile chiral scaffold.

References
  • BenchChem. A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. [13]

  • Higashi, T., et al. Enantiomer separation of bioactive carboxylic acids derivatized with chiral reagent by LC-MS/MS. (Source details limited, refers to a scientific presentation or publication).[15]

  • Sigma-Aldrich. This compound Product Page.

  • PubChem. (S)-Methyl pyrrolidine-3-carboxylate hydrochloride. [7]

  • Chem-Impex. 1-Methyl-pyrrolidine-3-carboxylic acid Product Page. [1]

  • PubChem. Methyl pyrrolidine-3-carboxylate hydrochloride. [18]

  • Google Patents. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol. [10]

  • Yin, F., Garifullina, A., & Tanaka, F. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. CORE. [2]

  • Uno, K., et al. Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. [19]

  • BLD Pharm. (R)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride Product Page. [6]

  • ChemicalBook. (R)-METHYL PYRROLIDINE-3-CARBOXYLATE HYDROCHLORIDE. [8]

  • Smolecule. Buy 1-Methylpyrrolidine-3-carboxylic acid. [20]

  • Encyclopedia of Chromatography. Chiral Drug Separation. (Source details limited, likely a chapter in a reference work).

  • ResearchGate. Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. [11]

  • Chemsrc. (S)-1-METHYLPYRROLIDINE-3-CARBOXYLIC ACID. [9]

  • BenchChem. Application Notes: (R)-Pyrrolidine-3-carboxylic Acid in the Synthesis of Bioactive Molecules. [17]

  • Wang, R., et al. Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [14]

  • Yin, F., et al. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. [12]

  • Wikipedia. Chiral analysis. [5]

  • MedChemExpress. (R)-Pyrrolidine-3-carboxylic acid. [21]

  • TCI Chemicals. Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. [22]

  • Gatti, R., et al. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis. [16]

  • BenchChem. An In-depth Technical Guide to the Stereoisomers of Pyrrolidine-3-Carboxylic Acid. [3]

  • Iannazzo, D., et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. [4]

Sources

Synthesis of 1-Methylpyrrolidine-3-carboxylic acid hydrochloride starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-Methylpyrrolidine-3-carboxylic acid hydrochloride

Abstract

1-Methylpyrrolidine-3-carboxylic acid and its hydrochloride salt are pivotal building blocks in modern medicinal and agricultural chemistry.[1][2] Their presence in the core structure of numerous pharmacologically active compounds, particularly those targeting neurological disorders, has driven significant interest in efficient and scalable synthetic methodologies.[1][2][3] This guide provides a comprehensive technical overview of the primary synthetic strategies for obtaining this compound, designed for researchers, chemists, and professionals in drug development. We will explore various synthetic pathways, detailing the logic behind precursor selection, reaction mechanisms, and process optimization. The discussion is grounded in established chemical principles and supported by detailed experimental protocols and comparative data to ensure scientific integrity and practical applicability.

Strategic Overview: Retrosynthetic Analysis

A retrosynthetic approach to this compound reveals several logical disconnection points. The most straightforward strategies involve either the formation of the N-methyl bond on a pre-existing pyrrolidine ring or the construction of the pyrrolidine ring itself from acyclic precursors. The final step is invariably the formation of the hydrochloride salt from the free base.

G Target 1-Methylpyrrolidine-3-carboxylic acid HCl FreeBase 1-Methylpyrrolidine-3-carboxylic acid Target->FreeBase Salt Formation Disconnection1 N-Methylation FreeBase->Disconnection1 Disconnection2 Ring Formation FreeBase->Disconnection2 Precursor1 Pyrrolidine-3-carboxylic acid (or ester) Disconnection1->Precursor1 Precursor2 Acyclic Precursors (e.g., Michael Acceptors) Disconnection2->Precursor2

Caption: Retrosynthetic analysis of the target molecule.

Key Synthetic Strategies and Starting Materials

The selection of a synthetic route is often dictated by factors such as the availability and cost of starting materials, desired stereochemistry, and scalability requirements. Below, we detail the most prominent and field-proven methodologies.

Route A: N-Methylation of Pyrrolidine-3-Carboxylic Acid Derivatives

This is arguably the most direct and frequently employed strategy, leveraging commercially available pyrrolidine-3-carboxylic acid or its esters. The core transformation is the introduction of a methyl group onto the secondary amine of the pyrrolidine ring.

Causality and Experimental Choices: Reductive amination is the method of choice for this transformation due to its high efficiency and selectivity. The reaction proceeds via the formation of an intermediate iminium ion upon reaction of the secondary amine with formaldehyde, which is then reduced in situ.

  • Eschweiler-Clarke Reaction: This classical method uses a mixture of formaldehyde and formic acid. Formic acid serves as the reducing agent, delivering a hydride to the iminium intermediate. It is a robust, metal-free option suitable for many applications.

  • Catalytic Hydrogenation: A cleaner and often higher-yielding alternative involves reacting the pyrrolidine precursor with formaldehyde in the presence of a catalyst (e.g., Palladium on carbon, Platinum) under a hydrogen atmosphere.[4] This method avoids the use of a stoichiometric reductant, making it more atom-economical.

The final step involves treating the resulting N-methylated free base with hydrochloric acid to precipitate the desired hydrochloride salt, which is often more stable, crystalline, and easier to handle than the free base.[5]

G cluster_0 Route A: N-Methylation Pathway Start Pyrrolidine-3-carboxylic acid (or ester) Step1 Reductive Amination (HCHO, [H]) Start->Step1 Intermediate 1-Methylpyrrolidine-3-carboxylic acid (Free Base) Step1->Intermediate Step2 Acidification (HCl) Intermediate->Step2 End 1-Methylpyrrolidine-3-carboxylic acid HCl Step2->End

Caption: Workflow for the N-Methylation strategy.

Route B: Synthesis from Acyclic Precursors via Cyclization

For situations requiring the construction of the pyrrolidine scaffold, particularly for creating specific stereoisomers, cyclization strategies are employed. Organocatalytic methods have emerged as powerful tools for this purpose.[5]

Causality and Experimental Choices: A highly effective modern approach involves an asymmetric Michael addition followed by reductive cyclization.[6][7][8] This strategy allows for the precise control of stereocenters.

  • Michael Addition: The reaction is initiated by the conjugate addition of a nitroalkane (like nitromethane) to a 4-substituted-4-oxo-2-enoate.[6] Chiral organocatalysts, such as primary amine thioureas, are used to induce high enantioselectivity.

  • Reductive Cyclization: The resulting Michael adduct, which contains both a ketone and a nitro group, is then subjected to reductive cyclization. Catalytic hydrogenation (e.g., using Palladium on carbon or Raney Nickel) simultaneously reduces the nitro group to an amine and the ketone to a hydroxyl group (or facilitates reductive amination), triggering an intramolecular cyclization to form the pyrrolidine ring.

  • N-Methylation and Salt Formation: If the nitrogen is not methylated during the cyclization, a subsequent N-methylation step (as described in Route A) is performed, followed by conversion to the hydrochloride salt.

This route is more complex but offers unparalleled control over the molecule's stereochemistry, which is critical in drug development.[5] Using this method, 5-methylpyrrolidine-3-carboxylic acid has been synthesized with 97% enantiomeric excess in just two steps.[6][7][8]

G cluster_1 Route B: Asymmetric Cyclization Pathway Start_B 4-Oxo-2-enoate + Nitroalkane Step1_B Organocatalytic Michael Addition Start_B->Step1_B Intermediate_B Acyclic Nitro-Keto Adduct Step1_B->Intermediate_B Step2_B Reductive Cyclization (H2/Pd) Intermediate_B->Step2_B Intermediate2_B Substituted Pyrrolidine- 3-carboxylic acid Step2_B->Intermediate2_B Step3_B N-Methylation & HCl Treatment Intermediate2_B->Step3_B End_B Target Molecule Step3_B->End_B

Caption: Workflow for the Asymmetric Cyclization strategy.

Route C: Functional Group Interconversion from Other 1-Methylpyrrolidines

Another viable pathway involves starting with a readily available 1-methylpyrrolidine derivative and converting a functional group at the 3-position into a carboxylic acid.

Causality and Experimental Choices: A common precursor for this route is 1-Methyl-3-pyrrolidinol.[5] The synthesis of this alcohol is well-established, often starting from the reaction of 1,4-dichloro-2-butanol with an aqueous solution of methylamine.[9]

The conversion of the alcohol to the carboxylic acid typically involves a two-step process:

  • Oxidation to Ketone: The secondary alcohol (1-Methyl-3-pyrrolidinol) is first oxidized to the corresponding ketone, 1-Methylpyrrolidin-3-one.[5] Standard oxidizing agents like Swern or Dess-Martin oxidation are effective at the lab scale.

  • Conversion to Carboxylic Acid: The transformation of the ketone to the carboxylic acid is more complex and represents the main challenge of this route. While no direct, high-yield method is prominently cited, it could conceptually proceed through reactions like a haloform reaction followed by further manipulation or via more advanced carbonylation techniques. Due to the multiple steps and potentially harsh conditions, this route is often less preferred than Route A unless the precursors are exceptionally inexpensive or readily available.

Comparative Summary of Synthetic Routes

RouteStarting Material(s)Key Transformation(s)Reagents & CatalystsAdvantagesDisadvantages
A Pyrrolidine-3-carboxylic acid (or ester)Reductive AminationFormaldehyde, HCOOH or H₂/Pd-CHigh yield, direct, uses available precursors.Stereochemistry is dependent on the starting material.
B 4-Oxo-2-enoate, NitroalkaneMichael Addition, Reductive CyclizationChiral Organocatalyst, H₂/Pd-CExcellent stereocontrol, builds complexity efficiently.More steps, requires catalyst synthesis/purchase.
C 1,4-Dichloro-2-butanol, MethylamineCyclization, OxidationNaOH, Standard OxidantsUtilizes inexpensive, simple starting materials.Multiple steps, final oxidation can be low-yielding.

Detailed Experimental Protocols

The following protocols are provided as self-validating systems, representing common and reliable procedures.

Protocol 1: Synthesis of 1-Methyl-3-pyrrolidinol (Precursor for Route C)

This protocol is adapted from established methods for the cyclization of 1,4-dihalobutanols with primary amines.[9]

  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, charge a 40% aqueous solution of methylamine. Cool the flask to 10-15°C using an ice-water bath.

  • Addition of Dichlorobutanol: Slowly add 1,4-dichloro-2-butanol dropwise to the stirred methylamine solution, ensuring the internal temperature is maintained below 20°C.

  • Pressurized Reaction: Transfer the resulting mixture to a steel autoclave. Seal the vessel and heat to approximately 120°C. The reaction is maintained at this temperature under the developed pressure for 10-12 hours, or until GC analysis shows the disappearance of the starting material.

  • Workup and Isolation: Cool the reactor to room temperature and cautiously vent any excess pressure. Discharge the contents and add solid sodium hydroxide pellets portion-wise to basify the mixture and salt out the product. This will also liberate excess methylamine gas, which should be done in a well-ventilated fume hood.

  • Extraction and Purification: Filter the mixture to remove precipitated salts. Separate the organic layer from the aqueous layer. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude oil.

  • Final Purification: Purify the crude product by vacuum distillation to afford 1-Methyl-3-pyrrolidinol as a colorless, transparent oil. A typical yield is around 65% with >99% purity.[9]

Protocol 2: N-Methylation and Salt Formation (Route A)

This protocol describes a general procedure for the N-methylation of a pyrrolidine ester followed by hydrochloride salt formation.

  • N-Methylation: Dissolve Methyl pyrrolidine-3-carboxylate hydrochloride (1.0 eq) in methanol. Add aqueous formaldehyde (37 wt. %, 1.2 eq) followed by 10% Palladium on carbon (5 mol %).

  • Hydrogenation: Place the reaction mixture in a hydrogenation vessel and subject it to a hydrogen atmosphere (typically 50 psi). Stir vigorously at room temperature for 12-18 hours, or until TLC/LC-MS analysis confirms the complete consumption of the starting material.

  • Filtration and Concentration: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol. Concentrate the combined filtrate under reduced pressure to obtain the crude 1-Methylpyrrolidine-3-carboxylic acid methyl ester.

  • Saponification (if starting from ester): Dissolve the crude ester in a mixture of methanol and water. Add sodium hydroxide (1.1 eq) and stir at room temperature for 4 hours or until the ester is fully hydrolyzed.

  • Acidification and Salt Formation: Cool the solution in an ice bath and carefully acidify to pH ~1-2 with concentrated hydrochloric acid. If the product does not precipitate, concentrate the solution in vacuo. The resulting solid or semi-solid can be triturated with a solvent like acetone or isopropanol to induce crystallization.

  • Isolation: Collect the crystalline solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Conclusion

The synthesis of this compound can be achieved through several strategic routes, each with distinct advantages. For directness and scalability with commercially available precursors, N-methylation (Route A) stands out as the most practical approach. For applications demanding high stereochemical purity and where the construction of the core scaffold is necessary, asymmetric cyclization (Route B) offers a powerful and elegant solution.[6] The choice of synthesis will ultimately be guided by the specific requirements of the research or development program, balancing factors of cost, efficiency, and stereochemical control. This guide provides the foundational knowledge for chemists to make informed decisions and execute these important transformations effectively.

References

  • PrepChem.com. Synthesis of L-proline, methyl ester. Available from: [Link]

  • Organic Syntheses Procedure. L-Proline, 2-methyl-. Available from: [Link]

  • Chemical Synthesis Database. 1-methyl-2-oxo-3-pyrrolidinecarboxylic acid. Available from: [Link]

  • CORE. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-s. Available from: [Link]

  • PubChemLite. This compound (C6H11NO2). Available from: [Link]

  • ResearchGate. Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF. Available from: [Link]

  • PubChem. 1-Methylpyrrolidine-3-carboxylic acid | C6H11NO2 | CID 322598. Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Available from: [Link]

  • Semantic Scholar. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Available from: [Link]

  • Google Patents. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol.

Sources

A Technical Guide to the Spectroscopic Characterization of 1-Methylpyrrolidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methylpyrrolidine-3-carboxylic acid hydrochloride is a substituted pyrrolidine derivative with significant potential as a building block in the synthesis of novel pharmaceutical agents and other specialty chemicals. Its structural features—a tertiary amine within a five-membered ring and a carboxylic acid group—necessitate rigorous characterization to ensure identity, purity, and stability. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering researchers and drug development professionals a framework for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific molecule are not widely published, this document synthesizes data from analogous structures and foundational spectroscopic principles to present a robust predictive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum is anticipated to reveal the number of unique proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling. Given the hydrochloride form, the tertiary amine is expected to be protonated, which will influence the chemical shifts of adjacent protons. The spectrum would likely be acquired in a solvent like Deuterium Oxide (D₂O) or DMSO-d₆.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
Carboxylic Acid (-COOH)10.0 - 13.0Broad SingletHighly deshielded proton, its presence is pH-dependent and may exchange with D₂O.[1]
Pyrrolidine Ring Protons (CH, CH₂)2.0 - 4.0MultipletsComplex overlapping signals due to diastereotopicity and coupling between adjacent protons.
N-Methyl Protons (-NCH₃)~2.9SingletA distinct singlet corresponding to the three equivalent protons of the methyl group.
N-H Proton (-N⁺H-)~9.0Broad SingletThe proton on the positively charged nitrogen; its visibility can depend on the solvent and water content.
Interpretation of the Predicted ¹H NMR Spectrum

The downfield region of the spectrum is expected to be dominated by the broad singlet of the carboxylic acid proton, a characteristic feature of this functional group.[1] The protons on the pyrrolidine ring will likely present as a complex set of multiplets between 2.0 and 4.0 ppm. The proton at the C3 position, being adjacent to the electron-withdrawing carboxylic acid group, is expected to be the most downfield of the ring protons. The N-methyl group should appear as a sharp singlet around 2.9 ppm, a typical region for such protons. The presence of the hydrochloride salt will lead to the protonation of the tertiary amine, and the resulting N⁺-H proton may appear as a broad signal, though it can undergo exchange with solvent protons, potentially broadening or disappearing.

Predicted ¹³C NMR Spectroscopic Data

The carbon NMR spectrum provides information on the number of unique carbon environments.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
Carbonyl Carbon (-COOH)170 - 180The least shielded carbon, characteristic of a carboxylic acid.
Pyrrolidine Ring Carbons (C2, C5)55 - 65Carbons adjacent to the nitrogen atom.
Pyrrolidine Ring Carbon (C4)25 - 35The carbon beta to the nitrogen and the carboxylic acid.
Pyrrolidine Ring Carbon (C3)40 - 50The carbon attached to the carboxylic acid group.
N-Methyl Carbon (-NCH₃)~42A distinct peak for the methyl carbon.
Interpretation of the Predicted ¹³C NMR Spectrum

The most downfield signal will be that of the carbonyl carbon of the carboxylic acid, typically found in the 170-180 ppm range. The carbons of the pyrrolidine ring will have distinct chemical shifts influenced by their proximity to the nitrogen atom and the carboxylic acid. The carbons directly bonded to the nitrogen (C2 and C5) are expected in the 55-65 ppm region. The N-methyl carbon will appear as a sharp signal around 42 ppm.

Standard Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to the specific solvent and sample.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C and its longer relaxation times, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Data
Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity Notes
O-H Stretch (Carboxylic Acid)2500 - 3300BroadA very broad and strong band, characteristic of the hydrogen-bonded O-H in a carboxylic acid.[1]
N-H Stretch (Ammonium Salt)2400 - 2800Broad, MediumStretching of the N⁺-H bond of the hydrochloride salt.
C-H Stretch (Aliphatic)2850 - 3000Medium-StrongC-H stretching of the pyrrolidine ring and N-methyl group.
C=O Stretch (Carboxylic Acid)1700 - 1730StrongA very strong and sharp absorption, characteristic of the carbonyl group in a saturated carboxylic acid.
C-N Stretch (Amine)1000 - 1250MediumStretching vibration of the carbon-nitrogen bond.
Interpretation of the Predicted IR Spectrum

The most prominent and diagnostic feature in the IR spectrum of this compound is expected to be the very broad O-H stretching band from the carboxylic acid, appearing from 2500 to 3300 cm⁻¹.[1] Superimposed on this will be the C-H stretching vibrations. Another key absorption will be the strong, sharp C=O stretch of the carboxylic acid carbonyl group, anticipated around 1700-1730 cm⁻¹. The presence of the ammonium hydrochloride salt will likely give rise to a broad absorption in the 2400-2800 cm⁻¹ region due to the N⁺-H stretch.

Standard Experimental Protocol for IR Spectroscopy (Solid Sample)
  • Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in a mortar and pestle. Grind the mixture to a fine powder. Press the powder into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (ATR): Alternatively, place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.

  • Sample Spectrum: Place the sample in the IR beam path and acquire the spectrum.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering clues about its structure.

Predicted Mass Spectrometry Data

For the free base, 1-Methylpyrrolidine-3-carboxylic acid (C₆H₁₁NO₂), the molecular weight is 129.16 g/mol . The hydrochloride salt will not be observed directly in most mass spectrometry techniques. The analysis will show the mass of the protonated free base.

Ion Predicted m/z Notes
[M+H]⁺130.086The protonated molecular ion of the free base, likely to be the molecular ion peak observed.[2]
[M-COOH]⁺84.081Fragmentation resulting from the loss of the carboxylic acid group (mass 45).
[C₄H₈N]⁺70.065A common fragment from the cleavage of the pyrrolidine ring.
Interpretation of the Predicted Mass Spectrum

In a typical electrospray ionization (ESI) mass spectrum, the most prominent peak is expected to be the protonated molecular ion [M+H]⁺ at an m/z of approximately 130.086.[2] Under higher energy conditions (e.g., in tandem MS or with in-source fragmentation), characteristic fragment ions would be observed. A significant fragmentation pathway would be the loss of the carboxylic acid group as a neutral radical, leading to a fragment at m/z 84. Further fragmentation of the pyrrolidine ring could lead to smaller ions.

Standard Experimental Protocol for Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

  • Chromatographic Separation (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system to separate it from any impurities before it enters the mass spectrometer.

  • Ionization: Use an appropriate ionization source, such as Electrospray Ionization (ESI), which is well-suited for polar molecules like this.

  • Mass Analysis: Acquire the mass spectrum in a full scan mode to detect all ions within a specified m/z range (e.g., 50-500). For structural confirmation, tandem MS (MS/MS) can be performed by selecting the [M+H]⁺ ion and fragmenting it to observe its daughter ions.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion and characteristic fragment ions.

Workflow Visualization

The overall workflow for the spectroscopic characterization of this compound can be visualized as follows:

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Connectivity & Environment IR->Structure Functional Groups MS->Structure Molecular Weight & Fragmentation

Caption: Workflow for the comprehensive spectroscopic characterization of the target compound.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. By combining the predictive power of NMR for detailed structural mapping, IR for functional group identification, and MS for molecular weight and fragmentation analysis, researchers can confidently verify the identity and purity of this important synthetic building block. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in a drug discovery and development setting.

References

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  • PubChemLite. (n.d.). This compound (C6H11NO2). Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

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An In-Depth Technical Guide to 1-Methylpyrrolidine-3-carboxylic acid hydrochloride (CAS 50585-87-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrrolidine Scaffold in Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone in modern medicinal chemistry. Its prevalence in numerous natural products and synthetic drugs underscores its significance as a "privileged scaffold."[1][2] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets.[1][2] Among the vast array of pyrrolidine-based building blocks, 1-Methylpyrrolidine-3-carboxylic acid hydrochloride (CAS 50585-87-0) has emerged as a particularly valuable synthon. Its inherent chirality and strategically placed functional groups—a tertiary amine, a carboxylic acid, and a chiral center—offer a versatile platform for the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, synthesis, and diverse applications in drug discovery and development, with a particular focus on neurotherapeutics.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and formulation. The hydrochloride salt of 1-Methylpyrrolidine-3-carboxylic acid is typically a solid at room temperature, and its key properties are summarized in the table below.[3]

PropertyValueSource
CAS Number 50585-87-0Sigma-Aldrich
Molecular Formula C₆H₁₂ClNO₂Sigma-Aldrich[3]
Molecular Weight 165.62 g/mol Sigma-Aldrich[3]
Appearance SolidSigma-Aldrich[3]
Boiling Point (of free acid) 227.1 ± 33.0 °C at 760 mmHgChemSrc[4]
Storage Temperature Room temperature, sealed in dry conditionsSigma-Aldrich[3]
Purity (typical) ≥ 95%Sigma-Aldrich[3]

Note: The melting point for the hydrochloride salt is not consistently reported across public sources. Experimental determination is recommended for precise applications.

Synthesis and Chiral Integrity

The synthesis of enantiomerically pure pyrrolidine-3-carboxylic acid derivatives is a topic of significant interest in organic chemistry. Several strategies have been developed to access these valuable chiral building blocks, including asymmetric Michael additions and 1,3-dipolar cycloadditions.[1][5]

A common approach to synthesizing derivatives of pyrrolidine-3-carboxylic acid involves the organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates. This method has been shown to produce highly enantiomerically enriched 5-alkylsubstituted pyrrolidine-3-carboxylic acids in a concise, two-step process.[5]

The following diagram illustrates a generalized synthetic workflow for accessing chiral pyrrolidine-3-carboxylic acid scaffolds.

G cluster_synthesis Generalized Asymmetric Synthesis Enoate Enoate Michael_Addition Organocatalytic Michael Addition Enoate->Michael_Addition Nitroalkane Nitroalkane Nitroalkane->Michael_Addition Nitro_Adduct γ-Nitro-β-carboxy Ester Michael_Addition->Nitro_Adduct Cyclization_Reduction Reductive Cyclization Nitro_Adduct->Cyclization_Reduction Pyrrolidine_Ester Substituted Pyrrolidine-3-carboxylate Cyclization_Reduction->Pyrrolidine_Ester Hydrolysis Ester Hydrolysis Pyrrolidine_Ester->Hydrolysis Final_Product Chiral Pyrrolidine-3-carboxylic Acid Hydrolysis->Final_Product

Caption: Generalized workflow for the asymmetric synthesis of chiral pyrrolidine-3-carboxylic acids.

Experimental Protocol: Chiral Purity Analysis by HPLC

Ensuring the enantiomeric purity of this compound is critical for its application in the synthesis of stereospecific pharmaceuticals. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely employed and effective method for this purpose.

Objective: To determine the enantiomeric excess (% ee) of a sample of 1-Methylpyrrolidine-3-carboxylic acid.

Materials:

  • 1-Methylpyrrolidine-3-carboxylic acid sample

  • Chiral HPLC column (e.g., Chiralcel OD-H or similar polysaccharide-based column)[6]

  • HPLC grade n-hexane

  • HPLC grade isopropanol

  • Trifluoroacetic acid (TFA)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane, isopropanol, and trifluoroacetic acid in a ratio of 90:10:0.1 (v/v/v). The optimal ratio may require empirical determination.[6]

  • Sample Preparation: Prepare a standard solution of the racemic 1-Methylpyrrolidine-3-carboxylic acid in the mobile phase. Dissolve the test sample in the mobile phase at a similar concentration.

  • HPLC System Setup:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Set the flow rate to 1.0 mL/min.[6]

    • Set the UV detector to a wavelength of 210 nm.[6]

  • Injection and Data Acquisition:

    • Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times.

    • Inject the test sample and record the chromatogram.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers in the test sample chromatogram.

    • Calculate the area of each peak.

    • Determine the enantiomeric excess using the following formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

The N-Methylpyrrolidine-3-Carboxylic Acid Scaffold in Drug Design and Discovery

The structural features of this compound make it a highly attractive building block for the synthesis of a diverse range of biologically active molecules. Its utility is particularly pronounced in the development of therapeutics targeting the central nervous system (CNS).[7][8]

A Privileged Scaffold for CNS Drug Discovery

The design of CNS-active drugs is fraught with challenges, primarily the need to cross the blood-brain barrier (BBB). This necessitates a careful balance of physicochemical properties, including lipophilicity, polar surface area, and the number of hydrogen bond donors and acceptors. The N-methylpyrrolidine moiety contributes favorably to these parameters, often enhancing the potential for BBB penetration.[9]

The pyrrolidine scaffold's conformational flexibility allows it to adopt various spatial arrangements, enabling it to bind to a wide range of biological targets with high specificity. The stereochemistry of substituents on the pyrrolidine ring is often a critical determinant of biological activity, with different enantiomers exhibiting distinct pharmacological profiles.[1]

Applications in the Synthesis of Neurotherapeutics

Derivatives of 1-Methylpyrrolidine-3-carboxylic acid have been incorporated into a variety of compounds investigated for the treatment of neurological and psychiatric disorders. The pyrrolidine-3-carboxylic acid core can serve as a rigid scaffold to orient pharmacophoric groups in a precise three-dimensional arrangement, leading to potent and selective interactions with receptors and enzymes in the CNS.[7]

The following diagram illustrates the central role of the 1-Methylpyrrolidine-3-carboxylic acid scaffold in the synthesis of a hypothetical CNS drug candidate.

G cluster_drug_synthesis Drug Candidate Synthesis Workflow Start 1-Methylpyrrolidine-3-carboxylic acid HCl Amide_Coupling Amide Coupling (e.g., with a primary amine) Start->Amide_Coupling Intermediate_1 N-Substituted Pyrrolidine-3-carboxamide Amide_Coupling->Intermediate_1 Further_Modification Further Functionalization (e.g., Suzuki coupling) Intermediate_1->Further_Modification Final_Drug Final Drug Candidate (Targeting a CNS Receptor) Further_Modification->Final_Drug

Caption: Synthetic workflow illustrating the use of the title compound in generating a CNS drug candidate.

Safety and Handling

This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during its handling and use.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is essential to consult the Safety Data Sheet (SDS) for comprehensive safety and handling information before working with this compound.

Conclusion

This compound is a versatile and valuable chiral building block with significant applications in pharmaceutical research and development. Its unique structural and physicochemical properties make it particularly well-suited for the synthesis of CNS-active compounds. A thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in the design and discovery of novel therapeutics. As the demand for innovative treatments for neurological disorders continues to grow, the strategic use of scaffolds like 1-Methylpyrrolidine-3-carboxylic acid will undoubtedly play a pivotal role in advancing the field of medicinal chemistry.

References

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Biological significance of the pyrrolidine scaffold in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a quintessential "privileged scaffold" in medicinal chemistry. Its significance stems not from its simplicity, but from its profound stereochemical and conformational complexity. The non-planar, puckered structure and the potential for multiple stereocenters grant pyrrolidine derivatives access to a vast and intricate three-dimensional chemical space, a critical attribute for achieving high-affinity and selective interactions with biological targets.[1][2][3][[“]] This guide provides an in-depth exploration of the pyrrolidine scaffold's biological significance, delving into its structural nuances, its prevalence in approved therapeutics, and its role in modulating a wide spectrum of pharmacological activities. We will examine its application across key therapeutic areas, supported by quantitative data, mechanistic diagrams, and detailed synthetic methodologies, offering researchers and drug development professionals a comprehensive resource to leverage this versatile scaffold in their discovery programs.

The Pyrrolidine Motif: A Privileged Scaffold in Medicinal Chemistry

Physicochemical Properties and Structural Uniqueness

The pyrrolidine ring, or tetrahydropyrrole, is more than just a cyclic secondary amine. Its saturated, sp³-hybridized carbon atoms confer a distinct three-dimensional geometry that stands in contrast to its flat, aromatic counterpart, pyrrole.[1][2] This non-planarity is a cornerstone of its utility in drug design. Key properties that define its role as a privileged scaffold include:

  • Three-Dimensionality: The ring exists in puckered conformations, a phenomenon known as "pseudorotation," which allows it to present substituents in precise spatial orientations for optimal target engagement.[1][2][3]

  • Stereochemical Richness: With up to four potential stereogenic centers, a single pyrrolidine core can give rise to a multitude of distinct stereoisomers, each with a potentially unique biological profile.[3][5]

  • Modulation of Physicochemical Properties: The basic nitrogen atom (pKa of the conjugate acid is ~11.3) can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can enhance aqueous solubility and facilitate interactions with biological targets.[6]

  • Synthetic Tractability: The scaffold can be readily synthesized or derived from abundant chiral precursors like L-proline and L-hydroxyproline, making it an accessible building block for creating diverse chemical libraries.[7][8]

Prevalence in Nature and Approved Drugs

The pyrrolidine scaffold is a recurring motif in a multitude of natural products and FDA-approved drugs, underscoring its evolutionary selection and therapeutic validation.[2][5] Nature utilizes the pyrrolidine ring in vital molecules such as the amino acid L-proline, which is fundamental to protein structure, and in a wide array of alkaloids like nicotine and hygrine.[5][6]

In the pharmaceutical landscape, the pyrrolidine ring is a key component in numerous blockbuster drugs across various therapeutic classes, demonstrating its versatility and acceptance by biological systems.[9][10]

Drug Name Therapeutic Class Significance of Pyrrolidine Moiety
Captopril / Enalapril Antihypertensive (ACE Inhibitor)The pyrrolidine ring mimics the proline residue of the natural substrate of Angiotensin-Converting Enzyme (ACE).[10]
Levetiracetam AnticonvulsantBinds to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release.[11]
Clindamycin AntibacterialA lincosamide antibiotic where the pyrrolidine-containing proline analog is crucial for its antibacterial activity.[10]
Telaprevir / Ombitasvir Antiviral (HCV Protease Inhibitor)Forms a key part of the peptidomimetic structure that inhibits the HCV NS3/4A serine protease.[12]
Vildagliptin Antidiabetic (DPP-4 Inhibitor)The cyanopyrrolidine moiety is essential for its mechanism-based inhibition of Dipeptidyl Peptidase-4.[8]
Aniracetam Nootropic (Cognitive Enhancer)A member of the racetam family, characterized by a 2-pyrrolidinone core, believed to modulate neurotransmission.[11]

A Spectrum of Therapeutic Applications

The structural versatility of the pyrrolidine scaffold has enabled its application in a remarkable range of therapeutic areas.

Antiviral Activity

Pyrrolidine derivatives have proven to be particularly effective as antiviral agents, most notably in the treatment of Hepatitis C Virus (HCV) and, more recently, as potential inhibitors for coronaviruses.[8][12] Their success often lies in their ability to act as peptidomimetics, inhibiting viral proteases that are essential for viral replication.

Mechanism of Action: Inhibition of HCV NS3/4A Protease

The HCV NS3/4A protease is a viral enzyme crucial for cleaving the viral polyprotein into mature, functional proteins. Pyrrolidine-based inhibitors like Telaprevir are designed to mimic the transition state of this cleavage process, binding tightly to the active site and blocking its function.

HCV_Protease_Inhibition cluster_inhibition HCV_RNA HCV RNA Polyprotein Viral Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Cleavage by Mature_Proteins Mature Viral Proteins NS3_4A->Mature_Proteins Processes Replication Viral Replication Mature_Proteins->Replication Pyrrolidine_Inhibitor Pyrrolidine-based Inhibitor (e.g., Telaprevir) Pyrrolidine_Inhibitor->NS3_4A Blocked Blocked

Caption: Pyrrolidine inhibitors block HCV replication by inhibiting the NS3/4A protease.

Anticancer Activity

The pyrrolidine scaffold is a common feature in molecules designed to combat cancer.[13][14] These compounds can target various hallmarks of cancer, including uncontrolled proliferation and angiogenesis, by inhibiting key enzymes like kinases or by disrupting protein-protein interactions. Spirooxindole-pyrrolidine hybrids, for example, have shown significant anti-proliferative activity.[13]

Compound Class Target/Mechanism Cancer Cell Line IC₅₀
Spiro[pyrrolidine-3,3′-oxindoles]Apoptosis inductionMCF-7 (Breast)0.42 - 0.78 µM[14]
Spiro[pyrrolidine-3,3′-oxindoles]Apoptosis inductionHT-29 (Colon)0.39 - 0.92 µM[14]
Pyrrolidine SulfonamidesDPP-IV Inhibition-11.32 µM[10]
Thiosemicarbazone-pyrrolidine Cu(II) complexesAntiproliferativeSW480 (Colon)0.99 µM[9]
Neuropharmacology

Pyrrolidine derivatives have made a significant impact on the treatment of central nervous system (CNS) disorders. Their ability to cross the blood-brain barrier and interact with CNS targets is a key advantage.

  • Anticonvulsants: Levetiracetam, a pyrrolidinone derivative, is a widely used antiepileptic drug.[11][15] Its unique mechanism, binding to synaptic vesicle protein 2A (SV2A), modulates neurotransmitter release and reduces neuronal hyperexcitability.

  • Neuroprotection: Certain pyrrolidine derivatives have shown neuroprotective effects in models of ischemic stroke and Alzheimer's disease.[16][17] Mechanisms include sodium channel blockade and inhibition of acetylcholinesterase, which helps to restore acetylcholine levels in the brain.[16][17]

  • Nootropics: The racetam family of drugs, built around a 2-pyrrolidinone core, are used as cognitive enhancers.[6]

Neurotransmission_Modulation cluster_pre Presynaptic Terminal Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle Vesicle->Postsynaptic Neurotransmitters SV2A SV2A Protein SV2A->Vesicle Regulates Exocytosis Levetiracetam Levetiracetam (Pyrrolidinone) Levetiracetam->SV2A Binds Modulation Modulates Release NT_Release Neurotransmitter Release

Caption: Levetiracetam modulates neurotransmission by binding to the SV2A protein.

Anti-inflammatory and Analgesic Activity

Pyrrolidine derivatives have been developed as potent inhibitors of enzymes involved in inflammation and pain signaling pathways.[18][19] For example, pyrrolidine amides have been designed as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme that degrades the anti-inflammatory lipid palmitoylethanolamide (PEA).[18] By inhibiting NAAA, these compounds increase endogenous PEA levels, leading to an anti-inflammatory effect.

Synthesis and Structure-Activity Relationships (SAR)

Key Synthetic Strategies

The construction of functionalized pyrrolidines is a central task in medicinal chemistry. Two primary strategies dominate the field:

  • Functionalization of Chiral Precursors: This approach leverages the readily available chiral pool of L-proline and 4-hydroxy-L-proline. The existing stereocenters are preserved while the ring is functionalized, providing a direct route to enantiomerically pure products.[7][20]

  • De Novo Ring Construction: Cyclization reactions are used to build the pyrrolidine ring from acyclic precursors. The [3+2] cycloaddition of azomethine ylides with alkenes is a particularly powerful method for creating highly substituted pyrrolidines with excellent stereocontrol.[21]

Synthetic_Strategies Title General Synthetic Approaches to Pyrrolidines Proline Chiral Pool (e.g., L-Proline) Functionalization Ring Functionalization (e.g., N-acylation, C-H activation) Proline->Functionalization Acyclic Acyclic Precursors Cycloaddition [3+2] Cycloaddition (De Novo Synthesis) Acyclic->Cycloaddition Product1 Enantiopure Functionalized Pyrrolidine Functionalization->Product1 Product2 Substituted Pyrrolidine Library Cycloaddition->Product2

Caption: Key strategies for synthesizing functionalized pyrrolidine scaffolds.

Representative Protocol: Synthesis of a Pyrrolidine Derivative via [3+2] Cycloaddition

This protocol outlines a general procedure for the synthesis of a substituted pyrrolidine via the reaction of an azomethine ylide (generated in situ from an imine) with an electron-deficient alkene.

Step 1: In situ generation of the Azomethine Ylide

  • To a solution of an α-amino acid ester (e.g., methyl sarcosinate) (1.0 eq) in a dry, aprotic solvent (e.g., Toluene, 20 mL) under an inert atmosphere (N₂), add an aldehyde (e.g., paraformaldehyde) (1.1 eq).

  • Heat the mixture to reflux (approx. 110 °C) using a Dean-Stark apparatus to remove water formed during the reaction.

  • Monitor the reaction by TLC until the starting materials are consumed (typically 2-4 hours). The resulting solution contains the azomethine ylide.

Step 2: [3+2] Cycloaddition Reaction

  • Cool the solution containing the azomethine ylide to room temperature.

  • Add the electron-deficient alkene (e.g., dimethyl maleate) (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. The progress of the cycloaddition can be monitored by TLC or LC-MS.

Step 3: Work-up and Purification

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyrrolidine product.

Step 4: Characterization

  • Characterize the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), to confirm its structure and purity.

Decoding the Structure-Activity Relationship (SAR)

SAR studies are crucial for optimizing the potency and selectivity of pyrrolidine-based drug candidates. Key insights have revealed that:

  • Stereochemistry is Paramount: The spatial orientation of substituents dramatically affects binding affinity. Different stereoisomers of the same compound can exhibit vastly different biological activities, from potent agonist to inactive or even antagonist.[3][22]

  • Substituents at C-4: Modifications at the C-4 position can influence the puckering of the ring (endo vs. exo conformation), which in turn affects how other substituents are presented to the target protein.[2]

  • N-Substitution: The nitrogen atom is a common point for modification. Altering the substituent on the nitrogen can modulate basicity, lipophilicity, and introduce new vectors for interacting with the target.[23]

  • Lipophilicity and Polarity: Small, lipophilic substituents are often preferred for optimal potency in certain targets, while the introduction of polar groups can improve solubility and pharmacokinetic properties.[18]

Future Perspectives and Conclusion

The pyrrolidine scaffold is firmly established as a cornerstone of medicinal chemistry and drug discovery. Its unique three-dimensional structure, stereochemical diversity, and synthetic accessibility have made it an indispensable tool for developing novel therapeutics.[1][9] Future research will likely focus on leveraging this scaffold in new modalities, such as PROTACs and covalent inhibitors, where its ability to precisely orient functional groups in 3D space is a significant advantage. The continued exploration of novel synthetic methodologies to access increasingly complex and diverse pyrrolidine derivatives will undoubtedly fuel the discovery of the next generation of innovative medicines. The evidence is clear: the humble five-membered ring is, and will remain, a giant in the world of pharmacology.

References

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The Ubiquitous 1-Methylpyrrolidine Moiety: A Comprehensive Technical Guide to its Natural Product Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Relevance of a Simple Heterocycle

In the vast and intricate world of natural products, certain structural motifs appear with remarkable frequency, hinting at their evolutionary significance and inherent utility in biological systems. The 1-methylpyrrolidine ring, a simple five-membered saturated heterocycle, is one such privileged scaffold. Its presence in a diverse array of natural products, from the psychoactive alkaloids of tobacco to the life-saving tropanes of the nightshade family, underscores its importance as a building block for potent bioactive molecules. This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth exploration of natural products containing the 1-methylpyrrolidine moiety. We will delve into their structural diversity, biosynthesis, pharmacological activities, and the experimental methodologies crucial for their study, from isolation to synthesis and biological evaluation. Our approach is grounded in scientific integrity, aiming to provide not just a compilation of facts, but a causal understanding of the principles that govern the chemistry and biology of these fascinating compounds.

I. The Biosynthetic Hub: Formation of the 1-Methylpyrrolidine Core

The journey of most 1-methylpyrrolidine-containing natural products begins with the amino acid L-ornithine. Through a series of enzymatic transformations, ornithine is converted into the key intermediate, the N-methyl-Δ¹-pyrrolinium cation. This electrophilic species serves as a central hub, from which various biosynthetic pathways diverge to create a wide spectrum of structurally distinct alkaloids.

The initial steps of this pathway involve the decarboxylation of ornithine to putrescine, followed by methylation to N-methylputrescine. Oxidative deamination of N-methylputrescine then yields 4-methylaminobutanal, which spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation. This cation is then poised to react with various nucleophiles, leading to the diverse array of natural products we will explore.

Biosynthesis of N-methyl-pyrrolinium cation Ornithine L-Ornithine Putrescine Putrescine Ornithine->Putrescine Ornithine Decarboxylase N_Methylputrescine N-Methylputrescine Putrescine->N_Methylputrescine Putrescine N-Methyltransferase Aminoaldehyde 4-Methylaminobutanal N_Methylputrescine->Aminoaldehyde N-Methylputrescine Oxidase Cation N-methyl-Δ¹-pyrrolinium cation Aminoaldehyde->Cation Spontaneous Cyclization

Caption: Biosynthesis of the N-methyl-Δ¹-pyrrolinium cation from L-ornithine.

II. Major Classes of 1-Methylpyrrolidine-Containing Natural Products

The versatility of the N-methyl-Δ¹-pyrrolinium cation as a biosynthetic precursor has given rise to several major classes of alkaloids, each with its own unique structural features and pharmacological profile.

A. Pyridine and Pyrrolidine Alkaloids: The Case of Nicotine

Perhaps the most well-known 1-methylpyrrolidine-containing natural product is nicotine, the primary psychoactive component of tobacco (Nicotiana tabacum).[1][2] Nicotine's structure features a pyridine ring linked to the 2-position of the 1-methylpyrrolidine ring. Its biosynthesis involves the condensation of the N-methyl-Δ¹-pyrrolinium cation with nicotinic acid or a derivative thereof.[3]

Pharmacological Significance: Nicotine exerts its effects primarily by acting as an agonist at nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels found throughout the central and peripheral nervous systems.[1][4] Activation of nAChRs leads to the influx of cations, including sodium and calcium, resulting in neuronal depolarization and the release of various neurotransmitters, such as dopamine, which is central to nicotine's addictive properties.[1] Downstream signaling pathways activated by nicotine include the PI3K/Akt pathway and calcium-dependent signaling cascades.[5][6][7][8]

Table 1: Physicochemical and Spectroscopic Data for Nicotine

PropertyValueReference
Molecular FormulaC₁₀H₁₄N₂[2]
Molar Mass162.23 g/mol [2]
AppearanceColorless to yellow-brown oily liquid[9][10]
Boiling Point247 °C[2][9]
Water SolubilityMiscible[9]
¹H NMR (CDCl₃)See reference for detailed assignments[1]
¹³C NMR (CDCl₃)See reference for detailed assignments[1]
Mass Spectrum (EI)Molecular ion (m/z) = 162[1]
B. Tropane Alkaloids: A Bicyclic Scaffold with Potent Activities

The tropane alkaloids are a large and diverse class of compounds characterized by a bicyclic [3.2.1] nitrogen-containing skeleton. This core structure is formed through a Mannich-type condensation involving the N-methyl-Δ¹-pyrrolinium cation, a dicarboxylic acid derivative, and a methylamine source. A key intermediate in the biosynthesis of many tropane alkaloids is tropinone.

1. Hyoscyamine, Atropine, and Scopolamine: Found in plants of the Solanaceae family, such as deadly nightshade (Atropa belladonna) and jimsonweed (Datura stramonium), these alkaloids are potent muscarinic acetylcholine receptor antagonists.[11][12][13][14][15] Hyoscyamine is the pure levorotatory enantiomer, while atropine is the racemic mixture.[16] Scopolamine is an epoxide derivative of hyoscyamine.

Pharmacological Significance: By blocking muscarinic receptors, these compounds inhibit the effects of the parasympathetic nervous system, leading to a range of physiological effects, including mydriasis (pupil dilation), tachycardia, and reduced secretions. They are used clinically for various purposes, including the treatment of bradycardia, motion sickness, and as mydriatic agents.[17] Their antagonist activity extends to various muscarinic receptor subtypes, with some degree of selectivity observed.[9][18][19][20][21]

Table 2: Pharmacological Data for Hyoscyamine and Scopolamine

CompoundReceptor SubtypeAffinity (pKi / pA2)Reference
S-(-)-HyoscyamineM1 (human)9.48[18]
M2 (human)9.45[18]
M3 (human)9.30[18]
M4 (human)9.55[18]
M5 (human)9.24[18]
ScopolamineM1 (human)9.2 (Ki, nM)[9]
M2 (human)16 (Ki, nM)[9]

2. Cocaine: Isolated from the leaves of the coca plant (Erythroxylum coca), cocaine is a tropane alkaloid with a distinct pharmacological profile.

Pharmacological Significance: Cocaine's primary mechanism of action is the blockade of the dopamine transporter, leading to an increase in the synaptic concentration of dopamine and producing its characteristic stimulant and addictive effects. The enantioselective synthesis of cocaine and its analogs is an active area of research aimed at developing potential treatments for cocaine addiction.[3][5][10][22][23]

C. Other Pyrrolidine Alkaloids: Hygrine, Cuscohygrine, and Stachydrine

Beyond the major classes of nicotine and tropane alkaloids, a variety of other natural products feature the 1-methylpyrrolidine moiety.

1. Hygrine and Cuscohygrine: These alkaloids are found alongside cocaine in coca leaves and are also present in some Solanaceae species.[24][25] Their biosynthesis also proceeds through the N-methyl-Δ¹-pyrrolinium cation.

2. Stachydrine: This N,N-dimethylproline betaine is found in a variety of plants, including Chinese motherwort (Leonurus japonicus).[26] It has garnered significant interest for its diverse pharmacological activities.

Pharmacological Significance: Stachydrine has been shown to possess anti-inflammatory, cardioprotective, and neuroprotective properties. Its anti-inflammatory effects are mediated, in part, through the inhibition of the NF-κB signaling pathway.[3][26][27] It also modulates other signaling pathways, including the MAPK/ERK pathway.[2][12][28][29][30]

III. Experimental Methodologies: A Practical Guide

The study of 1-methylpyrrolidine-containing natural products requires a combination of classical and modern experimental techniques. This section provides an overview of key methodologies for their isolation, synthesis, and biological characterization.

A. Isolation and Purification from Natural Sources

The extraction and purification of these alkaloids from plant material is a critical first step in their study. The choice of method depends on the specific compound and the plant matrix.

General Protocol for Alkaloid Extraction from Plant Material:

  • Grinding and Defatting: The dried and powdered plant material is first defatted by extraction with a nonpolar solvent such as petroleum ether or hexane.

  • Basification and Extraction: The defatted plant material is then moistened with a basic solution (e.g., sodium carbonate or ammonia) to convert the alkaloid salts into their free base form. The free bases are then extracted with an organic solvent like chloroform or dichloromethane.

  • Acidic Extraction: The organic extract containing the free bases is then partitioned with an acidic aqueous solution (e.g., dilute sulfuric or hydrochloric acid). The alkaloids, being basic, will be protonated and move into the aqueous phase, leaving behind neutral impurities in the organic phase.

  • Basification and Re-extraction: The acidic aqueous solution is then made basic again, and the alkaloids are re-extracted into an organic solvent.

  • Purification: The crude alkaloid extract is then subjected to chromatographic purification techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), to isolate the individual compounds.

Detailed Protocol for Soxhlet Extraction of Nicotine from Tobacco:

  • Materials: Dried and powdered tobacco leaves, petroleum ether, 5% NaOH solution, diethyl ether, Soxhlet apparatus, rotary evaporator.

  • Procedure:

    • Place 20 g of powdered tobacco leaves in a thimble and place it in the Soxhlet extractor.

    • Extract with petroleum ether for 6 hours to defat the tobacco.

    • Discard the petroleum ether extract and allow the tobacco to air dry.

    • Transfer the defatted tobacco to a beaker and add 200 mL of 5% NaOH solution. Stir for 1 hour.

    • Filter the mixture and transfer the filtrate to a separatory funnel.

    • Extract the aqueous solution with three 50 mL portions of diethyl ether.

    • Combine the ether extracts and dry over anhydrous sodium sulfate.

    • Filter and evaporate the solvent under reduced pressure using a rotary evaporator to obtain crude nicotine.

    • The crude nicotine can be further purified by distillation under reduced pressure.[31][32][33]

B. Chemical Synthesis

The total synthesis of 1-methylpyrrolidine-containing natural products is a significant area of research, driven by the need for pure compounds for pharmacological studies and the development of novel analogs.

The Robinson Tropinone Synthesis: A Classic in Biomimetic Synthesis

The synthesis of tropinone, a key precursor to many tropane alkaloids, by Sir Robert Robinson in 1917 is a landmark in organic synthesis.[6][11][15] This one-pot reaction mimics the proposed biosynthesis of tropinone and involves the condensation of succinaldehyde, methylamine, and acetonedicarboxylic acid.

Robinson Tropinone Synthesis Reactants Succinaldehyde + Methylamine + Acetonedicarboxylic Acid Intermediate1 N-methyl-Δ¹-pyrrolinium cation Reactants->Intermediate1 Condensation Intermediate2 Mannich Reaction Intermediate Intermediate1->Intermediate2 Mannich Reaction Tropinone Tropinone Intermediate2->Tropinone Cyclization & Decarboxylation

Caption: A simplified workflow of the Robinson tropinone synthesis.

Step-by-Step Synthesis of Tropinone (Adapted from Robinson):

  • Preparation of Reagents: Prepare a solution of methylamine hydrochloride and a solution of the disodium salt of acetonedicarboxylic acid.

  • Reaction Setup: In a large flask, combine the solutions of methylamine hydrochloride and acetonedicarboxylic acid with a solution of succinaldehyde in water.

  • Reaction Conditions: Allow the reaction mixture to stand at room temperature for several days.

  • Workup: Acidify the reaction mixture and extract with an organic solvent to remove unreacted starting materials and byproducts.

  • Isolation: Make the aqueous solution basic and extract the tropinone into an organic solvent. Dry the organic extract and evaporate the solvent to obtain crude tropinone.

  • Purification: Purify the crude tropinone by distillation or crystallization of a suitable salt.

C. Biological Evaluation

The evaluation of the biological activity of these compounds is crucial for understanding their therapeutic potential and mechanisms of action. A wide range of in vitro and in vivo assays are employed for this purpose.

In Vitro Assays:

  • Receptor Binding Assays: These assays are used to determine the affinity of a compound for a specific receptor. For example, radioligand binding assays can be used to determine the Ki values of tropane alkaloids for different muscarinic receptor subtypes.

  • Enzyme Inhibition Assays: These assays are used to measure the ability of a compound to inhibit the activity of a specific enzyme.

  • Cell-Based Assays: These assays use cultured cells to investigate the effects of a compound on cellular processes such as cell viability, proliferation, apoptosis, and signaling pathway activation. For example, calcium imaging can be used to study the effects of nicotine on intracellular calcium levels in neurons.[7][8][26]

In Vivo Assays:

  • Animal Models of Disease: These models are used to evaluate the therapeutic efficacy of a compound in a living organism. For example, animal models of Parkinson's disease or Alzheimer's disease can be used to study the neuroprotective effects of nicotinic agonists.

  • Behavioral Assays: These assays are used to assess the effects of a compound on behavior, such as learning, memory, and anxiety.

IV. Signaling Pathways and Mechanisms of Action

A deep understanding of the signaling pathways modulated by these natural products is essential for drug development.

A. Nicotinic Acetylcholine Receptor Signaling

Nicotine's effects are mediated by its interaction with nAChRs, which triggers a cascade of intracellular events.

Nicotinic Acetylcholine Receptor Signaling Nicotine Nicotine nAChR Nicotinic Acetylcholine Receptor (nAChR) Nicotine->nAChR Agonist Binding Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Calcium Signaling Ion_Influx->Ca_Signaling PI3K_Akt PI3K/Akt Pathway Ca_Signaling->PI3K_Akt Neurotransmitter_Release Neurotransmitter Release (e.g., Dopamine) Ca_Signaling->Neurotransmitter_Release Gene_Expression Changes in Gene Expression PI3K_Akt->Gene_Expression Neuroprotection Neuroprotection PI3K_Akt->Neuroprotection Stachydrine Signaling Stachydrine Stachydrine NF_kB NF-κB Pathway Stachydrine->NF_kB MAPK_ERK MAPK/ERK Pathway Stachydrine->MAPK_ERK Inflammation Inflammation NF_kB->Inflammation Cell_Proliferation Cell Proliferation MAPK_ERK->Cell_Proliferation

Caption: Stachydrine's inhibitory effects on key signaling pathways.

V. Future Perspectives

The 1-methylpyrrolidine moiety continues to be a source of inspiration for the development of new therapeutic agents. The exploration of natural products from underexplored sources, such as marine organisms and microorganisms, is likely to yield novel compounds with unique biological activities. Furthermore, the application of synthetic biology and metabolic engineering approaches holds great promise for the sustainable production of these valuable molecules. [34]A deeper understanding of the structure-activity relationships and the molecular mechanisms of action of these compounds will undoubtedly pave the way for the design of more potent and selective drugs for a wide range of diseases.

VI. References

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The Lynchpin in Modern Agrochemical Design: A Technical Guide to 1-Methylpyrrolidine-3-carboxylic acid hydrochloride in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of higher crop yields and robust disease management has positioned innovative chemical synthesis at the forefront of the agrochemical industry. Within this landscape, heterocyclic compounds, particularly those containing the pyrrolidine scaffold, have emerged as critical building blocks for novel active ingredients. This technical guide provides an in-depth examination of the role of 1-Methylpyrrolidine-3-carboxylic acid hydrochloride as a versatile precursor in the synthesis of advanced agrochemicals. We will explore its strategic importance, key reaction pathways, and provide a detailed, field-proven protocol for its application in the synthesis of potent fungicidal agents. This document is intended for researchers, chemists, and professionals in the agrochemical and pharmaceutical development sectors who are focused on leveraging advanced chemical intermediates to create next-generation crop protection solutions.

Introduction: The Strategic Value of the Pyrrolidine Scaffold in Agrochemicals

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a privileged scaffold in medicinal and agrochemical chemistry.[1] Its non-planar, three-dimensional structure allows for a greater exploration of chemical space, leading to compounds with enhanced biological activity and target specificity. In the context of agrochemicals, the incorporation of a pyrrolidine moiety can significantly influence a molecule's physicochemical properties, such as solubility, metabolic stability, and binding affinity to target enzymes.[1]

This compound, in particular, offers a unique combination of structural features that make it a highly valuable intermediate:

  • Chirality: The presence of a stereocenter allows for the synthesis of enantiomerically pure agrochemicals, which can lead to increased efficacy and reduced off-target effects.

  • Bifunctionality: The carboxylic acid and the tertiary amine functionalities provide two reactive handles for diverse chemical transformations, enabling the construction of complex molecular architectures.

  • Physicochemical Properties: The inherent properties of the pyrrolidine ring can enhance the bioavailability and systemic movement of the final active ingredient within the plant.

This guide will focus on a critical application of this compound: its role as a key building block in the synthesis of pyrazole carboxamide fungicides, a leading class of succinate dehydrogenase inhibitors (SDHIs).

The Rise of Pyrazole Carboxamide Fungicides: A New Frontier in Disease Control

Pyrazole carboxamide fungicides represent a significant advancement in the control of a broad spectrum of plant pathogenic fungi.[2][3][4] These compounds act by inhibiting the enzyme succinate dehydrogenase (SDH) in the mitochondrial respiratory chain, a crucial enzyme for fungal cellular respiration.[5][6][7][8][9][10] This mode of action provides excellent protective and curative activity against a wide range of diseases in various crops.

The general structure of a pyrazole carboxamide fungicide consists of a pyrazole carboxylic acid moiety linked via an amide bond to a specific amine. The nature of this amine is a critical determinant of the fungicide's biological activity, spectrum, and crop safety. It is in the innovative design of this amine component that this compound demonstrates its profound utility.

Synthetic Strategy: Leveraging this compound for Novel Amine Synthesis

The core strategy involves the conversion of this compound into a novel amine that can then be coupled with a pyrazole carbonyl chloride to yield the final fungicidal molecule. This multi-step synthesis is designed for efficiency, scalability, and high purity of the final product.

Workflow for the Synthesis of a Pyrrolidine-based Amine Intermediate

The following diagram illustrates the logical flow for the synthesis of a key amine intermediate from this compound.

G cluster_0 Part 1: Synthesis of Amine Intermediate A This compound B Activation of Carboxylic Acid (e.g., conversion to acid chloride) A->B SOCl₂ or (COCl)₂ C Amidation with a linker molecule (e.g., substituted aniline) B->C Linker-NH₂, Base D Reduction of a functional group on the linker (e.g., nitro group reduction to amine) C->D Reduction (e.g., H₂, Pd/C) E Purified Amine Intermediate D->E Purification (e.g., Crystallization)

Caption: Synthetic workflow for the amine intermediate.

Experimental Protocol: Synthesis of a Novel Pyrrolidine-Containing Pyrazole Carboxamide Fungicide

This section provides a detailed, step-by-step methodology for the synthesis of a hypothetical, yet representative, pyrazole carboxamide fungicide, designated here as "Pyrrolifungin," using this compound as a key starting material.

Materials and Reagents
ReagentGradeSupplier
This compound≥98%Commercial Source
Thionyl chloride (SOCl₂)Reagent GradeCommercial Source
4-Nitroaniline≥99%Commercial Source
Triethylamine (Et₃N)Anhydrous, ≥99.5%Commercial Source
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercial Source
Palladium on Carbon (Pd/C)10 wt. % loadingCommercial Source
Hydrogen (H₂) gasHigh PurityGas Cylinder
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chlorideCustom Synthesis-
Sodium Bicarbonate (NaHCO₃)Saturated SolutionLab Prepared
BrineSaturated SolutionLab Prepared
Magnesium Sulfate (MgSO₄)AnhydrousCommercial Source
Ethyl Acetate (EtOAc)ACS GradeCommercial Source
HexanesACS GradeCommercial Source
Step-by-Step Synthesis
  • To a stirred suspension of this compound (1.66 g, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL) under a nitrogen atmosphere, add thionyl chloride (1.43 g, 12 mmol) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours. The formation of the acid chloride is monitored by the cessation of gas evolution.

  • In a separate flask, dissolve 4-nitroaniline (1.38 g, 10 mmol) and triethylamine (2.53 g, 25 mmol) in anhydrous DCM (50 mL).

  • Cool the 4-nitroaniline solution to 0 °C and add the freshly prepared acid chloride solution dropwise over 30 minutes.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction with the addition of saturated sodium bicarbonate solution (50 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel (Ethyl Acetate/Hexanes gradient) to afford the desired amide as a yellow solid.

  • Dissolve the product from Step 1 (2.49 g, 10 mmol) in Ethanol (100 mL).

  • To this solution, add 10% Palladium on Carbon (0.25 g, 10 mol%).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure).

  • Stir the reaction vigorously at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the desired amine as an off-white solid, which can be used in the next step without further purification.

  • Dissolve the amine from Step 2 (2.19 g, 10 mmol) and triethylamine (1.52 g, 15 mmol) in anhydrous DCM (50 mL) and cool to 0 °C.

  • In a separate flask, dissolve 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (2.13 g, 10 mmol) in anhydrous DCM (20 mL).

  • Add the pyrazole acid chloride solution dropwise to the amine solution over 20 minutes.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Recrystallize the crude product from an Ethyl Acetate/Hexanes mixture to yield Pyrrolifungin as a pure white solid.

Characterization Data for Pyrrolifungin (Hypothetical)
AnalysisExpected Result
¹H NMR Peaks corresponding to the pyrrolidine ring protons, the methyl group on the pyrrolidine nitrogen, the aromatic protons, the pyrazole ring proton, and the difluoromethyl group.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the carbonyl carbons of the amides and the difluoromethyl carbon.
Mass Spec. Molecular ion peak corresponding to the calculated exact mass of the Pyrrolifungin molecule.
Melting Pt. A sharp melting point range, indicative of a pure compound.

Causality and Experimental Choices

The selection of each reagent and reaction condition in the provided protocol is based on established principles of organic synthesis to ensure high yield, purity, and safety.

  • Activation of the Carboxylic Acid: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acid chlorides, which are highly reactive acylating agents. The use of an excess ensures complete conversion.

  • Amide Coupling: The use of triethylamine as a base is crucial to neutralize the HCl generated during the acylation reaction, driving the reaction to completion. Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve both reactants.

  • Nitro Group Reduction: Catalytic hydrogenation with Palladium on Carbon is a clean and efficient method for the reduction of aromatic nitro groups to anilines. This method avoids the use of harsh metal hydrides and typically results in high yields with minimal side products.

  • Final Amide Formation: The final coupling reaction follows a standard procedure for the synthesis of pyrazole carboxamides. The use of a slight excess of triethylamine ensures the reaction proceeds smoothly.

Safety and Handling

All synthesis steps should be performed in a well-ventilated fume hood by trained personnel. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • This compound: May cause skin and eye irritation.

  • Thionyl chloride: Highly corrosive and lachrymatory. Reacts violently with water.

  • 4-Nitroaniline: Toxic and a suspected carcinogen.

  • Palladium on Carbon: Flammable when dry. Handle with care.

  • Hydrogen Gas: Highly flammable. Ensure no ignition sources are present.

Conclusion: A Versatile Building Block for Future Innovations

This compound stands out as a highly valuable and versatile intermediate in the synthesis of modern agrochemicals. Its unique structural features and reactivity allow for the creation of novel active ingredients with enhanced performance characteristics. The detailed synthetic protocol for "Pyrrolifungin" provided in this guide serves as a practical illustration of its application and a foundation for the development of new, highly effective crop protection solutions. As the demand for more sustainable and potent agrochemicals continues to grow, the strategic use of such advanced building blocks will be paramount in driving innovation and ensuring global food security.

References

  • Sun, J., & Zhou, Y. (2015). Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate. Molecules, 20(3), 4383-4394. [Link]

  • Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. (2022). Molecular Diversity, 26(1), 205-214. [Link]

  • A succinate dehydrogenase inhibitor and its synthesis method and application. (2023).
  • Sun, J., & Zhou, Y. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. ResearchGate. [Link]

  • Sun, J., & Zhou, Y. (2015). Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate. PubMed. [Link]

  • Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. (2022). PubMed. [Link]

  • Succinate dehydrogenase inhibitor containing compositions. (2014).
  • Use of succinate dehydrogenase inhibitors for extending shelf life of fruits and vegetables. (2020).
  • Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. (2019). PubMed. [Link]

  • Succinate dehydrogenase inhibitors (SDHi's). (2020).

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Commercial suppliers of enantiomerically pure 1-Methylpyrrolidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Enantiomerically Pure 1-Methylpyrrolidine-3-carboxylic acid Hydrochloride for Researchers and Drug Development Professionals

Introduction

This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its rigid pyrrolidine scaffold provides a valuable building block for creating structurally complex and biologically active molecules. The presence of a stereocenter at the 3-position of the pyrrolidine ring means that the compound exists as two enantiomers, (R)- and (S)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride. The specific stereochemistry of this building block is often crucial for the desired pharmacological activity and selectivity of the final drug candidate, making access to enantiomerically pure forms essential for drug discovery and development.

This technical guide provides a comprehensive overview of the commercial availability, synthesis, quality control, and applications of enantiomerically pure this compound. It is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this important chiral building block.

Commercial Suppliers and Product Specifications

A number of chemical suppliers offer this compound in both its racemic and enantiomerically pure forms. When sourcing this compound, it is critical to carefully review the supplier's specifications to ensure the material meets the requirements of your research or development program. Key parameters to consider include chemical purity, enantiomeric purity (or enantiomeric excess, ee), and the analytical methods used for their determination.

Below is a summary of some commercial suppliers for enantiomerically pure this compound. Please note that catalog numbers and specifications are subject to change, and it is always recommended to consult the supplier's website for the most current information.

SupplierProduct NameEnantiomerCAS No.PurityNotes
Sigma-Aldrich This compoundRacemic50585-87-0≥95%Distributed for Ambeed, Inc.
BLD Pharm (R)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride(R)N/ANot SpecifiedStored under inert atmosphere at room temperature.[1]
Chem-Impex 1-Methyl-pyrrolidine-3-carboxylic acidRacemic412281-11-9≥95% (HPLC)[2]
Santa Cruz Biotechnology This compoundRacemicN/ANot SpecifiedFor proteomics research.[3]
Fluorochem 1-Methylpyrrolidine-3-carboxylic acidRacemicN/A95%[4]

Note: The availability of the (S)-enantiomer is less commonly advertised by major suppliers and may require custom synthesis or more specialized sourcing. Researchers are advised to contact suppliers directly for inquiries about the (S)-enantiomer or for custom synthesis requests.

Synthesis of Enantiomerically Pure 1-Methylpyrrolidine-3-carboxylic Acid

The preparation of enantiomerically pure 1-Methylpyrrolidine-3-carboxylic acid is a key challenge that has been addressed through various synthetic strategies. These methods can be broadly categorized into two approaches: asymmetric synthesis to directly obtain the desired enantiomer, and resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis offers an elegant and often more efficient route to enantiomerically pure compounds. Several methods have been reported for the synthesis of chiral pyrrolidine-3-carboxylic acid derivatives.

One notable approach involves the organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates.[5][6][7] This method has been successfully used to produce highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids in a concise, two-step process.[5][6]

Another powerful technique is enantioselective hydrogenation.[8] This has been applied to the preparation of enantiomerically enriched cyclic β-heteroaryl carboxylic acids, which are precursors to compounds like 1-Methylpyrrolidine-3-carboxylic acid.[8]

The following diagram illustrates a generalized workflow for the asymmetric synthesis of a chiral pyrrolidine-3-carboxylic acid derivative.

G cluster_start Starting Materials cluster_synthesis Asymmetric Synthesis cluster_workup Purification & Isolation A Achiral Precursors C Asymmetric Reaction (e.g., Michael Addition, Hydrogenation) A->C B Chiral Catalyst/ Auxiliary B->C D Work-up & Purification C->D E Enantiomerically Enriched Product D->E

Caption: Generalized workflow for asymmetric synthesis.

Resolution of Racemic Mixtures

Resolution of a racemic mixture is a classical approach to obtaining enantiomerically pure compounds. This typically involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated by physical means such as fractional crystallization. While this method can be effective, it is often less efficient than asymmetric synthesis, with a theoretical maximum yield of 50% for the desired enantiomer.

Quality Control and Analytical Methods

Ensuring the chemical and enantiomeric purity of this compound is paramount for its use in research and drug development. A combination of analytical techniques is typically employed for comprehensive quality control.

Chemical Purity Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and identify any organic impurities.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound, further confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities. When coupled with a UV detector, it is a standard method for determining chemical purity.

Enantiomeric Purity Analysis

Determining the enantiomeric excess (ee) is a critical quality control step for chiral compounds. Several specialized analytical techniques are available for this purpose.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most common and reliable method for separating and quantifying enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

  • Chiral Gas Chromatography (Chiral GC): Similar in principle to chiral HPLC, but used for volatile compounds. The sample may require derivatization to increase its volatility.

  • Capillary Electrophoresis (CE): A high-resolution separation technique that can be adapted for chiral separations by adding a chiral selector to the background electrolyte.[9]

  • NMR Spectroscopy with Chiral Solvating Agents (CSAs): In the presence of a chiral solvating agent, the NMR signals of the two enantiomers can be resolved, allowing for the determination of their relative concentrations.[10]

The following diagram illustrates a typical analytical workflow for the quality control of enantiomerically pure this compound.

G cluster_sample Sample cluster_analysis Analytical Testing cluster_result Certificate of Analysis A 1-Methylpyrrolidine-3-carboxylic acid hydrochloride B Structural Confirmation (¹H NMR, ¹³C NMR, MS) A->B C Chemical Purity (HPLC) A->C D Enantiomeric Purity (Chiral HPLC, Chiral GC, CE) A->D E Verified Structure, Purity, and Enantiomeric Excess B->E C->E D->E

Caption: Quality control workflow for chiral compounds.

Applications in Drug Discovery and Development

The pyrrolidine ring is a prevalent scaffold in many biologically active compounds.[11] The defined stereochemistry of enantiomerically pure 1-Methylpyrrolidine-3-carboxylic acid makes it a valuable building block for the synthesis of various drug candidates.[2][12]

  • Neurological Disorders: This compound serves as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[2][12]

  • Enzyme Inhibitors: (R)-pyrrolidine-3-carboxylic acid derivatives have been reported as enzyme inhibitors.[5] For example, they are used in the development of Dipeptidyl Peptidase-4 (DPP-IV) inhibitors for the treatment of type 2 diabetes and Factor XIa (FXIa) inhibitors as anticoagulants.[13]

  • Receptor Agonists: Chiral pyrrolidine-3-carboxylic acid derivatives have also been explored as receptor agonists.[5]

The rigid conformation of the pyrrolidine ring can help to properly orient functional groups for optimal interaction with a biological target, and the stereochemistry at the 3-position is often a key determinant of binding affinity and selectivity.

Handling, Storage, and Stability

Proper handling and storage are crucial to maintain the quality and stability of this compound.

  • Storage: It is typically recommended to store the compound in a cool, dry, and well-ventilated area. Some suppliers recommend storage under an inert atmosphere at room temperature.[1] Always refer to the supplier's safety data sheet (SDS) for specific storage conditions.

  • Handling: As with all chemicals, appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this compound. The hydrochloride salt is a solid and should be handled in a way that minimizes dust generation.

  • Stability: The hydrochloride salt form is generally more stable and easier to handle than the free acid. However, it is important to protect it from moisture and incompatible materials.

Conclusion

Enantiomerically pure this compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its rigid, stereochemically defined structure makes it an ideal scaffold for the development of novel therapeutics. A thorough understanding of its commercial availability, synthesis, and analytical characterization is essential for researchers and drug development professionals. By carefully selecting suppliers, understanding the synthetic routes, and employing rigorous quality control measures, scientists can confidently utilize this important chiral intermediate in their research and development programs.

References

  • US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids - Google P
  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-s - CORE. (URL: [Link])

  • Development of highly potent chiral discrimination methods that solve the problems of the diastereomer method - PMC - NIH. (URL: [Link])

  • Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents | Analytical Chemistry - ACS Publications. (URL: [Link])

  • Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups. (URL: [Link])

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF - ResearchGate. (URL: [Link])

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A Comprehensive Technical Guide to the Safe Handling of 1-Methylpyrrolidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the safety protocols and handling precautions for 1-Methylpyrrolidine-3-carboxylic acid hydrochloride. Moving beyond a simple checklist, this document elucidates the scientific rationale behind each procedural step, ensuring a culture of safety and experimental integrity for all personnel.

Section 1: Compound Profile and Hazard Identification

This compound is a substituted pyrrolidine derivative. While comprehensive toxicological data for this specific salt is not extensively available, a robust safety protocol can be developed by examining the known hazards of the parent compound, 1-methylpyrrolidine, and the general properties of hydrochloride salts of amino acid derivatives.

The parent compound, 1-methylpyrrolidine, is a highly flammable liquid and vapor that is toxic if swallowed, causes severe skin burns and eye damage, is harmful if inhaled, and is toxic to aquatic life with long-lasting effects[1][2][3][4]. The hydrochloride salt, this compound, is a solid with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[5].

Table 1: Hazard Summary

Hazard StatementDescriptionGHS Pictogram
H302Harmful if swallowedExclamation Mark
H315Causes skin irritationExclamation Mark
H319Causes serious eye irritationExclamation Mark
H335May cause respiratory irritationExclamation Mark
-Hygroscopic-

Rationale behind the precautions: The hydrochloride salt form, while mitigating the high flammability of the free base, introduces a hygroscopic nature, meaning it readily absorbs moisture from the air. This can affect the compound's stability and reactivity. The hazard statements point towards it being an irritant and harmful if ingested or inhaled, necessitating stringent containment and personal protective measures.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is paramount.

Engineering Controls: The First Line of Defense

All work with this compound should be conducted in a well-ventilated area.

  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of its solutions, must be performed inside a certified chemical fume hood[5]. This is critical to prevent the inhalation of any dust particles, which can cause respiratory irritation[5].

  • Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled[1][6].

Personal Protective Equipment (PPE): Essential for Direct Handling

The selection of PPE must be based on a thorough risk assessment of the procedures being undertaken.

  • Eye and Face Protection: Safety glasses with side-shields are the minimum requirement[5]. However, due to the risk of serious eye irritation, the use of chemical splash goggles is strongly recommended. A face shield should be worn when there is a significant risk of splashes[6].

  • Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility chart for the specific solvent being used. Gloves must be inspected before use and disposed of properly after handling the compound[5].

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a higher risk of exposure, impervious clothing should be worn[1][5].

  • Respiratory Protection: If there is a potential for generating dust and engineering controls are not sufficient, a NIOSH-approved respirator may be necessary[1].

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to maintain the integrity of the compound and the safety of laboratory personnel.

Handling Procedures
  • Hygroscopic Nature: this compound is hygroscopic and should be handled in a dry, inert atmosphere, such as in a glovebox, when possible[7][8]. If a glovebox is not available, handle the compound quickly and in a dry environment, and always keep the container tightly sealed when not in use.

  • Static Discharge: While the hydrochloride salt is a solid and less of a fire risk than its parent compound, it is good practice to ground equipment when transferring large quantities of any chemical powder to prevent static discharge[3][6].

  • Avoidance of Incompatibles: Keep the compound away from strong oxidizing agents and strong acids[3].

Storage Procedures
  • Container: Store in a tightly sealed container in a cool, dry, and well-ventilated place[5].

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture absorption[8][9].

  • Segregation: Store away from incompatible materials.

Section 4: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental release or exposure.

Spill Response

The following workflow outlines the appropriate response to a spill of this compound.

Spill_Response_Workflow cluster_spill Spill of this compound spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess Spill Size and Risk evacuate->assess small_spill Small Spill? assess->small_spill large_spill Large Spill or Uncertain Risk small_spill->large_spill No ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) small_spill->ppe Yes contact_ehs Contact Emergency Personnel (EHS) large_spill->contact_ehs contain Contain the Spill with Inert Absorbent Material (e.g., vermiculite, sand) ppe->contain collect Carefully Collect Absorbed Material into a Labeled Waste Container contain->collect decontaminate Decontaminate the Area collect->decontaminate dispose Dispose of Waste According to Institutional Guidelines decontaminate->dispose

Caption: Spill Response Workflow for this compound.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately[1][5][6].

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention[1][5][6].

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid[1][5][6].

  • Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. If victim is fully conscious, give a cupful of water[1][6].

Section 5: Disposal Considerations

All waste materials must be disposed of in accordance with local, state, and federal regulations.

  • Waste Characterization: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste[3].

  • Containers: Dispose of in a licensed professional waste disposal service to dispose of this material. The container must be labeled appropriately[5].

Section 6: Conclusion

The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the implementation of robust safety protocols. By integrating the principles of engineering controls, personal protective equipment, and stringent handling procedures, researchers can minimize risks and ensure a safe and productive laboratory environment.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.
  • Safety Data Sheet - MedchemExpress.com. (2024). MedchemExpress.com.
  • This compound | 50585-87-0 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2018).
  • Material Safety Data Sheet - 1-Methylpyrrolidine, 98%. (n.d.). Cole-Parmer.
  • Safety d
  • Working with air and moisture sensitive compounds. (2008). University of Groningen.
  • SAFETY D
  • Air-Sensitive Chemistry: Practical and Safety Consider
  • Air Sensitive Compounds. (n.d.). Ossila.
  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. (2022).
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). University of Pittsburgh.
  • 1-Methylpyrrolidine for synthesis. (n.d.). Merck Millipore.
  • (R)-1-Methylpyrrolidine-3-carboxylic acid hydrochloride. (n.d.). BLD Pharm.
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  • This compound (C6H11NO2). (n.d.). PubChemLite.

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Methodological & Application

Application Notes & Protocols: 1-Methylpyrrolidine-3-carboxylic acid hydrochloride in Asymmetric Michael Additions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Organocatalysis in Asymmetric Synthesis

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis. Achieving stereocontrol in this reaction is of paramount importance, particularly in drug development, where the chirality of a molecule dictates its biological activity. Historically, this control was achieved using chiral metal catalysts or chiral auxiliaries. However, the field of organocatalysis—using small, metal-free organic molecules to catalyze reactions—has emerged as a powerful and environmentally benign alternative.

Proline and its derivatives are among the most successful classes of organocatalysts, renowned for their ability to mimic enzymatic transformations. They operate primarily through enamine or iminium ion intermediates, creating a chiral environment that directs the stereochemical outcome of the reaction. 1-Methylpyrrolidine-3-carboxylic acid hydrochloride, a derivative of proline, offers distinct advantages in terms of solubility, stability, and catalytic efficiency in various asymmetric transformations, including the Michael addition. This guide provides an in-depth look at its mechanism, application, and a detailed protocol for its use.

Mechanism of Action: Enamine Catalysis

The catalytic prowess of 1-methylpyrrolidine-3-carboxylic acid and other proline derivatives in Michael additions stems from their ability to form a transient, nucleophilic enamine intermediate with a donor molecule (typically a ketone or aldehyde). This activation pathway lowers the energy barrier for the reaction and, critically, introduces the catalyst's chirality into the transition state, thereby directing the facial selectivity of the subsequent bond formation.

The catalytic cycle can be broken down into three key stages:

  • Enamine Formation: The secondary amine of the pyrrolidine catalyst reacts with a carbonyl donor (e.g., cyclohexanone) to form a chiral enamine. This step is reversible and converts the carbonyl compound into a more reactive nucleophile.

  • Stereoselective C-C Bond Formation: The enamine, guided by the stereocenter on the pyrrolidine ring, attacks the Michael acceptor (e.g., a nitroalkene) from a specific face. The carboxylic acid moiety of the catalyst can play a crucial role in this step by acting as a Brønsted acid, activating the Michael acceptor through hydrogen bonding and further locking the transition state geometry.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by trace water in the reaction medium, releasing the chiral Michael adduct and regenerating the catalyst to re-enter the catalytic cycle.

Visualization of the Catalytic Cycle

Catalytic_Cycle cluster_cycle Catalytic Cycle CAT Catalyst (1-Methylpyrrolidine- 3-carboxylic acid) ENAMINE Chiral Enamine Intermediate CAT->ENAMINE + Donor - H₂O CAT->ENAMINE DONOR Carbonyl Donor (e.g., Ketone) TS Stereodetermining Transition State ENAMINE->TS + Acceptor ENAMINE->TS ACCEPTOR Michael Acceptor (e.g., Nitroalkene) IMINIUM Iminium Ion Intermediate TS->IMINIUM TS->IMINIUM IMINIUM->CAT Hydrolysis PRODUCT Chiral Product IMINIUM->PRODUCT + H₂O IMINIUM->PRODUCT H2O H₂O

Caption: The catalytic cycle of an amine-catalyzed Michael addition.

Application Notes: Scope and Advantages

This compound is a versatile catalyst for the asymmetric Michael addition of various nucleophiles to different acceptors.

  • Donor Scope: The most common donors are cyclic ketones (e.g., cyclohexanone, cyclopentanone) and simple aldehydes. These readily form the required enamine intermediate.

  • Acceptor Scope: Nitroalkenes, such as trans-β-nitrostyrene, are excellent Michael acceptors in these reactions due to the strong electron-withdrawing nature of the nitro group. α,β-Unsaturated ketones (enones) can also be used effectively.

  • Key Advantages:

    • High Enantioselectivity: The rigid pyrrolidine ring structure provides an excellent chiral scaffold, often leading to products with high enantiomeric excess (ee).

    • Operational Simplicity: As an organocatalyst, it is generally stable to air and moisture, avoiding the need for strictly anhydrous or inert reaction conditions often required for metal catalysts.

    • Favorable Solubility: The hydrochloride salt form can improve solubility in various solvent systems, including polar protic solvents like ethanol or even in aqueous media, aligning with green chemistry principles.

Data Summary: Representative Michael Additions

The following table summarizes typical results for the asymmetric Michael addition of cyclohexanone to various trans-β-nitrostyrenes catalyzed by proline derivatives, demonstrating the general effectiveness of this catalyst class.

EntryMichael Acceptor (Substituent)SolventCatalyst Loading (mol%)Time (h)Yield (%)dr (syn/anti)ee (%) (syn)
1C₆H₅EtOH30489598:297
24-Cl-C₆H₄EtOH30489299:195
34-MeO-C₆H₄EtOH30728897:396
42-ThienylEtOH30728595:594

Data adapted from studies on proline-based catalysts in similar reactions. Results are representative and may vary based on specific catalyst structure and conditions.

Detailed Experimental Protocol

This protocol describes a general procedure for the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene using a proline-derivative catalyst like this compound.

Materials & Reagents:
  • This compound (Catalyst)

  • trans-β-Nitrostyrene (Michael Acceptor)

  • Cyclohexanone (Michael Donor, also acts as solvent in some cases)

  • Ethanol (Solvent)

  • Ethyl acetate (for workup)

  • 1 M Hydrochloric acid (for work-up)

  • Saturated sodium bicarbonate solution (for work-up)

  • Brine (for work-up)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Silica gel for column chromatography

Experimental Workflow Visualization

Experimental_Workflow Reagents 1. Reagent Preparation - Weigh Catalyst - Measure Donor/Acceptor - Prepare Solvent Setup 2. Reaction Setup - Combine reagents in flask - Stir at specified temp. Reagents->Setup Monitor 3. Reaction Monitoring - Thin-Layer Chromatography (TLC) Setup->Monitor Workup 4. Aqueous Workup - Quench reaction - Extract with organic solvent - Wash and dry Monitor->Workup Reaction Complete Purify 5. Purification - Concentrate crude product - Silica gel chromatography Workup->Purify Analyze 6. Analysis - NMR for structure - Chiral HPLC for ee Purify->Analyze

Caption: A typical experimental workflow for organocatalyzed reactions.

Step-by-Step Procedure:
  • Reaction Setup:

    • To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 0.1 mmol, 20 mol%).

    • Add trans-β-nitrostyrene (0.5 mmol, 1.0 equiv).

    • Add the solvent (e.g., Ethanol, 2.0 mL).

    • Finally, add cyclohexanone (1.5 mmol, 3.0 equiv).

  • Reaction Execution:

    • Stir the reaction mixture at room temperature (approx. 25 °C).

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) by observing the disappearance of the nitrostyrene spot. A typical mobile phase is 20% ethyl acetate in hexanes.

  • Aqueous Workup:

    • Once the reaction is complete (typically 24-48 hours), dilute the mixture with ethyl acetate (15 mL).

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL). The acidic wash removes the catalyst, while the basic wash removes any remaining acidic impurities.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to isolate the pure Michael adduct.

    • Characterize the product's structure using ¹H NMR and ¹³C NMR spectroscopy.

    • Determine the diastereomeric ratio (dr) from the ¹H NMR spectrum of the purified product.

    • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis, comparing the product to a racemic sample.

Trustworthiness: Self-Validating Systems & Troubleshooting

  • Internal Validation: The protocol's success is validated at multiple stages. TLC monitoring confirms reaction completion. Spectroscopic analysis (NMR) confirms the chemical structure of the product. Crucially, chiral HPLC provides the definitive, quantitative measure of enantioselectivity, validating the catalyst's performance.

  • Troubleshooting:

    • Low Yield: If the reaction stalls, consider increasing the catalyst loading (e.g., to 30 mol%), increasing the equivalents of the donor, or gently heating the reaction. Ensure the starting materials are pure.

    • Low Enantioselectivity: Temperature can significantly impact ee; running the reaction at a lower temperature (e.g., 4 °C) may improve selectivity, albeit at the cost of a longer reaction time. The choice of solvent is also critical; screen different solvents (e.g., THF, CH₂Cl₂, Toluene) to find optimal conditions.

    • Poor Diastereoselectivity: The syn/anti ratio is often influenced by the catalyst and substrate structure. While this protocol generally favors the syn diastereomer, modifications to the catalyst or reaction conditions may be necessary to alter this ratio.

References

  • Vertex AI Search.

The Strategic Application of 1-Methylpyrrolidine-3-carboxylic Acid Derivatives in 1,3-Dipolar Cycloaddition Reactions: A Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolidine Scaffold and the Power of Cycloaddition

The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and blockbuster pharmaceuticals.[1][2] Its prevalence is due to its three-dimensional architecture, which allows for precise spatial positioning of substituents, enhancing molecular recognition and biological activity.[2] Among the myriad of synthetic strategies to access this privileged scaffold, the 1,3-dipolar cycloaddition stands out for its efficiency and stereochemical control.[3][4] This reaction, a cornerstone of heterocyclic chemistry, allows for the construction of the five-membered pyrrolidine ring in a single, often highly stereoselective, step.[3]

This guide provides a detailed exploration of 1,3-dipolar cycloaddition reactions involving derivatives of 1-methylpyrrolidine-3-carboxylic acid. We will delve into the in-situ generation of the requisite azomethine ylide 1,3-dipole via a decarboxylative route and its subsequent reaction with various dipolarophiles. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool for the creation of novel molecular entities.

Core Principles: Azomethine Ylide Generation from 1-Methylpyrrolidine-3-carboxylic Acid

The lynchpin of this synthetic strategy is the generation of a non-stabilized azomethine ylide from 1-methylpyrrolidine-3-carboxylic acid. This is typically achieved through a decarboxylative condensation reaction with an aldehyde or ketone.[5] The carboxylic acid functionality at the 3-position of the pyrrolidine ring is crucial, as its loss as carbon dioxide drives the formation of the transient azomethine ylide intermediate.[3][5]

The general mechanism for this process is illustrated below:

G cluster_0 Azomethine Ylide Generation start 1-Methylpyrrolidine-3-carboxylic Acid + Aldehyde (R-CHO) iminium Iminium Ion Intermediate start->iminium Condensation ylide Azomethine Ylide + CO2 iminium->ylide Decarboxylation

Caption: Decarboxylative generation of an azomethine ylide.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be adaptable to a range of substrates and dipolarophiles. The causality behind each step is explained to facilitate optimization and troubleshooting.

Protocol 1: General Procedure for the 1,3-Dipolar Cycloaddition of 1-Methylpyrrolidine-3-carboxylic Acid Derivatives

This protocol outlines a general approach for the reaction of an azomethine ylide derived from 1-methylpyrrolidine-3-carboxylic acid with an electron-deficient alkene.

Materials:

  • 1-Methylpyrrolidine-3-carboxylic acid

  • Aldehyde or ketone (e.g., paraformaldehyde, isatin)

  • Dipolarophile (e.g., N-phenylmaleimide, dimethyl acetylenedicarboxylate)

  • Anhydrous solvent (e.g., toluene, xylenes, or a green solvent like ethanol)[6]

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methylpyrrolidine-3-carboxylic acid (1.0 eq) and the chosen aldehyde or ketone (1.1 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Solvent and Dipolarophile Addition: Add the anhydrous solvent (to a concentration of 0.1-0.5 M) followed by the dipolarophile (1.0-1.2 eq).

  • Reaction Progression: Heat the reaction mixture to reflux. The optimal temperature and reaction time will vary depending on the specific substrates. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired cycloadduct.

Causality of Experimental Choices:

  • Anhydrous Conditions: The formation of the iminium ion intermediate is sensitive to water, which can hydrolyze it. Therefore, anhydrous solvents and a dry atmosphere are crucial for optimal yields.

  • Reflux Conditions: The decarboxylation step to form the azomethine ylide typically requires thermal energy. The choice of solvent will dictate the reaction temperature.

  • Stoichiometry: A slight excess of the aldehyde/ketone can help drive the initial condensation reaction to completion. The dipolarophile is often used in slight excess to ensure complete trapping of the transient azomethine ylide.

Data Presentation: Representative Cycloaddition Reactions

The following table summarizes expected outcomes for the 1,3-dipolar cycloaddition of azomethine ylides derived from proline and its N-substituted analogues with various dipolarophiles. These examples serve as a predictive guide for reactions involving 1-methylpyrrolidine-3-carboxylic acid, where similar reactivity is anticipated.

1,3-Dipole PrecursorAldehyde/KetoneDipolarophileSolventTemp (°C)Yield (%)Diastereomeric Ratio (dr)Reference
L-ProlineIsatinN-PhenylmaleimideEtOHRT95>99:1[6]
L-ProlineAcenaphthenequinoneN-PhenylmaleimideEtOHRT93>99:1[6]
GlycineIsatin(E)-ChalconeTolueneReflux8595:5[7]
SarcosineParaformaldehydeDimethyl fumarateTolueneReflux78-[8]
ThioprolineDialdehyde-----[9]

Visualization of the Reaction Workflow

The following diagram illustrates the general workflow for the synthesis and purification of pyrrolidine derivatives via this methodology.

G start Reaction Setup (Reactants & Solvent) reaction 1,3-Dipolar Cycloaddition (Heating/Reflux) start->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring workup Workup (Solvent Removal) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Characterized Product purification->product

Caption: Experimental workflow for the synthesis of pyrrolidines.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Product Formation Incomplete formation of the azomethine ylide.Increase reaction temperature or use a higher-boiling solvent. Ensure strictly anhydrous conditions.
Low reactivity of the dipolarophile.Use a more electron-deficient dipolarophile. Consider microwave irradiation to enhance reaction rates.
Formation of Multiple Products Lack of stereoselectivity.Experiment with different solvents of varying polarity. Consider the use of a Lewis acid catalyst to enhance facial selectivity.
Side reactions of the azomethine ylide.Ensure the dipolarophile is present from the start of the reaction to trap the ylide as it forms.
Difficult Purification Close polarity of starting materials and products.Optimize the eluent system for column chromatography. Consider derivatization of the product to alter its polarity.

Conclusion

The 1,3-dipolar cycloaddition of azomethine ylides generated from 1-methylpyrrolidine-3-carboxylic acid derivatives is a robust and versatile strategy for the synthesis of novel, highly substituted pyrrolidine scaffolds. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can efficiently access a diverse range of complex molecules with significant potential in drug discovery and development. The protocols and insights provided in this guide serve as a solid foundation for the successful implementation of this powerful synthetic methodology.

References

  • Benchchem. Application Notes and Protocols for 1,3-Dipolar Cycloaddition Reactions with Nitropyrrolidine Analogs.
  • Frontiers in Chemistry. Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Available from: [Link]

  • ACS Publications. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. 2023. Available from: [Link]

  • National Institutes of Health. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. Available from: [Link]

  • ResearchGate. (PDF) New routes of azomethine ylide generation from prolines to synthesize diverse N-heterocycles: a DFT supported endo-selective mechanism. Available from: [Link]

  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

  • ACS Publications. Asymmetric[7][8]-dipolar cycloaddition reactions: synthesis of highly substituted proline derivatives. The Journal of Organic Chemistry. Available from: [Link]

  • RSC Publishing. Decarboxylative 1,3-dipolar cycloadditions of l-proline. Available from: [Link]

  • Wikipedia. Azomethine ylide. Available from: [Link]

  • ResearchGate. (PDF) Decarboxylative 1,3-dipolar cycloadditions of l-proline. Available from: [Link]

  • National Institutes of Health. Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds. Available from: [Link]

  • CORE. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Available from: [Link]

  • MDPI. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. Available from: [Link]

  • RSC Publishing. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. Available from: [Link]

  • ResearchGate. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Aromatic Dipolarophiles. Available from: [Link]

  • ACS Publications. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Accounts of Chemical Research. 2014. Available from: [Link]

  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. 2021. Available from: [Link]

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Application Note: Comprehensive ¹H and ¹³C NMR Characterization of 1-Methylpyrrolidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed protocol and in-depth spectral analysis for the characterization of 1-Methylpyrrolidine-3-carboxylic acid hydrochloride using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document outlines best practices for sample preparation, data acquisition, and spectral interpretation. The methodologies described herein are grounded in established principles of NMR spectroscopy to ensure data integrity and reproducibility, which are critical in pharmaceutical research and development.[1][2][3]

Introduction and Scientific Context

This compound is a heterocyclic compound belonging to the class of proline derivatives. Such scaffolds are of significant interest in medicinal chemistry and drug discovery, serving as versatile building blocks for the synthesis of novel therapeutic agents. Accurate structural elucidation is a cornerstone of chemical and pharmaceutical development, ensuring the identity, purity, and stability of synthesized molecules.[4][5]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique for the unambiguous determination of molecular structure in solution.[2][4] It provides detailed atomic-level information about the chemical environment, connectivity, and stereochemistry of a molecule.[2] This application note presents a comprehensive workflow for the complete ¹H and ¹³C NMR characterization of this compound, offering insights into the causal relationships between molecular structure and spectral output.

Foundational Principles of NMR Spectroscopy

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets.[2] When placed in a strong external magnetic field (B₀), these nuclei align in specific orientations. The application of a radiofrequency pulse perturbs this alignment, and as the nuclei relax back to their equilibrium state, they emit a signal. This signal's frequency, known as the chemical shift (δ), is exquisitely sensitive to the local electronic environment of the nucleus.

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a nucleus. Electronegative atoms or groups withdraw electron density, "deshielding" the nucleus and causing its signal to appear at a higher chemical shift (downfield).

  • Spin-Spin Coupling (J): The magnetic field of one nucleus can influence its neighbors through chemical bonds, causing their signals to split into multiple peaks (a multiplet). The spacing between these peaks is the coupling constant (J), measured in Hertz (Hz), which provides information about the number of neighboring nuclei and their dihedral angles.[6]

  • Integration: The area under a ¹H NMR signal is directly proportional to the number of protons it represents, providing a quantitative measure of the relative abundance of different proton types in the molecule.[6]

Experimental Design and Protocols

The integrity of NMR data is critically dependent on meticulous sample preparation and a well-defined acquisition protocol. The following sections provide a self-validating methodology for achieving high-quality spectra.

Materials and Instrumentation
  • Analyte: this compound (Purity ≥95%)

  • Deuterated Solvent: Deuterium Oxide (D₂O, 99.9 atom % D)

  • Internal Standard: 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS)

  • NMR Tubes: High-precision 5 mm NMR tubes (e.g., Wilmad-LabGlass 535-PP or equivalent)

  • Instrumentation: 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Causality of Solvent Choice: Deuterium Oxide (D₂O) is the solvent of choice for this compound. Its high polarity readily dissolves the hydrochloride salt.[7][8][9] Furthermore, D₂O allows for the study of labile protons (those attached to heteroatoms like N and O) through deuterium exchange. The acidic proton of the carboxylic acid and the proton on the quaternary ammonium nitrogen will exchange with the deuterium from the solvent, leading to their disappearance from the ¹H spectrum, which is a key diagnostic feature.[10]

Protocol for NMR Sample Preparation

This protocol is designed to ensure a homogenous sample solution free of particulate matter, which is crucial for obtaining sharp, well-resolved NMR signals.[11]

  • Weighing the Analyte: Accurately weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[12]

  • Solvent Addition: Add approximately 0.6 mL of Deuterium Oxide (D₂O) to the vial.[13]

  • Internal Standard: Add a small, precisely known quantity of DSS internal standard. DSS provides a reference signal at 0.0 ppm for accurate chemical shift calibration.

  • Dissolution: Gently vortex or sonicate the vial until the sample is completely dissolved. A clear, particulate-free solution is required.[11]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. Avoid introducing any solid particles.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with a unique identifier.[14]

Workflow for NMR Data Acquisition

The following diagram outlines the logical flow of the experimental process from sample preparation to final data analysis.

G cluster_prep Part A: Sample Preparation cluster_acq Part B: Data Acquisition cluster_analysis Part C: Data Analysis A Weigh Analyte & Standard B Add D₂O Solvent A->B C Ensure Complete Dissolution B->C D Transfer to NMR Tube C->D E Insert Sample into Spectrometer D->E F Lock & Shim E->F G Acquire ¹H Spectrum F->G H Acquire ¹³C Spectrum G->H I Process Spectra (FT, Phase, Baseline) H->I J Calibrate Chemical Shifts I->J K Assign Signals & Interpret Data J->K L Generate Final Report K->L

Figure 1: Experimental workflow for NMR characterization.

Spectral Analysis and Data Interpretation

Molecular Structure and Atom Numbering

The chemical structure and atom numbering scheme for this compound are essential for unambiguous signal assignment.

Figure 2: Structure of protonated 1-Methylpyrrolidine-3-carboxylic acid.

¹H NMR Spectrum: Predicted Data and Interpretation

In D₂O, the proton on the nitrogen (N⁺-H) and the carboxylic acid proton (-COOH) will exchange with deuterium and become NMR-silent. The spectrum will therefore show signals corresponding only to the non-exchangeable C-H protons.

Table 1: Predicted ¹H NMR Data (400 MHz, D₂O)

Atom Label Predicted δ (ppm) Multiplicity Integration Rationale for Chemical Shift
H1 (N-CH₃) ~3.0 - 3.2 Singlet (s) 3H Attached to electron-withdrawing N⁺, causing a downfield shift.
H5 (N-CH₂) ~3.4 - 3.8 Multiplet (m) 2H Adjacent to the electron-withdrawing quaternary nitrogen.
H2 (N-CH₂) ~3.4 - 3.8 Multiplet (m) 2H Adjacent to the electron-withdrawing quaternary nitrogen.
H3 (-CH) ~3.2 - 3.5 Multiplet (m) 1H Alpha to the carboxyl group and on the pyrrolidine ring.

| H4 (-CH₂) | ~2.2 - 2.5 | Multiplet (m) | 2H | Furthest from the electron-withdrawing groups, appearing most upfield. |

  • Interpretation Insights: The signals for the pyrrolidine ring protons (H2, H3, H4, H5) are expected to be complex multiplets due to geminal and vicinal coupling. The exact chemical shifts and coupling patterns can be influenced by the ring's puckering.[15] The signals for H2 and H5, being adjacent to the nitrogen, will appear furthest downfield among the ring protons.

¹³C NMR Spectrum: Predicted Data and Interpretation

The ¹³C NMR spectrum will show six distinct signals, one for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data (100 MHz, D₂O)

Atom Label Predicted δ (ppm) Rationale for Chemical Shift
C6 (C=O) ~175 - 180 Carbonyl carbon of a carboxylic acid, highly deshielded.[10]
C5 (N-CH₂) ~60 - 65 Carbon adjacent to the positively charged nitrogen.
C2 (N-CH₂) ~60 - 65 Carbon adjacent to the positively charged nitrogen.
C1 (N-CH₃) ~45 - 50 N-methyl carbon, shifted downfield by the attached nitrogen.
C3 (-CH) ~40 - 45 Methine carbon alpha to the carboxyl group.

| C4 (-CH₂) | ~28 - 33 | Methylene carbon beta to the nitrogen and carboxyl group. |

  • Interpretation Insights: The carbonyl carbon (C6) will be the most downfield signal, which is characteristic of carboxylic acids.[10] The carbons directly attached to the nitrogen (C1, C2, and C5) will be significantly deshielded and appear in the 45-65 ppm range. C4, being the most shielded carbon, will have the most upfield chemical shift.

Conclusion

This application note provides a robust framework for the ¹H and ¹³C NMR characterization of this compound. By adhering to the detailed protocols for sample preparation and leveraging the interpretive guide, researchers can confidently elucidate and verify the structure of this important chemical entity. The principles and methodologies discussed are broadly applicable to the structural analysis of similar small molecules, reinforcing the indispensable role of NMR spectroscopy in modern chemical and pharmaceutical sciences.

References

  • Labome. (2014, March 14). NMR Spectroscopy in Drug Discovery and Development.
  • Freitas, V., et al. (n.d.). NMR as a “Gold Standard” Method in Drug Design and Discovery. PMC - PubMed Central.
  • AZoOptics. (2024, May 22). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery.
  • Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry.
  • PMC - NIH. (2019, December 11). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties.
  • Pogliani, L., et al. (1975). NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide. PubMed.
  • eGPAT. (2019, June 5). Solvents in NMR spectroscopy.
  • JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids.
  • PubChem - NIH. (n.d.). 1-Methylpyrrolidine.
  • Isotope Science / Alfa Chemistry. (n.d.). Deuterated Solvents for NMR.
  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
  • Merck Millipore. (n.d.). NMR Solvents.
  • Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation.
  • Max T. Rogers NMR Facility. (n.d.). Sample Preparation.
  • DSpace@MIT. (n.d.). FT-NMR Sample Preparation Guide.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • ChemicalBook. (n.d.). N-Methyl-2-pyrrolidone(872-50-4) 13C NMR spectrum.
  • University of Delaware. (n.d.). NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry.
  • ChemicalBook. (n.d.). 1-Methylpyrrolidine(120-94-5) 13C NMR spectrum.
  • SpectraBase. (n.d.). 1-Methylpyrrolidine - Optional[13C NMR] - Chemical Shifts.
  • ChemicalBook. (n.d.). 1-Methylpyrrolidine(120-94-5) 1H NMR spectrum.
  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation.

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Application Note & Protocol: N-Boc Protection of 1-Methylpyrrolidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide and a field-validated protocol for the N-protection of 1-Methylpyrrolidine-3-carboxylic acid hydrochloride using di-tert-butyl dicarbonate ((Boc)₂O). The tert-butyloxycarbonyl (Boc) group is an indispensable tool in modern organic synthesis, particularly in pharmaceutical development, for masking the reactivity of primary and secondary amines.[1][2][3] This protocol is specifically tailored for researchers and drug development professionals, offering detailed procedural steps, mechanistic insights, troubleshooting advice, and a discussion of the critical parameters that govern reaction success. We will delve into the causality behind experimental choices, ensuring a robust and reproducible methodology.

Scientific Foundation and Rationale

The strategic protection of functional groups is a cornerstone of multi-step organic synthesis. The Boc group is favored for its robustness under various nucleophilic and basic conditions, coupled with its facile and clean removal under mild acidic conditions, which prevents unwanted side reactions in subsequent synthetic steps.[1][4][5]

The substrate, 1-Methylpyrrolidine-3-carboxylic acid, presents as a hydrochloride salt. This has two key implications for the reaction design:

  • Neutralization is Mandatory: The secondary amine is protonated as an ammonium salt, rendering it non-nucleophilic. A base is essential to liberate the free amine, which is the active nucleophile required for the reaction.[6]

  • Biphasic System Advantage: As an amino acid salt, the starting material exhibits high polarity and water solubility, while the Boc anhydride and the final N-Boc protected product are more soluble in organic solvents. Therefore, a biphasic solvent system or an aqueous/organic miscible system is often employed to accommodate all components.[4][7]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the secondary amine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[8][9] This forms a tetrahedral intermediate that subsequently collapses, yielding the N-Boc protected product along with tert-butanol and carbon dioxide as byproducts.[8][10][11] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[8][10] An external base is highly recommended to neutralize the acidic byproduct, driving the equilibrium towards the final product.[4]

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the N-Boc protection, from initial setup to final product isolation.

N_Boc_Protection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Product Start Dissolve Substrate (1-Methylpyrrolidine-3-carboxylic acid HCl) in Aqueous Base (NaOH) Addition Slow Addition of (Boc)₂O Solution to Substrate at Room Temperature Start->Addition Free Amine Generation ReagentPrep Prepare (Boc)₂O Solution in Dioxane ReagentPrep->Addition Stir Stir Reaction Mixture (Monitor by TLC/LC-MS) Addition->Stir 1.5 - 4 hours Wash Aqueous Work-up: Wash with Ether to Remove Impurities Stir->Wash Reaction Complete Acidify Acidify Aqueous Layer (e.g., with 3N HCl or Citric Acid) to pH ~3-4 Wash->Acidify Phase Separation Extract Extract Product into Organic Solvent (e.g., Ethyl Acetate) Acidify->Extract Product Protonation Dry Dry Organic Layer (Na₂SO₄), Filter, and Concentrate Extract->Dry End Obtain N-Boc-1-Methylpyrrolidine- 3-carboxylic acid Dry->End Solvent Removal

Caption: Workflow for N-Boc Protection of 1-Methylpyrrolidine-3-carboxylic acid HCl.

Detailed Synthesis Protocol

This protocol is optimized for a ~10 mmol scale and can be adjusted accordingly.

Materials and Reagents
ReagentFormulaMW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
1-Methylpyrrolidine-3-carboxylic acid HClC₆H₁₂ClNO₂165.621.010.01.66 g
Sodium Hydroxide (NaOH)NaOH40.002.222.022 mL of 1N Soln.
Di-tert-butyl dicarbonate ((Boc)₂O)C₁₀H₁₈O₅218.251.111.02.40 g
1,4-DioxaneC₄H₈O₂88.11--~25 mL
Diethyl Ether (or Hexane)(C₂H₅)₂O74.12--~40 mL
Hydrochloric Acid (HCl)HCl36.46--As needed (3N Soln.)
Ethyl Acetate (EtOAc)C₄H₈O₂88.11--~90 mL
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04--As needed
Brine (Saturated NaCl solution)NaCl(aq)---~20 mL
Step-by-Step Procedure
  • Substrate Dissolution and Basification:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.66 g (10.0 mmol) of this compound in 22 mL of 1N aqueous sodium hydroxide solution.

    • Causality: Two equivalents of base are critical. The first equivalent neutralizes the hydrochloride salt to generate the free secondary amine. The second equivalent establishes the basic conditions required to neutralize the acidic byproduct of the Boc protection reaction, thereby driving it to completion.[4][8]

  • Reagent Addition:

    • In a separate beaker, dissolve 2.40 g (11.0 mmol) of di-tert-butyl dicarbonate in 15 mL of 1,4-dioxane.

    • Add the (Boc)₂O solution dropwise to the stirring aqueous solution of the amino acid at room temperature over 10-15 minutes.

    • Rinse the beaker with an additional 10 mL of dioxane and add it to the reaction flask to ensure a complete transfer.

    • Causality: Dioxane is miscible with water, creating a homogenous reaction environment for both the polar amino acid and the non-polar Boc anhydride.[7][12] A slight excess (1.1 eq) of (Boc)₂O ensures complete consumption of the starting amine.[8]

  • Reaction Monitoring:

    • Allow the reaction to stir vigorously at room temperature for 1.5 to 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.[4]

  • Aqueous Work-up:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the reaction mixture with 2 x 20 mL of diethyl ether or n-hexane to remove any unreacted (Boc)₂O and the tert-butanol byproduct. Discard the organic layers.

    • Causality: This initial wash removes non-polar impurities while the desired product, in its carboxylate salt form, remains in the aqueous phase.[13]

  • Product Isolation:

    • Cool the aqueous layer in an ice bath and carefully acidify it to a pH of ~3-4 by the dropwise addition of 3N HCl. Verify the pH with pH paper.

    • Causality: Acidification protonates the carboxylate group of the product, making it less water-soluble and readily extractable into an organic solvent.[12][13] Over-acidification should be avoided as it could risk cleaving the newly installed Boc group.

    • Extract the product from the acidified aqueous layer with 3 x 30 mL of ethyl acetate.

    • Combine the organic extracts and wash them with 20 mL of brine to remove residual water.

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Product:

    • The resulting product, N-Boc-1-Methylpyrrolidine-3-carboxylic acid, is typically obtained as a colorless oil or a white solid. The crude product is often of sufficient purity for subsequent steps. If further purification is needed, flash chromatography on silica gel can be employed.[14]

Troubleshooting and Expert Recommendations

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction 1. Insufficient base. 2. Low reaction temperature. 3. Short reaction time.1. Ensure at least 2.2 equivalents of base are used. 2. While the reaction is typically efficient at room temperature, gentle warming to 40°C can be applied.[7] 3. Extend the reaction time and continue monitoring.
Low or No Yield 1. Incorrect pH during extraction. 2. Emulsion formation during extraction.1. Double-check the pH of the aqueous layer after acidification; it must be in the range of 3-4 for efficient extraction. 2. Add brine to the separatory funnel to help break up emulsions.
Product is an Oil, not Solid The product may be amorphous or have a low melting point.This is common for many Boc-protected amino acids. The oil can be used directly if pure, or it can be solidified by co-evaporation with a solvent like hexane or by forming a dicyclohexylamine (DCHA) salt.[13]
Presence of (Boc)₂O in Product Inefficient washing during work-up.Ensure the initial wash with ether/hexane is performed thoroughly before acidification. If still present, the excess (Boc)₂O can be removed via high vacuum as it will sublimate.[15]

References

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. AAPPTec. Available at: [Link]

  • Boc Protection Mechanism (Boc2O + Base). Common Organic Chemistry. Available at: [Link]

  • Show the mechanism for formation of a Boc derivative by reaction of an amino acid with di-tert-butyl dicarbonate. Homework.Study.com. Available at: [Link]

  • Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]

  • Reactions that Work: Boc Protection. Chemtips. Available at: [Link]

  • BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. Available at: [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

  • Boc Protection Mechanism (Boc2O). Common Organic Chemistry. Available at: [Link]

  • Peptide Synthesis. Chemistry LibreTexts. Available at: [Link]

  • Boc Protection - Common Conditions. Common Organic Chemistry. Available at: [Link]

  • Di-tert-butyl dicarbonate. Wikipedia. Available at: [Link]

  • Di-tert-butyl dicarbonate. YouTube. Available at: [Link]

  • Asymmetric Deprotonation of N-Boc Pyrrolidine and Subsequent α-Arylation. Organic Syntheses. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Available at: [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Available at: [Link]

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Application Note: Esterification of 1-Methylpyrrolidine-3-carboxylic acid hydrochloride for Further Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, which is critical for achieving high target affinity and selectivity.[2] 1-Methylpyrrolidine-3-carboxylic acid, in particular, is a versatile building block used in the synthesis of compounds targeting a range of conditions, including neurological disorders.[3]

The functionalization of this core structure is paramount for developing libraries of new chemical entities in drug discovery programs. A key transformation is the esterification of the carboxylic acid group. This not only modifies the physicochemical properties of the parent molecule but also converts the acid into a more versatile functional group for subsequent reactions, such as amide bond formation.

This application note provides two robust and detailed protocols for the esterification of 1-Methylpyrrolidine-3-carboxylic acid hydrochloride. We will explore the classic Fischer-Speier esterification and a more reactive approach involving the in-situ formation of an acid chloride. The causality behind experimental choices, detailed step-by-step workflows, and methods for downstream functionalization are discussed to provide researchers with a comprehensive and practical guide.

Protocol I: Classic Fischer-Speier Esterification

This method is a cornerstone of organic synthesis, relying on an acid catalyst and an excess of alcohol to drive the equilibrium-controlled reaction toward the ester product.[4][5] For amino acid hydrochlorides, this approach is particularly convenient as the starting material is already in an acidic form, and the alcohol can often serve as both the reactant and the solvent.

Mechanism of Fischer-Speier Esterification

The reaction proceeds via a series of equilibrium steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

  • Deprotonation: The protonated ester is deprotonated by a weak base (like another molecule of alcohol) to regenerate the acid catalyst and yield the final ester product.

Caption: Mechanism of Fischer-Speier Esterification.

Detailed Experimental Protocol (Methyl Ester Synthesis)

Materials:

  • This compound

  • Methanol (Anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrogen Chloride (gas)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate for extraction

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 10.0 g, 60.4 mmol).

  • Reagent Addition: Add anhydrous methanol (150 mL). The starting material may not fully dissolve initially. Begin stirring the suspension.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 3.0 mL). Alternatively, bubble dry HCl gas through the suspension for 15-20 minutes.[6] The addition of acid is exothermic; cooling in an ice bath during addition is recommended for larger scales.

  • Reaction: Heat the mixture to reflux (approximately 65°C for methanol) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Cooling and Concentration: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol using a rotary evaporator.

  • Work-up and Extraction:

    • Carefully neutralize the acidic residue by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate until effervescence ceases (pH > 8).

    • Extract the aqueous layer with a suitable organic solvent like ethyl acetate or diethyl ether (3 x 100 mL).

    • Combine the organic layers.

  • Drying and Isolation: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude methyl 1-methylpyrrolidine-3-carboxylate.

  • Purification (Optional): If necessary, the crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol II: Esterification via In Situ Acid Chloride Formation

For substrates that are sensitive to high temperatures or prolonged exposure to strong acid, or for synthesizing esters of bulkier alcohols, conversion to a highly reactive acid chloride intermediate is an excellent alternative.[7] Thionyl chloride (SOCl₂) is a common reagent for this transformation as the byproducts (SO₂ and HCl) are gases, which helps drive the reaction to completion.[8][9]

Safety Precaution: Thionyl chloride is a corrosive and toxic reagent that reacts violently with water.[10] All operations must be performed in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat).

Mechanism of Acid Chloride Formation and Esterification
  • Activation: The carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride, forming a chlorosulfite intermediate and releasing a chloride ion.[8]

  • Acid Chloride Formation: The released chloride ion acts as a nucleophile and attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate collapses to form the acid chloride, sulfur dioxide (SO₂), and another chloride ion.

  • Esterification: The alcohol is added and attacks the highly electrophilic carbonyl carbon of the acid chloride.

  • Deprotonation: The resulting intermediate is deprotonated (often by a mild base like pyridine or triethylamine, if added, or by another molecule of alcohol) to yield the final ester product and HCl.

Thionyl_Chloride_Esterification cluster_0 Part A: Acid Chloride Formation cluster_1 Part B: Esterification A1 R-COOH attacks SOCl₂ A2 Chlorosulfite Intermediate Forms A1->A2 A3 Cl⁻ attacks Carbonyl A2->A3 A4 Acid Chloride (R-COCl) Forms + SO₂ (gas) + HCl (gas) A3->A4 B1 R'-OH attacks R-COCl A4->B1 Alcohol Addition B2 Tetrahedral Intermediate B1->B2 B3 Elimination of Cl⁻ B2->B3 B4 Deprotonation B3->B4 B5 Final Ester (R-COOR') B4->B5

Caption: Workflow for Esterification via Acid Chloride.

Detailed Experimental Protocol (Ethyl Ester Synthesis)

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Ethanol (Anhydrous)

  • Dichloromethane (DCM) or Toluene (Anhydrous)

  • Triethylamine or Pyridine (optional, as HCl scavenger)

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, suspend this compound (e.g., 10.0 g, 60.4 mmol) in anhydrous DCM or toluene (100 mL).

  • Thionyl Chloride Addition: Slowly add thionyl chloride (e.g., 6.6 mL, 90.6 mmol, 1.5 equiv) to the suspension at 0°C (ice bath).

  • Acid Chloride Formation: After the addition is complete, remove the ice bath and gently heat the mixture to reflux for 2-3 hours.[10] The reaction should become a clear solution as the acid chloride forms.

  • Removal of Excess Reagent: Cool the reaction to room temperature and remove the solvent and excess thionyl chloride under vacuum. Caution: The vapors are corrosive.

  • Ester Formation: Re-dissolve the crude acid chloride hydrochloride salt in fresh anhydrous DCM (100 mL) and cool to 0°C. Slowly add anhydrous ethanol (e.g., 10.6 mL, 181 mmol, 3.0 equiv). If desired, a non-nucleophilic base like triethylamine can be added to scavenge the HCl formed.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Work-up:

    • Quench the reaction by carefully adding a saturated solution of sodium bicarbonate.

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ethyl 1-methylpyrrolidine-3-carboxylate by vacuum distillation or column chromatography.

Comparative Summary and Data Presentation

ParameterProtocol I: Fischer-SpeierProtocol II: Thionyl Chloride
Primary Reagent Alcohol (e.g., Methanol)Thionyl Chloride (SOCl₂)
Catalyst Strong Acid (H₂SO₄, HCl)None (reagent-mediated)
Temperature Reflux (e.g., ~65°C for MeOH)Reflux, then 0°C to RT
Reaction Time 12 - 24 hours4 - 12 hours (total)
Byproducts WaterSO₂, HCl (gaseous)
Nature of Reaction EquilibriumIrreversible
Advantages Simpler setup, fewer toxic reagentsFaster, higher yielding, not limited by equilibrium, good for hindered alcohols
Disadvantages Long reaction times, equilibrium-limitedRequires handling of hazardous SOCl₂, requires anhydrous conditions
Expected Product Characterization Data

(Example: Methyl 1-methylpyrrolidine-3-carboxylate)

TechniqueExpected ObservationInterpretation
¹H NMR δ ~3.70 (s, 3H), δ ~2.35 (s, 3H), δ ~2.2-3.2 (m, 5H)Presence of ester methyl (-OCH₃), N-methyl (-NCH₃), and pyrrolidine ring protons.
¹³C NMR δ ~174 (C=O), δ ~52 (-OCH₃), δ ~55-60 (-NCH₂-), δ ~42 (-NCH₃)Confirms ester carbonyl, ester methyl, and carbons of the pyrrolidine ring.
FT-IR (cm⁻¹) ~1735 (strong)Characteristic C=O stretch of an aliphatic ester. Absence of broad -OH stretch from carboxylic acid.
MS (ESI+) m/z = 144.10 [M+H]⁺Corresponds to the molecular weight of the protonated product (C₇H₁₃NO₂).

Note: Actual chemical shifts (δ) may vary depending on the solvent used for analysis.[11]

Application in Further Functionalization: Amide Synthesis

The synthesized ester is an excellent precursor for creating amide libraries, which are of immense interest in drug development. The ester can be smoothly converted to an amide by direct aminolysis.

Functionalization Ester 1-Methylpyrrolidine-3-carboxylate (Product from Protocol I or II) Amide N-Substituted Amide Derivative (For SAR studies) Ester->Amide Aminolysis (Heat or Lewis Acid) Amine Primary or Secondary Amine (R¹R²NH) Amine->Amide

Caption: Further functionalization workflow: Ester to Amide.

Representative Protocol: Amide Formation
  • In a sealed tube or round-bottom flask, dissolve methyl 1-methylpyrrolidine-3-carboxylate (1.0 equiv) in a suitable solvent like methanol or THF.

  • Add the desired primary or secondary amine (1.2 - 2.0 equiv).

  • Heat the reaction mixture at 60-80°C for 12-48 hours. For less reactive amines, a Lewis acid catalyst like trimethylaluminum (AlMe₃) can be employed.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture and purify the resulting amide by column chromatography or recrystallization to yield the desired product for biological screening.

References

  • Chem-Impex. (n.d.). 1-Methyl-pyrrolidine-3-carboxylic acid. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure. Available at: [Link]

  • Kadaba, P. K., & Trivedi, J. J. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 4(2), 111-114. Available at: [Link]

  • Zumpano, R., et al. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Catalysts, 14(12), 931. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of L-proline, methyl ester. Available at: [Link]

  • The Organic Chemistry Tutor. (2020). FISCHER ESTERIFICATION & Synthesis Of Acid Chlorides + Mechanisms For Both. Available at: [Link]

  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4939. Available at: [Link]

  • Google Patents. (2016). CN106083684A - The preparation method of proline esters hydrochlorate.
  • Tanaka, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-s. Core.ac.uk. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Available at: [Link]

  • Tanaka, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Semantic Scholar. Available at: [Link]

  • ScienceMadness Discussion Board. (2007). L-Proline Esterification. Available at: [Link]

  • Chemical Synthesis Database. (2025). 1-methyl-2-oxo-3-pyrrolidinecarboxylic acid. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Study of novel pyrrolidine compounds. Available at: [Link]

  • The Aquila Digital Community. (n.d.). Synthesis and Application of (R)-3-Methylpyrrolidine-3-Carboylic Acid. Available at: [Link]

  • Google Patents. (2018). CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol.
  • Google Patents. (2013). US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids.
  • Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Available at: [Link]

  • ResearchGate. (2014). How do I get the maximum yield of a Fischer esterification reaction of proline with methanol in HCl or H2SO4?. Available at: [Link]

  • Leonard, M. S. (2013). Reaction of Carboxylic Acids with Thionyl Chloride. Available at: [Link]

  • ResearchGate. (2004). Study of the Characterization and Crystallization of 4-Hydroxy-2-Pyrrolidone. Available at: [Link]

  • Reagent Guide. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]

  • Davis, M., & Scanlon, D. B. (1977). The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. Australian Journal of Chemistry, 30(2), 433-435. Available at: [Link]

  • Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Available at: [Link]

  • ResearchGate. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. Available at: [Link]

  • Google Patents. (2021). CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol.
  • PubChem. (n.d.). 1-Methylpyrrolidine-3-carboxylic acid. Available at: [Link]

  • OIST Groups. (n.d.). Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives). Available at: [Link]

  • Organic Syntheses. (n.d.). Pyrrolidine, 1-butyl. Available at: [Link]

  • Royal Society of Chemistry. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Available at: [Link]

  • Chemsrc. (2025). (S)-1-METHYLPYRROLIDINE-3-CARBOXYLIC ACID. Available at: [Link]

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Synthesis of constrained peptides using 1-Methylpyrrolidine-3-carboxylic acid as a proline analog

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Synthesis of Constrained Peptides Using 1-Methylpyrrolidine-3-carboxylic Acid as a Proline Analog

Audience: Researchers, scientists, and drug development professionals.

Introduction: Engineering Peptide Conformation with Proline Analogs

Peptides are remarkable for their modular nature and vast structural diversity. However, their therapeutic potential is often limited by poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and selectivity.[1] Constraining a peptide's structure by introducing rigid elements is a powerful strategy to overcome these limitations.[2][3] Cyclization or the incorporation of specialized amino acids can lock the peptide into a bioactive conformation, enhancing its stability against proteases and improving its pharmacological properties.[1][4]

Proline holds a unique position among the proteinogenic amino acids due to its cyclic pyrrolidine side chain, which restricts the peptide backbone's φ torsion angle and introduces a "kink".[5] This inherent conformational restraint makes proline a natural target for modification. Synthetic proline analogs offer a sophisticated toolkit to further manipulate peptide architecture, influencing the crucial cis/trans amide bond equilibrium and inducing specific secondary structures like β-turns.[5][6]

This application note details the use of 1-Methylpyrrolidine-3-carboxylic acid , a non-proteinogenic amino acid, as a proline analog for synthesizing conformationally constrained peptides. We will explore its unique structural features and provide detailed, field-tested protocols for its incorporation using Solid-Phase Peptide Synthesis (SPPS).

The Unique Structural Impact of 1-Methylpyrrolidine-3-carboxylic Acid

1-Methylpyrrolidine-3-carboxylic acid introduces two significant modifications compared to natural proline. First, it is a β-amino acid , with the carboxylic acid moiety attached at the 3-position of the pyrrolidine ring, rather than the 2-position (α-carbon). Second, the ring nitrogen is methylated. These features have profound implications for peptide structure:

  • Backbone Geometry: As a β-amino acid, its incorporation extends the peptide backbone by an additional carbon atom between the carbonyl and the amino group, inducing a distinct turn or "kink" that differs from that of α-amino acids.

  • Tertiary Amine: The N-methyl group makes the nitrogen a tertiary amine, similar to proline. This prevents it from acting as a hydrogen bond donor, disrupting secondary structures like α-helices and β-sheets.

  • Rotational Barrier: The N-methylation can also influence the rotational barrier of the amide bond, further tuning the conformational landscape of the peptide.

The following diagram illustrates the key structural differences between L-Proline and 1-Methylpyrrolidine-3-carboxylic acid.

G cluster_proline L-Proline (α-amino acid) cluster_analog 1-Methylpyrrolidine-3-carboxylic acid (β-amino acid analog) Pro_img Ana_img p1 α-Carbon p2 Secondary Amine a1 β-Carbon a2 Tertiary Amine (N-Methyl)

Caption: Structural comparison of L-Proline and its β-amino acid analog.

Protocols for Solid-Phase Peptide Synthesis (SPPS)

The following protocols are based on the well-established Fmoc/tBu strategy for SPPS.[7] The incorporation of 1-Methylpyrrolidine-3-carboxylic acid requires special consideration due to its nature as a secondary amine, which can lead to slower coupling kinetics.

Overall SPPS Workflow

The synthesis follows a cyclical process of deprotection, washing, coupling, and further washing, as illustrated below. This cycle is repeated for each amino acid added to the peptide chain.

spss_workflow start Start with Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 is_last_aa Last Amino Acid? wash2->is_last_aa final_steps Final Deprotection & Cleavage end Crude Peptide final_steps->end is_last_aa->deprotection No is_last_aa->final_steps Yes

Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis.

Table 1: Key Reagents and Materials
CategoryItemSupplier ExamplePurpose
Resins Rink Amide MBHA or Wang ResinAny major supplierSolid support for peptide assembly
Solvents Dimethylformamide (DMF), Dichloromethane (DCM) - Peptide Synthesis GradeAny major supplierResin swelling, washing, reaction solvent
Amino Acids Fmoc-protected L-amino acidsAny major supplierStandard peptide building blocks
Specialty Analog Fmoc-1-Methylpyrrolidine-3-carboxylic acidCustom synthesis or specialty supplierThe proline analog building block
Deprotection Reagent PiperidineSigma-AldrichRemoval of the N-terminal Fmoc group
Coupling Reagents HATU, HBTU, or HOBt/DICAny major supplierActivation of carboxylic acids for amide bond formation
Bases N,N-Diisopropylethylamine (DIEA)Sigma-AldrichActivating coupling reagents and neutralization
Cleavage Cocktail Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), WaterAny major supplierCleavage of peptide from resin and side-chain deprotection
Monitoring Reagents Kaiser Test Kit, Isatin or Chloranil Test ReagentsAny major supplierMonitoring reaction completion

Step-by-Step Methodology

This protocol assumes a synthesis scale of 0.1 mmol on a resin with a substitution of 0.5 mmol/g. Adjust volumes accordingly.

Protocol 1: Resin Preparation and Swelling

Rationale: Proper swelling of the polystyrene resin is critical to ensure that reactive sites are accessible, maximizing reaction efficiency.

  • Place 200 mg of the chosen resin in a fritted reaction vessel.

  • Add 5 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.

  • Drain the DMF.

  • Wash the resin with DCM (3 x 5 mL) followed by DMF (3 x 5 mL).

Protocol 2: N-Terminal Fmoc Deprotection

Rationale: The temporary Fmoc protecting group must be removed from the N-terminus of the growing peptide chain before the next amino acid can be coupled.[8]

  • Add 4 mL of 20% (v/v) piperidine in DMF to the swelled resin.

  • Agitate for 3 minutes, then drain.

  • Add another 4 mL of 20% piperidine in DMF.

  • Agitate for 15-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine, which can interfere with the subsequent coupling step.

Protocol 3: Coupling of Standard Fmoc-Amino Acids

Rationale: The carboxylic acid of the incoming amino acid is activated to form a reactive ester, which then rapidly couples with the free N-terminal amine on the resin-bound peptide. Using an excess of reagents drives the reaction to completion.[7]

  • In a separate vial, dissolve the Fmoc-amino acid (4 equivalents, 0.4 mmol) and an activating agent like HATU (3.9 equivalents, 0.39 mmol) in 2 mL of DMF.

  • Add DIEA (8 equivalents, 0.8 mmol) to the vial. The solution may change color.

  • Allow this pre-activation to proceed for 1-2 minutes.

  • Add the activation mixture to the deprotected peptide-resin.

  • Agitate at room temperature for 45-60 minutes.

  • Take a small sample of resin beads and perform a Kaiser test to confirm the absence of primary amines. A negative result (yellow beads) indicates complete coupling.

  • Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

Protocol 4: Coupling of Fmoc-1-Methylpyrrolidine-3-carboxylic acid

Rationale: The N-methyl group makes this analog a secondary amine. Secondary amines couple more slowly than primary amines and do not give a positive (blue) result with the Kaiser test. Therefore, a stronger coupling reagent, potentially a longer reaction time or double coupling, and an alternative monitoring test are required.

  • Activation: In a separate vial, dissolve Fmoc-1-Methylpyrrolidine-3-carboxylic acid (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in 2 mL of DMF.

  • Basification: Add DIEA (8 eq., 0.8 mmol) to the activation mixture and let it stand for 2 minutes.

  • Coupling: Add the activation mixture to the resin. Agitate for at least 2 hours.

  • Monitoring: The Kaiser test will not work. Take a small sample of resin beads and perform a Chloranil test or Isatin test . A negative result (colorless or pale yellow) indicates the absence of free secondary amines and thus a complete reaction.

  • Re-coupling (if necessary): If the monitoring test is positive, drain the vessel and repeat steps 1-4 (a "double couple") to ensure the reaction goes to completion.

  • Washing: Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

Table 2: Typical Synthesis Parameters
ParameterValueRationale & Notes
Resin Substitution 0.3 - 0.8 mmol/gA good balance between yield and preventing steric hindrance.
Amino Acid Excess 4 - 5 equivalentsDrives the coupling reaction to completion.
Coupling Reagent Excess 3.9 - 5 equivalentsEnsures efficient activation of the carboxylic acid.
Standard Coupling Time 45 - 60 minutesSufficient for most standard proteinogenic amino acids.
Analog Coupling Time 2 - 4 hoursExtended time is needed due to the sterically hindered secondary amine.
Fmoc Deprotection Time 20 - 30 minutesStandard time for complete Fmoc removal.[9]
Monitoring (Primary Amines) Kaiser TestReliable colorimetric test for free primary amines.
Monitoring (Secondary Amines) Chloranil or Isatin TestEssential for proline and its analogs where the Kaiser test fails.[9]

Final Cleavage, Purification, and Analysis

Once the peptide sequence is fully assembled, it must be cleaved from the solid support, and all side-chain protecting groups must be removed.

Protocol 5: Cleavage and Deprotection

Rationale: A strong acid, typically TFA, is used to cleave the peptide from the resin and remove acid-labile side-chain protecting groups. Scavengers like TIS and water are crucial to trap reactive carbocations generated during this process, preventing unwanted side reactions with sensitive residues like Tryptophan or Methionine.

  • Wash the final peptide-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Prepare a cleavage cocktail. For a standard peptide, a mixture of 95% TFA, 2.5% Water, and 2.5% TIS is effective.

  • Add 5 mL of the cleavage cocktail to the dried resin in a sealed vessel.

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a cold (0°C) centrifuge tube containing 40 mL of diethyl ether.

  • A white precipitate (the crude peptide) should form immediately.

  • Centrifuge the tube for 5 minutes at 3000 rpm. Decant the ether.

  • Wash the peptide pellet with another 20 mL of cold diethyl ether, centrifuge, and decant again.

  • Dry the peptide pellet under vacuum to remove residual ether.

Post-Synthesis Workflow

post_synthesis_workflow start Peptide-Resin cleavage Cleavage with TFA Cocktail start->cleavage precipitation Precipitation in Cold Ether cleavage->precipitation lyophilization Lyophilization (from Acetonitrile/Water) precipitation->lyophilization purification Purification by RP-HPLC lyophilization->purification analysis Analysis (LC-MS, MALDI-TOF) purification->analysis final_product Pure Constrained Peptide analysis->final_product

Caption: Workflow for post-synthesis processing and purification.

Protocol 6: Purification and Characterization
  • Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC). Collect fractions corresponding to the major peak.

  • Characterization: Confirm the identity and purity of the collected fractions using Liquid Chromatography-Mass Spectrometry (LC-MS) or MALDI-TOF to ensure the molecular weight matches the theoretical value. Purity should be >95% as determined by HPLC peak integration.

References

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. MDPI. [Link]

  • Impact of cis-proline analogs on peptide conformation. PubMed - NIH. [Link]

  • Synthesis of Peptides Containing Proline Analogues. Thieme Chemistry. [Link]

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC - PubMed Central. [Link]

  • Constrained Peptides in Drug Discovery and Development. SciSpace. [Link]

  • Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations. PMC - PubMed Central. [Link]

  • A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. NIH. [Link]

  • Synthesis of Constrained Tetracyclic Peptides by Consecutive CEPS, CLIPS, and Oxime Ligation. PMC - NIH. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]

  • Template-constrained macrocyclic peptides prepared from native, unprotected precursors. PNAS. [Link]

  • A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. [Link]

  • Review Article Constrained Peptides as Miniature Protein Structures. Semantic Scholar. [Link]

  • Conformational preferences of proline analogues with different ring size. PubMed. [Link]

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. [Link]

  • 1-Methylpyrrolidine-3-carboxylic acid. PubChem. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec. [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate. [Link]

  • Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

  • Weak acid-catalyzed pyrrolidone carboxylic acid formation from glutamine during solid phase peptide synthesis. Minimization by rapid coupling. PubMed. [Link]

  • Peptide Synthesis. Chemistry LibreTexts. [Link]

Sources

Application Notes & Protocols: The Role of the Pyrrolidine-3-Carboxylic Acid Scaffold in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Clarification on N-Alkylation and Catalytic Activity

In the field of asymmetric organocatalysis, the pyrrolidine scaffold, famously represented by L-proline, is a cornerstone of catalyst design. Researchers often explore derivatives to modulate reactivity and selectivity. The subject of this guide, 1-Methylpyrrolidine-3-carboxylic acid hydrochloride, is one such derivative. However, it is crucial to address a key structural feature at the outset: the methylation of the pyrrolidine nitrogen.

The dominant catalytic modes for proline and its analogues are enamine and iminium ion catalysis. These pathways are contingent on the catalyst's secondary amine, which reversibly condenses with a carbonyl substrate (ketone or aldehyde) to form the key nucleophilic enamine or electrophilic iminium ion intermediates. 1-Methylpyrrolidine-3-carboxylic acid possesses a tertiary amine . Consequently, it is mechanistically incapable of forming these critical intermediates and therefore does not function as an aminocatalyst in the same vein as proline. Its utility is primarily as a synthetic building block or intermediate in the synthesis of more complex molecules.[1]

This guide, therefore, will focus on the catalytically active parent compound, (R)- or (S)-pyrrolidine-3-carboxylic acid (also known as β-proline). This molecule is a structural isomer of proline (an α-amino acid) and exhibits unique and powerful catalytic properties that offer a distinct and complementary approach to stereochemical control in key C-C bond-forming reactions. We will delve into its applications, mechanistic rationale, and detailed protocols to provide researchers with a practical guide to its use.

The Diastereoselective Power of a β-Amino Acid Catalyst

The defining feature of pyrrolidine-3-carboxylic acid in organocatalysis is its ability to control diastereoselectivity in a manner opposite to that of L-proline. While L-proline is renowned for catalyzing syn-selective Mannich and aldol reactions, (R)-pyrrolidine-3-carboxylic acid is exceptionally effective at promoting anti-diastereoselective Mannich reactions .[2][3] This shift in stereochemical outcome is a direct consequence of moving the carboxylic acid group from the α-position (C2) to the β-position (C3) on the pyrrolidine ring.[4] This seemingly minor structural change fundamentally alters the geometry of the transition state, providing chemists with a powerful switch to selectively access either the syn or anti product diastereomer by choosing between proline and its β-isomer.

Mechanism of Action: Orchestrating anti-Selectivity

The catalytic cycle for pyrrolidine-3-carboxylic acid mirrors that of proline, proceeding through a chiral enamine intermediate. The crucial difference lies in the three-dimensional arrangement of the transition state assembly.

  • Enamine Formation : The secondary amine of the catalyst reacts with a donor ketone to form a nucleophilic chiral enamine.

  • Transition State Assembly : The carboxylic acid group of the catalyst acts as a Brønsted acid, activating the electrophilic imine via hydrogen bonding.

  • C-C Bond Formation : The enamine attacks the activated imine. The β-position of the carboxylic acid group forces a specific orientation of the reactants to minimize steric hindrance, leading to the preferential formation of the anti-configured product.[4]

  • Hydrolysis & Regeneration : The resulting iminium ion is hydrolyzed to release the final β-amino ketone product and regenerate the catalyst for the next cycle.

Catalytic Cycle cluster_cycle Enamine Catalysis cluster_reactants Reactants & Products Catalyst (R)-Pyrrolidine- 3-carboxylic Acid Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Iminium Product-Iminium Ion Enamine->Iminium + Imine Iminium->Catalyst Hydrolysis Product anti-Mannich Product Iminium->Product + H₂O Ketone Ketone Ketone->Enamine Imine Imine Imine->Iminium Transition_State cluster_Proline L-Proline (α-COOH) Transition State cluster_BetaProline (R)-Pyrrolidine-3-COOH (β-COOH) Transition State Proline_TS Rigid, compact assembly favors approach from one face Proline_Product => syn-Product Proline_TS->Proline_Product Beta_TS More open assembly minimizes steric clash Beta_Product => anti-Product Beta_TS->Beta_Product

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of 1-Methylpyrrolidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 1-Methylpyrrolidine-3-carboxylic acid hydrochloride in organic solvents. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, enabling you to make informed decisions and effectively troubleshoot your experiments.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the core principles governing the solubility of this compound.

Q1: Why is my this compound not dissolving in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate?

A: The root of the issue lies in the compound's chemical form. It is a hydrochloride salt . The nitrogen atom in the pyrrolidine ring is protonated, carrying a positive charge, which is balanced by a chloride anion (Cl⁻). This ionic nature makes the molecule highly polar, similar to table salt (NaCl). Organic solvents like DCM, THF, and Ethyl Acetate are significantly less polar and cannot effectively solvate these charged ions. The fundamental principle of "like dissolves like" dictates that polar, ionic solutes require polar solvents to dissolve.

Q2: What is the structural and practical difference between the hydrochloride salt and the "free base" form?

A: The key difference is the protonation state of the pyrrolidine nitrogen.

  • Hydrochloride Salt: The nitrogen is protonated (N-H⁺), making the molecule a salt. This form is generally a crystalline solid, stable, and easier to handle and weigh than its free base counterpart. Its primary advantage is enhanced solubility in polar, protic solvents, especially water.[1]

  • Free Base: This is the neutral form of the molecule (1-Methylpyrrolidine-3-carboxylic acid). The nitrogen is not protonated and has a lone pair of electrons. This form is significantly less polar than the salt and, consequently, exhibits much higher solubility in a broader range of organic solvents.

The conversion between these two forms is a simple acid-base reaction. This reversible transformation is the most powerful tool for controlling the compound's solubility.

Q3: In which types of organic solvents should I expect this compound to have at least some solubility?

A: You will have the most success with highly polar organic solvents that can manage the ionic nature of the salt. The best candidates are:

  • Polar Protic Solvents: Methanol (MeOH), Ethanol (EtOH). These can hydrogen bond and solvate both the cation and anion.

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF). These have high dielectric constants and can effectively solvate the cation.

Solubility in these solvents is not always guaranteed to be high and often requires heating or sonication to assist the dissolution process.[2]

Part 2: Troubleshooting Guide - Step-by-Step Solutions

When faced with poor solubility, a systematic approach is crucial. This guide provides a decision-making framework and detailed protocols to resolve the issue.

Initial Troubleshooting Workflow

The following diagram outlines the logical progression for addressing solubility challenges.

G cluster_0 Decision Process start Solubility Issue: 1-Methylpyrrolidine-3-carboxylic acid hydrochloride in Organic Solvent solvent_screen Strategy 1: Solvent Screening Attempt to dissolve in polar solvents (MeOH, DMSO, DMF). Use heat/sonication. start->solvent_screen soluble Sufficiently Soluble solvent_screen->soluble Success? not_soluble Insoluble or Poorly Soluble solvent_screen->not_soluble proceed Proceed with Experiment soluble->proceed check_byproduct Is the presence of a salt byproduct (e.g., Et3N·HCl) acceptable in the reaction? not_soluble->check_byproduct insitu Strategy 2: In-Situ Freebasing Neutralize HCl in the reaction flask. check_byproduct->insitu  Yes   preparative Strategy 3: Preparative Conversion Isolate the neutral free base. check_byproduct->preparative  No  

Caption: Decision workflow for troubleshooting solubility.

Strategy 1: The Direct Approach - Solvent Screening & Physical Methods

Before chemically modifying the compound, always attempt dissolution in a stronger solvent system.

Protocol:

  • Screening: Test the solubility of a small, known quantity (e.g., 5-10 mg) of the hydrochloride salt in 0.5 mL of various polar solvents.

  • Observation: Vigorously vortex the samples and observe.

  • Assist Dissolution: If the compound remains insoluble, gently heat the vial (to 40-50°C) or place it in an ultrasonic bath for 5-10 minutes.[2] Many compounds that are sparingly soluble at room temperature will dissolve with minimal energy input.

Table 1: Qualitative Solubility of Hydrochloride Salts in Common Lab Solvents

Solvent ClassExamplesExpected Solubility of HCl SaltRationale
Non-Polar Hexane, TolueneInsolubleCannot solvate ionic charges.
Ethers Diethyl Ether, THF, DioxaneInsoluble to Very PoorLow polarity, unable to stabilize ions effectively.[3]
Halogenated DCM, ChloroformVery Poor to PoorModerate polarity, but weak ion solvation ability.
Esters Ethyl Acetate (EtOAc)Very PoorLimited polarity.
Ketones AcetonePoor to ModerateCan sometimes dissolve salts, but often used as an anti-solvent to precipitate them.[4][5]
Alcohols Methanol, EthanolModerate to GoodPolar protic nature allows for effective H-bonding and ion solvation.
Polar Aprotic DMSO, DMFGood to HighHigh dielectric constant effectively solvates cations.
Strategy 2: The Chemical Approach - In-Situ Freebasing

This is a highly efficient method if the subsequent reaction can tolerate the presence of a tertiary amine and its corresponding hydrochloride salt byproduct.

Causality: You add a stoichiometric equivalent of a soluble, non-nucleophilic organic base (e.g., triethylamine, Et₃N, or diisopropylethylamine, DIPEA) directly to the reaction vessel. This base neutralizes the hydrochloride, generating the soluble free base in situ. The byproduct formed is the hydrochloride salt of the base you added (e.g., triethylammonium chloride, Et₃N·HCl).

Protocol:

  • Setup: Add the this compound and the desired reaction solvent to the reaction flask under an inert atmosphere (if required).

  • Base Addition: While stirring the resulting suspension, add 1.05 to 1.1 equivalents of triethylamine or DIPEA dropwise.

  • Dissolution: Continue stirring. As the free base is formed, the solid should dissolve into the organic solvent over 5-15 minutes.

  • Proceed: Once the solution is homogeneous, you can proceed with adding other reagents for your reaction.

Strategy 3: The Preparative Approach - Conversion to Free Base via Extraction

This is the most robust method and is necessary when the salt byproduct from in-situ freebasing would interfere with your reaction (e.g., in catalysis) or when you need to accurately determine the concentration of the free base.

Causality: This protocol uses a liquid-liquid extraction to chemically convert the salt to its neutral free base and isolate it. The hydrochloride salt is dissolved in an aqueous phase, and a mild inorganic base is added to neutralize the acid. The now-neutral, organic-soluble free base is then extracted into an immiscible organic solvent.[6]

Detailed Protocol: Free Base Conversion and Extraction

  • Dissolution: Dissolve the this compound in a minimal amount of deionized water in a flask.

  • Transfer: Transfer the aqueous solution to a separatory funnel.

  • Add Organic Solvent: Add an equal volume of an extraction solvent in which the free base is soluble (e.g., Ethyl Acetate or Dichloromethane).

  • Basification: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel in small portions. Swirl gently after each addition and vent the funnel frequently to release the CO₂ gas that evolves.

  • pH Check: Continue adding the base until the effervescence ceases and the pH of the aqueous layer is > 8 (check with pH paper). This ensures complete deprotonation.

  • Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, venting periodically. Allow the layers to separate completely.

  • Separation: Drain the organic layer (bottom layer for DCM, top for EtOAc) into a clean flask. Add a fresh portion of the organic solvent to the funnel, shake, and separate again. Repeat this extraction process 2-3 times to maximize yield.

  • Wash & Dry: Combine all organic extracts and wash them once with a saturated NaCl solution (brine) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the 1-Methylpyrrolidine-3-carboxylic acid free base, which is often an oil or low-melting solid.

  • Validation: Confirm the identity of the product via NMR or LC-MS before use in the next step.

Workflow for Preparative Free Base Extraction

G cluster_1 Extraction Protocol start Dissolve HCl Salt in Water add_org Add Organic Solvent (e.g., EtOAc) start->add_org add_base Add aq. NaHCO3 (vent CO2!) add_org->add_base check_ph Check pH of Aqueous Layer (Target: pH > 8) add_base->check_ph extract Shake & Separate Layers (Repeat 3x) check_ph->extract wash Wash Combined Organic Layers with Brine extract->wash dry Dry Organic Layer (e.g., over Na2SO4) wash->dry isolate Filter & Concentrate Solvent dry->isolate end Isolated Free Base (Verify Purity) isolate->end

Caption: Step-by-step workflow for free base extraction.

Part 3: Reference Data

Table 2: Physical Properties of this compound

PropertyValueSource
CAS Number 50585-87-0[7]
Molecular Formula C₆H₁₂ClNO₂[8]
Molecular Weight 165.62 g/mol [8]
Physical Form Solid
Storage Room temperature, sealed in dry conditions[8]

References

  • Methyl pyrrolidine-3-carboxylate hydrochloride | C6H12ClNO2. (PubChem) [Link]

  • Isolation of primary amines as HCL salt problem. (Sciencemadness Discussion Board) [Link]

  • Problem with hydrochloride salt formation/isolation. (Reddit r/chemistry) [Link]

  • Amine workup. (Reddit r/Chempros) [Link]

  • How to make a salt of a novel compound? (ResearchGate) [Link]

  • This compound | 50585-87-0. (leon-chem.com) [Link]

  • Purification of organic hydrochloride salt? (ResearchGate) [Link]

  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. (PubMed) [Link]

  • This compound (C6H11NO2). (PubChemLite) [Link]

  • 1-Methyl-pyrrolidine-3-carboxylic acid. (Chem-Impex) [Link]

  • Are there any salts that are soluble in organic solvents? (Quora) [Link]

  • Tests for Functional Groups. (NCERT) [Link]

  • Methyl pyrrolidine-3-carboxylate hydrochloride. (Chem-Impex) [Link]

  • 1-Methylpyrrolidine | C5H11N. (PubChem) [Link]

  • Workup: Amines. (University of Rochester, Department of Chemistry) [Link]

Sources

Optimizing reaction conditions for coupling with 1-Methylpyrrolidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex chemistries, we present this comprehensive guide to navigating the nuances of amide coupling reactions with 1-Methylpyrrolidine-3-carboxylic acid hydrochloride. This resource is designed for the discerning researcher, offering not just protocols, but the underlying chemical logic to empower effective troubleshooting and optimization. As Senior Application Scientists, we have distilled field experience and established literature into this practical question-and-answer-based support center.

Technical Support Center: this compound

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when working with this specific amino acid derivative.

Q1: My coupling reaction is not working. Is there something unique about this compound?

A1: Yes, there are two primary characteristics of this molecule that demand special attention:

  • Secondary Amine Nature: As a proline derivative, the pyrrolidine nitrogen is a secondary amine.[1][2] This makes it sterically more hindered and potentially less nucleophilic than a primary amine, which can slow down the coupling reaction.

  • Hydrochloride Salt Form: The "hydrochloride" indicates that the tertiary amine on the pyrrolidine ring is protonated, existing as an ammonium salt.[3] In this state, it is not nucleophilic. It is absolutely critical to add a sufficient amount of base to neutralize this salt and liberate the free amine before it can participate in the coupling reaction.

Q2: How much base should I use for the coupling reaction?

A2: You must use a minimum of two equivalents of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).[4] The rationale is as follows:

  • First Equivalent: Neutralizes the hydrochloride salt on your amine component, freeing the secondary amine for reaction.

  • Second Equivalent: Facilitates the coupling reaction itself by neutralizing the acid generated and maintaining a favorable pH for the reaction to proceed.

Using only one equivalent of base is a very common reason for reaction failure. It is often advisable to use slightly more than two equivalents (e.g., 2.2 - 3.0 eq) to ensure the reaction environment remains basic.

Q3: Which coupling reagent should I start with?

A3: The choice of coupling reagent is critical and depends on the complexity of your substrates.

  • For a straightforward initial attempt: A carbodiimide like EDC (or EDCI) in the presence of an additive like Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) is a cost-effective choice.[4][5] The additive forms an active ester intermediate, which improves efficiency and helps suppress side reactions like racemization.[6][7]

  • For higher efficiency or hindered substrates: A uronium/aminium salt like HATU is highly recommended.[4][8] HATU is generally more potent and faster than carbodiimides because it forms a highly reactive OAt active ester.[8][9] It is particularly effective for difficult couplings involving sterically hindered or N-methylated amino acids.[10]

Q4: What is "pre-activation" and should I be doing it?

A4: Pre-activation is the practice of mixing the carboxylic acid, the coupling reagent, and the base in a suitable solvent for a short period (typically 5-15 minutes) before adding the amine.[11][12] This allows for the formation of the highly reactive activated ester intermediate. Adding the amine to this pre-formed active species can significantly improve reaction rates and yields, especially for challenging couplings. We highly recommend this strategy when working with 1-Methylpyrrolidine-3-carboxylic acid.

Part 2: Troubleshooting Guide

This section provides a deeper dive into specific problems and offers systematic solutions.

This is the most frequent challenge. If you've addressed the basic points in the FAQ, consider the following causes and solutions.

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inactive [label="Inactive Coupling Reagent?\n(e.g., hydrolyzed EDC)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; insufficient [label="Insufficient Reagent?\n(Stoichiometry)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; wrong_reagent [label="Reagent Not Potent Enough?", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

base_issue [label="Incorrect Base Stoichiometry?\n(Need >2 eq.)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; solvent_issue [label="Poor Solvent Choice?\n(Solubility/Aggregation)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; time_temp [label="Insufficient Time/Temp?", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

sol_reagent [label="Use fresh EDC/HATU.\nStore desiccated at -20°C.", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=note]; sol_stoich [label="Use 1.1-1.5 eq. of\ncoupling reagent.", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=note]; sol_upgrade [label="Switch from EDC/NHS to\nHATU or COMU.", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=note];

sol_base [label="Use 2.2-3.0 eq. of DIPEA or NMM.", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=note]; sol_solvent [label="Switch from DCM to DMF or NMP\nfor better solvation.", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=note]; sol_time [label="Increase reaction time (e.g., overnight).\nConsider gentle heating (40°C).", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=note];

// Edges start -> reagent; start -> conditions; start -> workup;

reagent -> inactive -> sol_reagent; reagent -> insufficient -> sol_stoich; reagent -> wrong_reagent -> sol_upgrade;

conditions -> base_issue -> sol_base; conditions -> solvent_issue -> sol_solvent; conditions -> time_temp -> sol_time; } enddot Caption: Troubleshooting decision tree for low coupling yield.

Potential Cause & Recommended Action

  • Inactive Reagents: Carbodiimides like EDC are notoriously sensitive to moisture and can hydrolyze over time, rendering them inactive.[7][13]

    • Solution: Always use fresh EDC from a newly opened bottle or a properly stored (desiccated, -20°C) container.[14] When in doubt, open a new bottle. HATU is generally more stable but should still be stored under dry conditions.

  • Insufficient Base: As detailed in the FAQ, this is a primary culprit. You must neutralize the hydrochloride salt AND provide a basic medium for the coupling.

    • Solution: Ensure you are using at least 2 equivalents, and preferably 2.2-3.0 equivalents, of a non-nucleophilic base like DIPEA.

  • Inadequate Coupling Reagent Potency: For sterically demanding couplings, EDC/NHS may simply not be strong enough to activate the carboxylic acid efficiently.[8]

    • Solution: Upgrade to a more powerful uronium/aminium or phosphonium salt. HATU, HCTU, and PyBOP are excellent choices.[9][15] COMU is a newer generation reagent that also shows high efficiency and a better safety profile.[16]

  • Suboptimal Solvent: Poor solubility of either starting material or the growing peptide chain can lead to aggregation and stalled reactions.[8]

    • Solution: While Dichloromethane (DCM) or Acetonitrile (ACN) can work, Dimethylformamide (DMF) is generally a superior solvent for peptide couplings due to its excellent solvating properties.[11] For particularly difficult cases, N-Methyl-2-pyrrolidone (NMP) can be even more effective.[8]

  • Unreacted Starting Material: This points back to the issues detailed under "Low Yield." Re-evaluate your reagents, stoichiometry, and reaction conditions.

  • Racemization: If your carboxylic acid partner has a chiral center adjacent to the carboxyl group, racemization is a risk, especially with long reaction times or elevated temperatures.

    • Solution:

      • Use a coupling reagent known to minimize racemization, such as HATU or COMU.[4][16]

      • If using a carbodiimide like EDC, always include an additive like HOBt or, even better, OxymaPure.

      • Keep pre-activation times to a minimum (5-10 minutes) before adding the amine.[10]

      • Run the reaction at 0°C or room temperature if possible, avoiding heat unless absolutely necessary.

  • Reaction with the Coupling Reagent: The amine can sometimes react directly with the coupling reagent, creating a guanidinium or urea byproduct and consuming the amine.

    • Solution: Pre-activation is the best strategy to avoid this.[11] By allowing the active ester to form first, you ensure the amine's first reactive partner is the activated carboxylic acid.

Part 3: Data & Protocols
Reagent NameClassAdditiveRelative ReactivityKey ByproductNotes
EDC (EDCI)CarbodiimideHOBt or NHS recommendedModerateWater-soluble ureaGood for aqueous workups; moisture-sensitive.[4][7]
HBTU Uronium/AminiumNone (contains HOBt moiety)HighTetramethylureaVery common, efficient, and fast.[4]
HATU Uronium/AminiumNone (contains HOAt moiety)Very HighTetramethylureaOften superior to HBTU for hindered couplings due to more reactive OAt ester.[8][9]
PyBOP PhosphoniumNone (contains HOBt moiety)HighPhosphine oxideHigh solubility in DMF; solutions have moderate stability.[9]
COMU Uronium/AminiumNone (contains Oxyma moiety)Very HighWater-soluble byproductsExcellent efficiency, low racemization, and considered a "greener" option.[9][16]

Protocol 1: General Procedure using HATU (Recommended for High Yield)

HATU_Workflow workup 6. Standard Aqueous Workup & Purification (e.g., Chromatography) stir stir add_amine add_amine stir->add_amine react react react->workup

  • Preparation: In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve your carboxylic acid partner (1.0 equivalent) in anhydrous DMF.

  • Pre-activation: Add DIPEA (2.2 equivalents) followed by HATU (1.1 equivalents). Stir the solution at room temperature for 5-15 minutes. The solution may change color.

  • Coupling: To the activated mixture, add a solution of this compound (1.2 equivalents) and additional DIPEA (1.2 equivalents) in DMF. Note: The amine component is used in slight excess to drive the reaction to completion, and it requires its own equivalent of base for neutralization.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress by LC-MS or TLC. Reaction times can vary from 2 hours to overnight depending on the steric hindrance of the substrates.

  • Workup & Purification: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate) and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2: Economical Procedure using EDC/NHS

  • Preparation: In a flask, dissolve your carboxylic acid partner (1.0 eq) and N-Hydroxysuccinimide (NHS) (1.2 eq) in anhydrous DMF.

  • Activation: Cool the solution to 0°C in an ice bath. Add EDC hydrochloride (1.2 eq) and stir at 0°C for 15 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Coupling: In a separate flask, dissolve this compound (1.2 eq) in DMF and add DIPEA (2.5 eq). Add this amine/base solution to the activated ester mixture from step 2.

  • Reaction: Stir the reaction at room temperature overnight. Monitor for completion by LC-MS or TLC.

  • Workup & Purification: The workup is similar to the HATU protocol. The urea byproduct from EDC is water-soluble and should be largely removed during the aqueous washes.[5]

References

  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Reagents Used in Peptide Synthesis Archives. AAPPTEC. [Link]

  • 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. PMC - NIH. [Link]

  • seco-1-Azacubane-2-carboxylic acid-Amide Bond Comparison to Proline. ResearchGate. [Link]

  • Optimizing Peptide Coupling: Key Techniques. CD Bioparticles. [Link]

  • HATU coupling - what's the best order? Reddit. [Link]

  • Hatu reaction. Reddit. [Link]

  • EDC-NHS coupling not working? ResearchGate. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications. [Link]

  • Question regarding DCC coupling + hydrochloride salt of amine. Reddit. [Link]

Sources

Technical Support Center: Purification of 1-Methylpyrrolidine-3-carboxylic acid hydrochloride and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1-Methylpyrrolidine-3-carboxylic acid hydrochloride and its related structures. This guide is designed to provide practical, field-tested solutions to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to troubleshoot effectively and achieve high purity for your target compounds.

Section 1: Troubleshooting Guide

This section addresses specific issues encountered during the purification process in a direct question-and-answer format.

Q1: My final product is an oily or waxy substance instead of the expected crystalline solid. What are the likely causes and how can I fix this?

A1: This is a frequent issue, often stemming from several root causes. The inability to crystallize, or "oiling out," typically points to the presence of impurities that disrupt the crystal lattice formation, residual solvent, or absorbed atmospheric moisture due to the compound's hygroscopic nature.

Causality and Troubleshooting Steps:

  • Impurity Profile: Even small amounts of synthetic byproducts or unreacted starting materials can act as "crystallization inhibitors."

    • Action: Begin with a simple purification technique called trituration . Submerge your oil in a solvent in which the desired product is insoluble but the impurities are soluble (e.g., cold diethyl ether or ethyl acetate). Stir vigorously. The product should solidify, allowing you to filter off the impurity-laden solvent.

  • Residual Solvent: Solvents used in the reaction or workup (like DMF, DMSO, or even ethanol) can become trapped in the product, lowering its melting point and preventing crystallization.

    • Action: Dissolve the oil in a minimal amount of a low-boiling-point solvent (like methanol or DCM), then add it dropwise to a large volume of a stirred, non-polar "anti-solvent" (like diethyl ether or heptane) to crash out the product. For a more rigorous approach, dissolve the oil in a solvent like toluene and evaporate it under reduced pressure. This process, known as azeotropic drying, can effectively remove residual water and other high-boiling solvents.[1]

  • Hygroscopicity: As a hydrochloride salt, your compound is prone to absorbing moisture from the air, which can lead to a syrupy or oily consistency.[2]

    • Action: All handling should be performed under an inert atmosphere (nitrogen or argon) if possible. Dry the compound under high vacuum (using a Schlenk line or vacuum oven) for several hours, potentially with gentle heating (e.g., 40-50°C) if the compound is thermally stable.

If these methods fail, a more robust purification like column chromatography may be necessary, though this comes with its own challenges for polar salts (see Q4).

Q2: The hydrochloride salt is extremely hygroscopic and difficult to handle and weigh accurately. How can I manage this?

A2: Handling highly hygroscopic materials is a technical challenge that requires specific laboratory setups to exclude atmospheric moisture. Standard benchtop handling will almost certainly lead to inaccurate measurements and potential degradation.[2]

Expert Recommendations:

  • Inert Atmosphere is Key: The most reliable method is to use a glove box with a controlled, low-moisture atmosphere.[2] This allows for weighing and portioning the material without it absorbing water.

  • Schlenk Line Techniques: If a glove box is unavailable, use Schlenk line techniques. The compound can be dried in a flask under high vacuum and then backfilled with an inert gas like argon.[2] You can then add solvents or reagents via cannula or syringe through a septum, keeping the material isolated from the air.

  • Rapid Weighing & Formulation: If you must weigh in the open, be prepared and quick. Use a container with a small opening, and immediately dissolve the weighed compound in a suitable dry solvent to create a stock solution of known concentration. This is often more accurate than trying to weigh out small, individual portions of the solid.

  • Drying Protocols: Before storage or use, ensure the compound is rigorously dry. Drying under high vacuum for 12+ hours is standard.[2] For storage, place the vial inside a larger, sealed container with a desiccant.

Q3: My compound streaks badly on a standard silica gel column. Are there alternative chromatographic methods?

A3: This is a classic problem when purifying polar, ionic compounds like amine hydrochlorides on standard silica gel. The highly polar silanol groups (Si-OH) on the silica surface interact very strongly with the polar/ionic analyte, leading to poor separation, broad peaks, and "streaking."

Underlying Mechanism: The issue is an overly strong analyte-stationary phase interaction. The goal is to moderate this interaction.

Alternative Strategies:

  • Mobile Phase Modification:

    • For Basic Compounds: Add a small amount of a competitive base, like triethylamine (0.1-1%), to your eluent (e.g., DCM/Methanol). The triethylamine will interact with the acidic silanol sites, reducing their ability to bind your product and allowing it to elute more cleanly.

    • For Amphoteric Compounds: If your compound has both acidic (carboxylic acid) and basic (amine) groups, adding a modifier like acetic or formic acid can sometimes help by ensuring the compound is fully protonated and behaves more consistently.

  • Alternative Stationary Phases:

    • Alumina (Al₂O₃): Alumina is another polar stationary phase but can be purchased in acidic, neutral, or basic forms. Basic alumina is often an excellent choice for purifying amines and their salts, as it minimizes the strong acidic interactions seen with silica.[3]

    • Reversed-Phase (C18): In reversed-phase chromatography, the stationary phase is non-polar (C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This is an excellent method for polar compounds. You can add modifiers like formic acid or TFA (trifluoroacetic acid) to the mobile phase to improve peak shape.

Q4: I'm trying to remove a non-polar impurity from my highly polar hydrochloride salt. What's the most efficient method?

A4: This is a scenario where the significant difference in polarity between your product and the impurity can be exploited for a simple, effective separation without resorting to chromatography.

Recommended Strategy: Solvent Wash/Trituration

The principle is to find a solvent that will readily dissolve the non-polar impurity but in which your highly polar hydrochloride salt is completely insoluble.

Step-by-Step Protocol:

  • Place your crude, solid material in a flask.

  • Add a non-polar solvent such as diethyl ether , hexane , or ethyl acetate . The choice depends on the impurity's solubility.

  • Stir the suspension vigorously for 15-30 minutes. Your polar salt should remain as a solid, while the non-polar impurity dissolves into the solvent.

  • Filter the solid product, washing it with a fresh portion of the cold non-polar solvent.

  • Dry the purified solid under high vacuum.

This physical washing is often sufficient to remove greasy, non-polar contaminants and can significantly increase the purity of your final product.[3]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the best solvent systems for recrystallizing this compound?

A1: Finding the right recrystallization solvent is key. For a polar salt like this, single non-polar solvents will not work. You will almost certainly need a polar solvent or a mixed-solvent system.

Solvent SystemRationale & Application
Ethanol or Isopropanol The product is likely soluble in hot alcohol and less soluble when cold. These are good starting points for single-solvent recrystallization. 2-Propanol is often preferred for hydrochloride salts.[3]
Methanol/Diethyl Ether A classic mixed-solvent system. Dissolve the compound in a minimum amount of hot methanol (the "good" solvent), then slowly add diethyl ether (the "poor" solvent) until the solution becomes cloudy (the cloud point). Gently warm to re-dissolve, then allow to cool slowly.
Ethanol/Ethyl Acetate Similar to the above, this system offers a good polarity differential for inducing crystallization.
Water While the compound is likely very water-soluble, recrystallization from water can be an option, but it is often difficult to remove all the water from the final product. Lyophilization (freeze-drying) may be required.
Q2: How do I convert the freebase form to the hydrochloride salt with high purity?

A2: The salt formation step is itself a powerful purification technique. It's crucial to perform it correctly to avoid introducing excess acid or failing to achieve complete conversion.[4]

Recommended Protocol:

  • Ensure the freebase form of your 1-methylpyrrolidine-3-carboxylic acid is as pure as possible to begin with.

  • Dissolve the freebase in a suitable anhydrous organic solvent where the hydrochloride salt is insoluble. Good choices include diethyl ether , 2-propanol , or ethyl acetate .

  • Use a pre-prepared, standardized solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane). This is preferable to using aqueous HCl, which introduces water.

  • While stirring the freebase solution, add the HCl solution dropwise.

  • The hydrochloride salt should precipitate out of the solution as a solid.[4]

  • Monitor the pH of the solution. Stop adding acid once the solution is slightly acidic to avoid having excess HCl in your final product.

  • Stir the resulting slurry for 30-60 minutes to ensure complete precipitation.

  • Filter the solid, wash it with a small amount of the cold solvent (e.g., diethyl ether), and dry under high vacuum.

Q3: What are the typical impurities I should expect from the synthesis of this compound?

A3: Impurities will depend on the synthetic route, but common possibilities include:

  • Unreacted Starting Materials: For example, if synthesized via methylation of a pyrrolidine precursor, you may have residual unmethylated compound.[1]

  • Over-alkylation Products: If using a reactive methylating agent, quaternization of the nitrogen to form a quaternary ammonium salt is possible.

  • Byproducts from Reagents: Side products from the specific reactions used.

  • Solvents: High-boiling point reaction solvents like DMF or DMSO can be difficult to remove.

Characterization techniques like NMR, LC-MS, and GC-MS are essential for identifying the nature of the impurities, which will guide your purification strategy.[5]

Section 3: Visual Guides & Workflows

A logical approach to purification is critical. The following diagrams illustrate decision-making processes for common scenarios.

Workflow for Selecting a Purification Strategy

purification_workflow start Crude Product is_solid Is it a Solid? start->is_solid is_pure Purity >95% by HPLC/NMR? is_solid->is_pure Yes triturate Triturate with Anti-Solvent (e.g., Diethyl Ether) is_solid->triturate No (It's an oil/wax) recrystallize Recrystallize (e.g., EtOH/Ether) is_pure->recrystallize No dry Dry Under High Vacuum is_pure->dry Yes azeotrope Azeotropic Drying (e.g., with Toluene) triturate->azeotrope recrystallize->is_pure chromatography Consider Chromatography (Alumina or Reversed-Phase) recrystallize->chromatography Fails azeotrope->is_solid

Caption: Decision tree for initial purification steps.

Workflow for Acid-Base Extraction Purification

extraction_workflow start Dissolve Crude Product in Organic Solvent (e.g., EtOAc) add_base Add Aqueous Base (e.g., sat. NaHCO3 soln) start->add_base separate_layers Separate Layers in Funnel add_base->separate_layers org_layer Organic Layer: Contains neutral/basic impurities separate_layers->org_layer Top/Bottom aq_layer Aqueous Layer: Contains deprotonated product (carboxylate anion) separate_layers->aq_layer Top/Bottom acidify Acidify Aqueous Layer with conc. HCl until pH ~1-2 aq_layer->acidify extract_product Extract Product with Organic Solvent (e.g., DCM, EtOAc) OR Filter if Precipitates acidify->extract_product final_product Combine Organic Extracts, Dry (Na2SO4), Evaporate extract_product->final_product

Caption: Step-by-step acid-base extraction workflow.

References

  • Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. (2024). National Institutes of Health. Retrieved from [Link]

  • Purification of crude pyrroles. (1996). Google Patents.
  • Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine. (1954). OSTI.GOV. Retrieved from [Link]

  • Process for the preparation of 1-methylpyrrolidin-3-ol. (2019). Google Patents.
  • Process for the preparation of pyrollidine-3-carboxylic acids. (2013). Google Patents.
  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-s. (2017). CORE. Retrieved from [Link]

  • This compound (C6H11NO2). (n.d.). PubChemLite. Retrieved from [Link]

  • How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? (2016). ResearchGate. Retrieved from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. Retrieved from [Link]

  • Purification of organic hydrochloride salt? (2017). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Protecting Group Strategies for Amine and Carboxylic Acid Moieties

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for protecting group strategies. This guide is designed for researchers, scientists, and drug development professionals who navigate the complexities of multi-step organic synthesis. Here, we move beyond simple protocols to address the nuanced challenges and critical thinking required for the successful protection and deprotection of amine and carboxylic acid functionalities. Our focus is on providing practical, field-tested insights to troubleshoot common issues and optimize your synthetic routes.

I. Frequently Asked Questions (FAQs)

This section addresses high-level questions that are fundamental to designing a robust protecting group strategy.

Q1: How do I select the optimal protecting group for my amine or carboxylic acid?

A1: The ideal choice depends on the overall synthetic plan, focusing on the principle of orthogonality .[1][2] Orthogonal protecting groups are removed under distinct chemical conditions, allowing for selective deprotection without affecting other protected groups in the molecule.[3]

Consider the following factors:

  • Stability: The protecting group must be stable to all subsequent reaction conditions until its removal is desired.

  • Ease of Installation and Removal: The protection and deprotection steps should be high-yielding and occur under mild conditions to avoid degradation of your substrate.[4]

  • Orthogonality: If multiple protecting groups are present, ensure their removal conditions are mutually exclusive. For example, the acid-labile Boc group is orthogonal to the base-labile Fmoc group and the hydrogenolysis-labile Cbz group.[5][6]

  • Substrate Compatibility: The chosen group and its reaction conditions should not interfere with other functional groups in your molecule.

Q2: What is the fundamental difference between Boc, Cbz, and Fmoc protection for amines?

A2: These three carbamates are the most common amine protecting groups, distinguished by their unique deprotection mechanisms, which is the cornerstone of orthogonal strategy in peptide synthesis.[1][7]

  • Boc (tert-butyloxycarbonyl): Removed under acidic conditions (e.g., TFA, HCl).[6][8] It is stable to bases and hydrogenolysis.

  • Cbz (Carboxybenzyl, or Z): Removed by catalytic hydrogenolysis (e.g., H₂/Pd-C).[6][9] It is stable to mild acid and base.

  • Fmoc (9-fluorenylmethoxycarbonyl): Removed by a mild base, typically piperidine in DMF, via a β-elimination mechanism.[10][11] It is stable to acid and hydrogenolysis.

This orthogonality allows for precise, stepwise manipulations, which is especially critical in solid-phase peptide synthesis (SPPS).[2][12]

Q3: My reaction involves both an amine and a carboxylic acid. Which should I protect first?

A3: The order depends on your reaction sequence. If you plan to perform a reaction at the carboxylic acid (e.g., forming an amide bond), you must first protect the amine to prevent it from reacting as a nucleophile. Conversely, if you are modifying a part of the molecule that requires the carboxylic acid to be inert (e.g., under basic conditions that would deprotonate it), it should be protected, often as an ester. In many cases, such as amino acid chemistry, both groups are protected at the outset, and one is selectively deprotected as needed.

II. Troubleshooting Guides

This section provides in-depth solutions to specific experimental problems.

Amine Protection & Deprotection Issues

Problem 1: Incomplete Boc protection of my amine.

  • Symptom: TLC or LC-MS analysis shows significant remaining starting material (the unprotected amine) after the reaction.

  • Root Causes & Solutions:

    • Insufficient Reagent: While 1.1 equivalents of Boc anhydride (Boc₂O) is standard, sterically hindered or electron-deficient amines may require a larger excess (1.5-2.0 eq).[13]

    • Inadequate Base: For amine hydrochloride salts, a stoichiometric amount of base (like triethylamine or NaOH) is crucial to neutralize the salt and free the nucleophilic amine.[13] For free amines, a base is not always required but can accelerate the reaction.[14]

    • Low Reactivity: Some amines are poor nucleophiles. Increasing the reaction temperature (e.g., to 40°C) or using a more polar solvent like THF or acetonitrile can improve reaction rates.[15]

    • Hydrolysis of Boc Anhydride: In aqueous conditions, Boc₂O can hydrolyze. If the reaction is sluggish, add the Boc₂O in portions.

Problem 2: My Boc deprotection failed or is sluggish.

  • Symptom: The Boc-protected starting material persists after treatment with acid.

  • Root Causes & Solutions:

    • Insufficient Acid Strength/Concentration: While 4M HCl in dioxane is common, some substrates require neat trifluoroacetic acid (TFA) or a solution of 25-50% TFA in dichloromethane (DCM).[15]

    • Scavenger Interference: The intermediate tert-butyl cation is highly reactive and can re-alkylate electron-rich residues like tryptophan or methionine.[8] While scavengers (e.g., triisopropylsilane, TIS) are used to trap this cation, they are consumed. Ensure enough scavenger (typically 2.5-5% v/v) is present.

    • Reaction Time/Temperature: Most Boc deprotections are rapid (1-3 hours at room temperature), but sterically hindered groups may require longer reaction times.[5] Do not heat the reaction unless you are certain your molecule is stable, as high temperatures can also cleave the Boc group but may cause side reactions.[16]

    • Solvent Choice: Ensure your protected substrate is fully dissolved in the reaction medium.

Problem 3: My Fmoc deprotection is incomplete during solid-phase peptide synthesis (SPPS).

  • Symptom: A negative or weak color in the Kaiser test after the deprotection step, indicating few or no free primary amines.[17]

  • Root Causes & Solutions:

    • Reagent Degradation: Piperidine can degrade over time. Always use fresh, high-quality piperidine to prepare your 20% solution in DMF.[17]

    • Aggregation: "Difficult" or hydrophobic peptide sequences can aggregate on the resin, hindering reagent access. Try swelling the resin in a different solvent or performing the deprotection at a slightly elevated temperature (e.g., 40°C).[17]

    • Insufficient Reaction Time: For sterically hindered amino acids or aggregated sequences, extend the deprotection time or perform a second treatment with fresh reagent.

    • Use of a Stronger Base: For exceptionally difficult cases, a switch to a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be effective.[17]

Carboxylic Acid Protection & Deprotection Issues

Problem 4: Low yield during benzyl ester formation.

  • Symptom: Incomplete conversion of the carboxylic acid to its benzyl ester.

  • Root Causes & Solutions:

    • Inefficient Water Removal (Fischer Esterification): When reacting a carboxylic acid with benzyl alcohol under acidic catalysis, water is a byproduct.[18] This equilibrium-driven reaction requires the removal of water, typically via a Dean-Stark apparatus or by using a large excess of the alcohol.

    • Poor Leaving Group (Alkylation): When forming the ester via Sₙ2 reaction with benzyl bromide or chloride, the carboxylate must be a potent nucleophile. Ensure you have fully deprotonated the carboxylic acid with a suitable base (e.g., Cs₂CO₃, K₂CO₃).

    • Steric Hindrance: For hindered carboxylic acids, consider using a more reactive benzylating agent or a coupling agent-based method.

Problem 5: Incomplete hydrogenolysis of my benzyl ester.

  • Symptom: Starting material remains after reaction with H₂ and Pd/C.

  • Root Causes & Solutions:

    • Catalyst Poisoning: Sulfur-containing compounds and some nitrogen heterocycles can irreversibly poison the palladium catalyst.[19][20] If poisoning is suspected, increase the catalyst loading significantly or switch to a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C).[19][21]

    • Poor Catalyst Activity: The activity of Pd/C can degrade over time or vary by supplier. Use a fresh, high-quality catalyst.[20]

    • Mass Transfer Limitations: This is a heterogeneous reaction. Ensure vigorous stirring to keep the catalyst suspended and maximize its surface area exposure to the substrate and hydrogen gas.[20][22] Increasing hydrogen pressure (e.g., using a Parr shaker) can also dramatically increase the reaction rate.[19]

    • Solvent Effects: The choice of solvent can impact reaction rates. Protic solvents like methanol or ethanol are generally effective.[21][23]

III. Key Protecting Group Data

The following table summarizes the stability of common protecting groups under various conditions, which is essential for designing orthogonal strategies.

Protecting GroupMoietyStable To (Common Conditions)Labile To (Common Reagents)
Boc AmineBase (piperidine, NaOH), H₂/Pd-CStrong Acid (TFA, HCl)[24]
Fmoc AmineAcid (TFA), H₂/Pd-CBase (Piperidine, DBU)[25]
Cbz (Z) AmineMild Acid, Mild BaseH₂/Pd-C, Strong Acid (HBr/AcOH)[9][26]
Benzyl (Bn) Ester Carboxylic AcidMild Acid, BaseH₂/Pd-C[23][27]
Methyl/Ethyl Ester Carboxylic AcidAcid, H₂/Pd-CBase (LiOH, NaOH - Saponification)
t-Butyl (tBu) Ester Carboxylic AcidBase, H₂/Pd-CStrong Acid (TFA, HCl)

IV. Experimental Protocols & Workflows

Protocol 1: General Procedure for N-Boc Protection of a Primary Amine

This protocol describes a standard procedure for protecting a primary amine using di-tert-butyl dicarbonate (Boc₂O).[13]

  • Dissolution: Dissolve the amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[13]

  • Base Addition (if required): If starting with an amine salt (e.g., hydrochloride), add a base such as triethylamine (1.1 eq) or sodium bicarbonate (2.0 eq) and stir for 10 minutes.[13]

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) to the solution. The addition can be done in one portion.[13]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-4 hours).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (if a tertiary amine base was used), saturated aqueous NaHCO₃, and brine.[13]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected amine, which can be purified by column chromatography if necessary.[13]

Protocol 2: General Procedure for Benzyl Ester Formation via Alkylation

This protocol describes the formation of a benzyl ester from a carboxylic acid using benzyl bromide.

  • Dissolution: Dissolve the carboxylic acid (1.0 eq) in a polar aprotic solvent like DMF or acetone.

  • Base Addition: Add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq). Stir the suspension at room temperature for 15-30 minutes to form the carboxylate salt.

  • Reagent Addition: Add benzyl bromide (BnBr, 1.1 eq) dropwise to the mixture.

  • Reaction: Heat the reaction to 50-60°C and stir until TLC analysis indicates complete consumption of the carboxylic acid (typically 4-12 hours).

  • Workup:

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the layers and wash the organic phase with water and then brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visual Workflows

G start Select Amine Protecting Group q1 Is subsequent deprotection via acidolysis acceptable? start->q1 q2 Is subsequent deprotection via base treatment acceptable? q1->q2 No boc Use Boc Group q1->boc Yes q3 Is subsequent deprotection via hydrogenolysis acceptable? q2->q3 No fmoc Use Fmoc Group q2->fmoc Yes cbz Use Cbz Group q3->cbz Yes reconsider Re-evaluate synthetic route or consider other groups (e.g., Alloc) q3->reconsider No

G

G cluster_legend Orthogonality Key start Molecule with Amine (PG1) and Carboxylic Acid (PG2) step1 Selective Deprotection of PG1 (Conditions 1) start->step1 intermediate1 Free Amine, Protected Acid step1->intermediate1 reaction1 Reaction at Amine (e.g., Peptide Coupling) intermediate1->reaction1 step2 Selective Deprotection of PG2 (Conditions 2) reaction1->step2 final_product Final Product step2->final_product key Conditions 1 must NOT affect PG2. Conditions 2 must NOT affect the newly formed bond.

V. References

  • BenchChem. (2025). protocol for N-Boc protection of primary amines using N-Boc-aminomethanol. BenchChem.

  • BenchChem. (2025). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. BenchChem.

  • BenchChem. (2025). Application Notes and Protocols for N-Boc Protection of Primary Amines. BenchChem.

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.

  • Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39.

  • Benchchem. (2025). Application Note: A Step-by-Step Guide to t-Boc Deprotection Under Acidic Conditions. Benchchem.

  • Creative Proteomics. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Creative Proteomics.

  • Benchchem. (2025). Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis. Benchchem.

  • ACS GCI Pharmaceutical Roundtable. Hydrogenolysis. Wordpress.

  • Organic Chemistry. (2022). Boc Deprotection Mechanism. YouTube.

  • Fisher Scientific. Amine Protection / Deprotection. Fisher Scientific.

  • Fiveable. 11.3 Protecting groups - Organic Chemistry II. Fiveable.

  • Master Organic Chemistry. Amine Protection and Deprotection. Master Organic Chemistry.

  • El-Mhassn, I., et al. (2016). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry.

  • Benchchem. (2025). optimizing deprotection conditions for benzyl esters to avoid side products. Benchchem.

  • Carpino, L. A., & Han, G. Y. (1996). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 29-37). Humana Press.

  • Benchchem. (2025). Application Notes and Protocols for Hydrogenolysis-Mediated Removal of Benzyl Protecting Groups. Benchchem.

  • Common Organic Chemistry. Benzyl Protection. Common Organic Chemistry.

  • Stathopoulos, P., et al. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 26(11), 3195.

  • Sciencemadness.org. (2020). (Lab report) Making benzyl acetate by fischer esterification. Sciencemadness.org.

  • Benchchem. (2025). Application Notes and Protocols: Deprotection of the Benzyl Ester in H-Gly-OBzl.TosOH. Benchchem.

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry of Amine Protection: Exploring Benzyl Carbamate's Advantages. NINGBO INNO PHARMCHEM CO.,LTD.

  • Benchchem. (2025). Technical Support Center: Optimization of Deprotection Conditions for Benzyl Esters. Benchchem.

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry.

  • Indian Institute of Technology Bombay. (2020). Protecting Groups.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

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Technical Support Center: Synthesis of Highly Substituted Pyrrolidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of highly substituted pyrrolidines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing this privileged heterocyclic scaffold. The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2][3] However, its synthesis, particularly with dense and stereochemically complex substitution patterns, presents significant challenges.

This resource provides field-proven insights in a direct question-and-answer format, addressing common experimental hurdles with a focus on the underlying chemical principles. We will explore troubleshooting strategies for low yields, poor stereocontrol, and unexpected side reactions, and provide clear, actionable protocols for key synthetic methods.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, practical problems encountered during the synthesis of highly substituted pyrrolidines.

Issue 1: Low or No Yield

Question: I am attempting a pyrrolidine synthesis, but I'm getting very low yields or recovering only my starting materials. What are the likely causes and how can I fix this?

Answer: Low yield is a multifaceted problem that can stem from reagent issues, reaction conditions, or work-up procedures. Let's break down the common culprits.

  • Incomplete Reaction: The most straightforward cause is a reaction that has not proceeded to completion.

    • Causality: The activating energy for the reaction may not be met, or the reagents may have degraded. For instance, in a 1,3-dipolar cycloaddition, the in situ generation of the azomethine ylide is a critical, and sometimes sluggish, step.[4] Similarly, reducing agents used in reductive amination cascades can lose activity if not handled under inert conditions.

    • Troubleshooting Steps:

      • Monitor Rigorously: Use Thin Layer Chromatography (TLC) or LC-MS to track the consumption of the limiting reagent. Do not rely solely on reaction time.

      • Verify Reagent Quality: Ensure reagents are pure and, if applicable, anhydrous. Reducing agents like borohydrides and moisture-sensitive catalysts or leaving group precursors (e.g., mesyl chloride) are particularly susceptible to degradation.[5]

      • Optimize Temperature: Some reactions, like certain cycloadditions, may require thermal conditions or even microwave assistance to overcome the activation barrier and improve yields.[5]

  • Side Reactions: The formation of unintended byproducts is a frequent cause of yield loss.

    • Causality: The reaction conditions may favor an alternative mechanistic pathway. For example, in the Paal-Knorr synthesis, strongly acidic conditions can promote a dehydration pathway, leading to furan byproducts instead of the desired pyrrolidine.[6] In N-alkylation attempts, the newly formed secondary amine can be more nucleophilic than the starting material, leading to over-alkylation and the formation of quaternary ammonium salts.[6]

    • Troubleshooting Steps:

      • Control Temperature: Running reactions at lower temperatures (e.g., 0 °C) can often minimize side reactions like elimination, which can compete with nucleophilic substitution.[5]

      • Control Stoichiometry & Addition: For reactions prone to over-alkylation, use a significant excess of the amine or, more practically, add the alkylating agent slowly to the reaction mixture to keep its concentration low.[6]

      • pH Control: For acid- or base-sensitive reactions, carefully buffer the reaction mixture. In the Paal-Knorr synthesis, switching from a strong mineral acid to a weaker one like acetic acid, or maintaining neutral conditions, can suppress furan formation.[6]

  • Product Loss During Work-up: The desired pyrrolidine may be lost during the extraction and purification phases.

    • Causality: Highly substituted pyrrolidines, especially those with polar functional groups, can have significant water solubility. During an aqueous work-up, a substantial portion of the product may remain in the aqueous layer.

    • Troubleshooting Steps:

      • Multiple Extractions: Perform several extractions (3-5 times) with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery from the aqueous phase.[5]

      • 'Salting Out': Saturate the aqueous layer with brine (a saturated NaCl solution) before extraction. This decreases the polarity of the aqueous phase and reduces the solubility of organic compounds, driving more of your product into the organic layer.[5]

Issue 2: Poor Stereoselectivity (Diastereo- or Enantioselectivity)

Question: My reaction produces the correct pyrrolidine, but as a mixture of stereoisomers. How can I improve the stereocontrol?

Answer: Achieving high stereoselectivity is arguably the greatest challenge in this field. The spatial arrangement of substituents is critical for biological activity, making stereocontrol paramount. The solution almost always involves a careful choice of catalyst and reaction conditions.

  • Ineffective Stereochemical Induction: The catalyst or chiral auxiliary is not effectively controlling the 3D orientation of the reaction.

    • Causality: The transition state energies for the formation of different stereoisomers are too similar. In a catalytic asymmetric 1,3-dipolar cycloaddition, the chiral ligand bound to the metal center (often Cu(I) or Ag(I)) is responsible for creating a chiral pocket that favors one facial approach of the dipolarophile to the azomethine ylide.[4][7] If this interaction is weak, a mixture of isomers results.

    • Troubleshooting Steps:

      • Catalyst/Ligand Screening: This is the most critical step. There is no universal catalyst. For cycloadditions, screen a panel of chiral ligands (e.g., BOX, Phospha-BOX, TF-BiphamPhos) with different metal salts (e.g., Cu(OAc)₂, AgOAc).[8] For organocatalytic approaches, screen different proline derivatives or chiral phosphoric acids.[9][10][11]

      • Solvent Optimization: The polarity of the solvent can dramatically influence the transition state geometry and, therefore, the stereochemical outcome. Test a range of solvents from nonpolar (toluene, THF) to polar aprotic (DCM, MeCN).

      • Temperature Adjustment: Lowering the reaction temperature often enhances selectivity by making the small energy differences between diastereomeric transition states more significant.

  • Poor Regioselectivity in Cycloadditions: The dipole and dipolarophile are adding in the wrong orientation, leading to constitutional isomers.

    • Causality: Regioselectivity in 1,3-dipolar cycloadditions is governed by Frontier Molecular Orbital (FMO) theory.[12] The reaction is favored between the atoms with the largest coefficients in the dipole's HOMO and the dipolarophile's LUMO (or vice versa). Steric hindrance can also play a decisive role.[13]

    • Troubleshooting Steps:

      • Modify the Dipolarophile: The electronic nature of the dipolarophile is key. Switching the position of an electron-withdrawing group can completely reverse the regioselectivity. For instance, the cycloaddition of an azomethine ylide with methyl acrylate may yield a different regioisomer than with methyl cinnamate.[13]

      • Computational Analysis: If available, use DFT calculations to model the transition states for the different possible regioisomeric pathways. This can provide insight into the energetic landscape and guide substrate design.[13][14]

G start Poor Stereoselectivity Observed cat_issue Is the catalyst system optimized? start->cat_issue cond_issue Are reaction conditions ideal? cat_issue->cond_issue Yes screen_cat Screen diverse chiral ligands (e.g., BOX, Prolinol Ethers) cat_issue->screen_cat No screen_solv Screen solvents of varying polarity (Toluene, THF, DCM, MeCN) cond_issue->screen_solv No review Review literature for analogous transformations cond_issue->review Yes success High Stereoselectivity Achieved screen_cat->success temp_opt Lower reaction temperature (e.g., RT to 0°C or -20°C) screen_solv->temp_opt temp_opt->success review->success

Caption: Decision tree for troubleshooting poor stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to highly substituted pyrrolidines, and how do I choose the best one?

A1: The choice of synthetic strategy depends heavily on the desired substitution pattern and stereochemistry of your target molecule. The three most powerful and versatile methods are:

  • [3+2] 1,3-Dipolar Cycloaddition: This is arguably the most robust method for creating multiple stereocenters in a single, convergent step.[7][12][15] It involves the reaction of an in situ generated azomethine ylide with an alkene (the dipolarophile).

    • Best for: Targets with substitution at the C2, C3, C4, and C5 positions. It excels at creating complex, polycyclic, and spirocyclic systems.[16][17][18]

  • Intramolecular Aza-Michael Addition: This strategy involves the cyclization of a linear precursor containing a nucleophilic amine and a Michael acceptor (typically an α,β-unsaturated ester, ketone, or sulfone).[19][20]

    • Best for: Building the pyrrolidine ring when a suitable linear precursor is readily available. It is a powerful way to control the stereochemistry at the α- and β-positions relative to the nitrogen.

  • Functionalization of Chiral Pool Precursors: This approach uses readily available, enantiopure starting materials like L-proline or 4-hydroxy-L-proline and modifies their existing scaffold.[1][21]

    • Best for: Targets where the desired stereochemistry at C2 (and/or C4) matches that of the starting amino acid. This avoids the need to set up these stereocenters from scratch.

Caption: Flowchart for choosing a primary synthetic route.

Q2: My purification is very difficult. The product is hard to separate from byproducts, and I'm losing a lot of material on the column. Any advice?

A2: Purification is a common bottleneck. Highly functionalized pyrrolidines can be polar, making them tricky to handle.

  • For Polar Compounds: If your compound is sticking to silica gel, consider switching to a more polar mobile phase or using a different stationary phase altogether, such as alumina or C18 (reverse-phase). A simple trick is to add 0.5-1% triethylamine or acetic acid to your eluent to prevent basic or acidic compounds from streaking on the column.

  • Separating Stereoisomers: Diastereomers can often be separated by careful column chromatography. However, for enantiomers, you will need a chiral stationary phase (chiral HPLC or SFC).

  • Removing Catalysts: If you are using a homogeneous metal catalyst, it can sometimes co-elute with your product. To remove residual metals, you can try washing the organic layer with a specific aqueous solution (e.g., aqueous ammonia to remove copper, or aqueous sodium thiosulfate for other metals) or stirring the crude product with a metal scavenger resin before chromatography. A better long-term solution is to use a heterogeneous catalyst that can be simply filtered off after the reaction.[17]

Data & Protocols

Table 1: Comparison of Catalytic Systems for Asymmetric 1,3-Dipolar Cycloaddition
Catalyst SystemDipole PrecursorDipolarophile ExampleTypical SelectivityProsCons
Cu(I) / Chiral BOX Ligand Iminoester (from Glycine)N-Alkenoyl-oxazolidinone>95% ee, >20:1 dr[4]High enantioselectivity, broad substrate scope.Requires careful exclusion of air/moisture.
Ag(I) / Chiral Phosphine Iminoester (from Glycine)Maleimides>98% ee, >20:1 dr[14]Excellent for maleimides, high yields.Silver salts can be expensive and light-sensitive.
(S)-Prolinol Silyl Ether Aldehyde + Amine (in situ)α,β-Unsaturated Aldehyde>90% ee[10][22]Organocatalytic (metal-free), operationally simple.Can require higher catalyst loading (5-20 mol%).
Chiral Phosphoric Acid Cbz-protected amineTethered Thioacrylate>90% ee[11]Excellent for intramolecular cyclizations.Substrate synthesis can be multi-step.
Experimental Protocol 1: General Procedure for a Silver-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

This protocol is a representative example and should be optimized for specific substrates.

  • Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the chiral phosphine ligand (e.g., TF-BiphamPhos, 0.022 mmol, 1.1 eq) and silver acetate (AgOAc, 0.02 mmol, 1.0 eq).

  • Catalyst Formation: Add anhydrous solvent (e.g., Toluene, 1.0 mL) and stir the mixture at room temperature for 30 minutes.

  • Reagent Addition: To the catalyst solution, add the dipolarophile (e.g., N-phenylmaleimide, 0.2 mmol, 1.0 eq), followed by the azomethine ylide precursor (e.g., an ethyl N-benzylideneglycinate, 0.24 mmol, 1.2 eq).

  • Reaction: Stir the reaction mixture at the optimized temperature (e.g., room temperature) and monitor its progress by TLC. The reaction is typically complete within 2-12 hours.

  • Work-up: Once the dipolarophile is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the highly substituted pyrrolidine. The stereoselectivity (dr and ee) can be determined by ¹H NMR analysis and chiral HPLC, respectively.

References

  • Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. (2014). Chemical Communications (RSC Publishing). [Link]

  • Almansour, A. I., et al. (2019). Facile, Regio- and Diastereoselective Synthesis of Spiro-Pyrrolidine and Pyrrolizine Derivatives and Evaluation of Their Antiproliferative Activities. Molecules. [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. (n.d.). [Link]

  • Kuranov, S. O., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. [Link]

  • Akhavana, M., & Bekhradnia, A. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances. [Link]

  • Iacovina, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. [Link]

  • Adjei, M. A., et al. (2024). Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered alkenols. Chemical Science. [Link]

  • Wang, J., et al. (2022). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. [Link]

  • ResearchGate. (n.d.). Stereochemical Diversity in Pyrrolidine Synthesis by Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides. [Link]

  • Clayden, J., & Pink, J. H. (2001). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry. [Link]

  • Dixon, D. J., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Journal of the American Chemical Society. [Link]

  • Lequeux, T., et al. (2012). Access to Fluoropyrrolidines by Intramolecular Aza-Michael Addition Reaction. The Journal of Organic Chemistry. [Link]

  • Wang, C.-J., et al. (2022). Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives. Chemical Science. [Link]

  • MDPI. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]

  • ResearchGate. (2014). Recent Advances in Organocatalytic Asymmetric Synthesis of Polysubstituted Pyrrolidines. [Link]

  • Frontiers. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. [Link]

  • ResearchGate. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. [Link]

  • Carretero, J. C., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. [Link]

  • White Rose eTheses Online. (n.d.). Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. [Link]

  • Kuranov, S. O., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Institutes of Health. [Link]

  • DiVA portal. (2017). Synthesis of substituted pyrrolidines. [Link]

  • Waldmann, H., et al. (2014). Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Accounts of Chemical Research. [Link]

  • PubMed. (2010). Highly diastereoselective synthesis of substituted pyrrolidines using a sequence of azomethine ylide cycloaddition and nucleophilic cyclization. [Link]

  • National Institutes of Health. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. [Link]

  • MDPI. (2023). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. [Link]

  • Wikipedia. 1,3-Dipolar cycloaddition. (n.d.). [Link]

  • ResearchGate. (2014). How can I seperate pyrrolidine?. [Link]

  • White Rose Research Online. (2020). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. [Link]

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Improving yield and purity in the synthesis of 1-Methylpyrrolidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Methylpyrrolidine-3-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize for both yield and purity. As a key building block in pharmaceutical development, particularly for neurological disorder therapeutics, achieving high-quality product is paramount[1]. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more effective problem-solving.

Section 1: Overview of a Common Synthetic Pathway

A prevalent and reliable method for synthesizing 1-Methylpyrrolidine-3-carboxylic acid involves a multi-step process starting from a commercially available pyrrolidine derivative. A representative workflow includes the N-methylation of a pyrrolidine-3-carboxylate ester, followed by hydrolysis to the carboxylic acid and subsequent formation of the hydrochloride salt.

Workflow: N-Methylation, Hydrolysis, and Salt Formation

SynthesisWorkflow cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: Saponification (Hydrolysis) cluster_step3 Step 3: Acidification & Salt Formation Start Methyl Pyrrolidine-3-carboxylate Step1 N-Methylation Reaction Start->Step1 Reagent1 Methylating Agent (e.g., Methyl Iodide) Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Reagent1->Step1 Product1 Methyl 1-Methylpyrrolidine-3-carboxylate Step1->Product1 Step2 Ester Hydrolysis Product1->Step2 Reagent2 Base (e.g., NaOH or LiOH) Solvent (e.g., H2O/MeOH) Reagent2->Step2 Product2 Sodium 1-Methylpyrrolidine-3-carboxylate Step2->Product2 Step3 Protonation & Isolation Product2->Step3 Reagent3 Hydrochloric Acid (HCl) Reagent3->Step3 FinalProduct This compound Step3->FinalProduct

Caption: General workflow for the synthesis of the target compound.

Section 2: Troubleshooting Guides & FAQs

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

FAQ 1: Why is my yield consistently low after the N-methylation step?

Low yields in N-alkylation of amines are a frequent challenge. The primary reasons often revolve around incomplete reactions, side reactions, or difficult purifications.

Potential Cause 1: Over-alkylation. The product, a tertiary amine, can sometimes be more nucleophilic than the starting secondary amine, leading to the formation of a quaternary ammonium salt. This is a classic problem in amine alkylation[2][3].

Troubleshooting Steps:

  • Control Stoichiometry: Use a modest excess of the starting amine relative to the methylating agent.

  • Slow Addition: Add the methylating agent (e.g., methyl iodide) dropwise at a controlled temperature (e.g., 0-5°C). This keeps the instantaneous concentration of the alkylating agent low, minimizing the chance of a second alkylation event[2].

  • Choice of Methylating Agent: Consider less reactive methylating agents like dimethyl sulfate if over-alkylation is severe.

Potential Cause 2: Poor Reagent Quality or Reaction Conditions. Moisture can quench bases like NaH if used, and poor solubility of inorganic bases like K₂CO₃ can slow the reaction.

Troubleshooting Steps:

  • Solvent Choice: Ensure your solvent (e.g., Acetonitrile, DMF) is anhydrous. Polar aprotic solvents like DMF can help solubilize reagents but require higher temperatures for removal[4].

  • Base Selection: If using K₂CO₃, ensure it is finely powdered to maximize surface area. For challenging alkylations, a stronger, more soluble base like Cesium Carbonate (Cs₂CO₃) can be effective[4].

  • Catalytic Additive: Adding a catalytic amount of potassium iodide (KI) can significantly improve reaction rates when using alkyl chlorides or bromides, through the in-situ formation of the more reactive alkyl iodide[4].

FAQ 2: My final product is an off-color oil and won't crystallize. What's wrong?

This is a classic sign of impurities interfering with the crystal lattice formation. The final acidification and isolation step is critical for purity.

Potential Cause 1: Residual Impurities. Unreacted starting materials, over-alkylated byproducts, or solvent residues can act as crystallization inhibitors.

Troubleshooting Steps:

  • Purify the Intermediate: Do not carry impurities forward. Purify the intermediate ester (Methyl 1-methylpyrrolidine-3-carboxylate) via flash column chromatography before hydrolysis.

  • Optimize pH: During the final acidification with HCl, ensure the pH is distinctly acidic (pH 1-2) to fully protonate the amine and precipitate the hydrochloride salt. Check with pH paper.

  • Solvent for Precipitation: After acidification of the aqueous solution of the carboxylate salt, concentrate the solution in vacuo to a thick slurry. Then, add a solvent in which the hydrochloride salt is insoluble, such as isopropanol (IPA) or acetone, to induce precipitation. Chilling the mixture can further improve recovery.

Potential Cause 2: Incorrect Solvent System for Recrystallization. The choice of solvent is paramount for obtaining clean, crystalline material.

Recommended Protocol: Recrystallization

  • Dissolve the crude hydrochloride salt in a minimal amount of a hot solvent in which it is soluble (e.g., methanol or ethanol).

  • Slowly add a co-solvent (an "anti-solvent") in which the salt is poorly soluble (e.g., isopropanol, ethyl acetate, or diethyl ether) until the solution becomes faintly turbid.

  • Add a drop or two of the first solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.

  • Collect the crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

Solvent SystemPolarity Index (Primary)Suitability
Methanol / Isopropanol5.1Good for general purpose recrystallization.
Ethanol / Ethyl Acetate4.3Effective for removing less polar impurities.
Water / Acetone9.0Use if product is highly water-soluble.
FAQ 3: I see unexpected peaks in my NMR/HPLC analysis of the final product. What are they?

Unexpected peaks typically correspond to starting materials, byproducts, or degradation products.

Troubleshooting Decision Tree:

ImpurityAnalysis Start Unexpected Peak in NMR / HPLC CheckSM Does it match the starting material spectrum? Start->CheckSM CheckOveralkyl Is there a peak with a mass M+14 relative to product? Start->CheckOveralkyl CheckSolvent Does it correspond to a common solvent peak? Start->CheckSolvent CheckSM->CheckOveralkyl No ResultSM Incomplete Reaction. Increase reaction time or temperature. CheckSM->ResultSM Yes CheckOveralkyl->CheckSolvent No ResultOveralkyl Over-alkylation byproduct. Refine alkylation conditions (see FAQ 1). CheckOveralkyl->ResultOveralkyl Yes ResultSolvent Residual Solvent. Dry product longer under high vacuum. CheckSolvent->ResultSolvent Yes ResultUnknown Unknown Impurity. Characterize by LC-MS/MS and review potential side reactions. CheckSolvent->ResultUnknown No

Caption: A decision tree for identifying common impurities.

Common Impurity Profile:

  • Unreacted Methyl Pyrrolidine-3-carboxylate: Indicates incomplete N-methylation.

  • Quaternary Ammonium Salt: The result of over-methylation. Often highly polar and may remain in the aqueous phase during extraction.

  • Ring-Opened Products: Possible if harsh hydrolytic conditions (very high temperature or prolonged reaction times) are used.

Section 3: Best Practices for Optimal Synthesis

To consistently achieve high yield and purity, adhere to the following principles.

Reagent and Reaction Setup
  • High-Purity Starting Materials: Use reagents from reputable suppliers. The purity of the initial pyrrolidine ester is critical.

  • Inert Atmosphere: While not always strictly necessary, conducting the N-methylation under an inert atmosphere (Nitrogen or Argon) can prevent side reactions, especially if using sensitive bases like NaH.

  • Reaction Monitoring: Do not rely solely on time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material before proceeding with the workup.

Workup and Purification
  • Aqueous Wash: During the workup of the N-methylation, a wash with saturated ammonium chloride (NH₄Cl) solution can help remove excess inorganic base.

  • pH Control: Precise pH control during hydrolysis and the final salt formation is non-negotiable for ensuring complete reaction and high-yield precipitation.

  • Drying: Ensure the final product is thoroughly dried under high vacuum to remove all traces of solvent, which can affect analytical data and long-term stability.

Alternative Synthetic Approaches

While N-alkylation is common, other methods exist. Reductive amination of a suitable keto-acid or keto-ester with methylamine is a powerful alternative that avoids the over-alkylation issues inherent to direct alkylation with halides[5][6][7]. This method involves the formation of an imine intermediate, which is then reduced in situ to the desired amine[7].

ReductiveAmination KetoEster Pyrrolidin-3-one Carboxylate Ester ImineFormation Imine Formation KetoEster->ImineFormation Methylamine Methylamine (CH3NH2) Methylamine->ImineFormation ReducingAgent Reducing Agent (e.g., NaBH3CN) Reduction Reduction ReducingAgent->Reduction ImineIntermediate Iminium Intermediate ImineFormation->ImineIntermediate Product Methyl 1-Methylpyrrolidine -3-carboxylate Reduction->Product ImineIntermediate->Reduction

Caption: Pathway for reductive amination as an alternative synthesis.

This alternative is particularly valuable as it offers high selectivity for mono-alkylation, directly addressing one of the primary challenges of the halide-based approach[8].

References

  • Axios Research. (n.d.). Pyrrolidine Impurity 1. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF. Retrieved from [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • Barham, J. P., et al. (2016). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 7(11), 6853-6858. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(15), 4488. Retrieved from [Link]

  • Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.3.3: Synthesis of Amines. Retrieved from [Link]

  • Kemper, S., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 7, 12931. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Stability of 1-Methylpyrrolidine-3-carboxylic acid hydrochloride under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Methylpyrrolidine-3-carboxylic acid hydrochloride

Welcome to the technical support guide for this compound. This resource, developed for researchers and drug development professionals, provides in-depth answers and troubleshooting for stability-related issues encountered during experimentation. As Senior Application Scientists, our goal is to explain the causality behind these phenomena and provide robust, validated protocols.

Frequently Asked Questions (FAQs) & General Stability Profile

Q1: What is the general stability profile of this compound?

A1: this compound is a bifunctional molecule containing a tertiary amine (within the pyrrolidine ring) and a carboxylic acid. Its stability is largely dictated by these two groups. In its solid, hydrochloride salt form, the compound is generally stable when stored under dry, room-temperature conditions.[1] The tertiary amine is protonated, which protects it from oxidation. In solution, its stability becomes highly dependent on the pH. It is significantly more susceptible to degradation under basic conditions than acidic or neutral conditions.

Q2: What are the primary functional groups that influence its stability?

A2: The two key functional groups are:

  • Tertiary Amine (N-Methylpyrrolidine ring): As a hydrochloride salt, this amine is protonated (R₃N-H⁺), which enhances its stability in acidic and neutral aqueous solutions. Under basic conditions, it exists as the free base (R₃N:), making the nitrogen's lone pair of electrons available for reaction, though it is sterically hindered.

  • Carboxylic Acid (-COOH): This group is relatively stable. Under basic conditions, it deprotonates to form a carboxylate salt (-COO⁻), which is generally stable and does not participate in degradation reactions for this molecular scaffold.

Q3: Are there any intrinsic structural features I should be aware of?

A3: Yes, the molecule is a cyclic amino acid derivative. The pyrrolidine ring, while generally stable, is the most likely site of degradation under harsh conditions. The C-N bonds within the ring can be susceptible to cleavage, particularly under strong basic conditions, a phenomenon observed in related cyclic amide structures like N-methylpyrrolidone (NMP).[2][3]

Table 1: Stability Profile Summary
Stress ConditionExpected StabilityPrimary Concern / Degradation Pathway
Acidic (e.g., 0.1 M HCl) High The compound is supplied as a hydrochloride salt and is very stable in acid. Degradation is not expected under typical forced degradation conditions.[4]
Basic (e.g., 0.1 M NaOH) Low to Moderate Ring-opening hydrolysis. The pyrrolidine ring is susceptible to cleavage, leading to the formation of a linear amino acid derivative.[5]
Neutral (Water) High Highly stable in neutral aqueous solutions at ambient temperature.
Oxidative (e.g., H₂O₂) Moderate Potential for N-oxidation of the tertiary amine, though less likely when protonated.
Thermal (Dry Heat) High Stable as a solid at elevated temperatures typical for stability studies (e.g., 60-80°C).[6]
Photolytic (UV/Vis Light) High The molecule lacks significant chromophores, suggesting low susceptibility to photodegradation. However, photostability testing is still recommended by ICH guidelines.[6]

Troubleshooting Stability Under Acidic Conditions

Q4: I am observing a loss of my parent compound with an unknown peak when incubating in 1 M HCl at 80°C. Is this expected degradation?

A4: This is highly unexpected. This compound is fundamentally stable in acid. The observation of degradation under these conditions typically points to one of two issues:

  • Impurity in the Starting Material: The "degradation" may be the breakdown of a co-isolated impurity, not the parent compound. Re-verify the purity of your starting material using a high-resolution method like LC-MS.

  • Analytical Artifact: The unknown peak could be an artifact from the analytical method itself. For example, interaction with a metal column frit under high acid concentration or a reaction with a mobile phase component.

Actionable Advice: Run a control experiment where the sample is prepared in the acidic solution and immediately neutralized and injected (t=0). If the peak is present, it is likely an impurity or an artifact of the sample preparation/analysis, not a time-dependent degradation product.

Diagram: Stability in Acidic Solution

The diagram below illustrates that under acidic conditions, the molecule exists in its protonated form, which is chemically stable, and no degradation pathway is favored.

G cluster_acid Acidic Conditions (e.g., HCl) PARENT 1-Methylpyrrolidine-3-carboxylic acid hydrochloride (Protonated Amine) STABLE No Significant Degradation PARENT->STABLE  Core structure is stable.  Reversible protonation/deprotonation.

Caption: Expected behavior in acidic media.

Troubleshooting Stability Under Basic Conditions

Q5: My compound degrades significantly when heated in 0.1 M NaOH. What is the chemical mechanism, and what is the likely degradation product?

A5: This is the expected pathway for instability. Under basic conditions, the pyrrolidine ring is susceptible to nucleophilic attack by hydroxide ions, leading to cleavage of one of the C-N bonds. This is a form of hydrolysis that opens the ring.

  • Causality: The process is initiated by the hydroxide ion (OH⁻) attacking one of the carbon atoms adjacent to the nitrogen in the ring. This forms a transient intermediate which, upon rearrangement, breaks the C-N bond to yield a linear amino acid. This mechanism is analogous to the base-catalyzed hydrolysis of lactams.[5]

  • Likely Degradant: The degradation product is 4-(methylamino)pentanoic acid (or its sodium salt). This product will have a similar mass to the parent free base but will exhibit significantly different chromatographic retention and fragmentation patterns in MS analysis.

Diagram: Degradation Pathway in Basic Solution

This diagram shows the proposed ring-opening of 1-Methylpyrrolidine-3-carboxylic acid under basic conditions.

G PARENT 1-Methylpyrrolidine-3-carboxylic acid (in free base form) PRODUCT Sodium 4-(methylamino)pentanoate (Ring-Opened Product) PARENT->PRODUCT  Ring-Opening Hydrolysis  (C-N Bond Cleavage) OH OH⁻ (Base) OH->PARENT

Caption: Primary degradation pathway under basic conditions.

Q6: How can I control or minimize this degradation during an experiment that requires basic pH?

A6: Minimizing degradation requires controlling the parameters that drive the hydrolysis reaction: temperature, time, and base concentration.

  • Reduce Temperature: Perform the reaction or process at the lowest possible temperature. Hydrolysis rates are highly temperature-dependent.

  • Limit Exposure Time: Minimize the duration the compound is exposed to the basic conditions.

  • Use a Weaker Base or Buffer: If the process allows, use a weaker base (e.g., sodium bicarbonate) or a basic buffer system (e.g., pH 8-9) instead of a strong base like NaOH.

  • Work-up Quench: As soon as the reaction is complete, neutralize the mixture with a suitable acid to bring the pH back to neutral or slightly acidic.

Analytical Considerations & Troubleshooting

Table 2: Analytical Troubleshooting Guide
Observed IssuePotential CauseRecommended Action
New peak appears in basic stress samples. Base-catalyzed hydrolysis.This is the expected degradant. Use LC-MS to confirm the mass of the new peak corresponds to the ring-opened product (C₆H₁₃NO₂).
Poor peak shape (tailing) for the parent compound. Interaction with silanol groups on the HPLC column, especially when the amine is in its free base form at neutral/basic pH.Use a mobile phase with a low concentration of an amine modifier (e.g., triethylamine) or use a low-pH mobile phase (e.g., 0.1% formic acid) to ensure the amine is protonated.
Parent compound is not detected after stress. Complete degradation or poor solubility/precipitation after pH change.Check the sample vial for precipitate. Dilute the sample in the mobile phase. If degradation is complete, repeat the stress experiment with milder conditions (lower temp/shorter time).

Experimental Protocols

Protocol: Forced Degradation Study - Acid & Base Hydrolysis

This protocol provides a validated workflow for assessing the stability of this compound. Forced degradation studies are essential for developing stability-indicating analytical methods.[4][7]

  • Stock Solution Preparation:

    • Prepare a 1.0 mg/mL stock solution of the compound in a suitable solvent (e.g., water or methanol).

  • Stress Sample Preparation:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Control Sample: Mix 1 mL of the stock solution with 1 mL of purified water.

  • Incubation:

    • Seal all vials tightly.

    • Place the vials in a controlled temperature chamber at 60°C.

    • Collect samples at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching & Analysis:

    • At each time point, withdraw an aliquot (e.g., 100 µL) from each vial.

    • For the acid sample, neutralize it with an equivalent volume of 0.1 M NaOH.

    • For the base sample, neutralize it with an equivalent volume of 0.1 M HCl.

    • Dilute the neutralized samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze immediately by a stability-indicating HPLC or LC-MS method.

Diagram: Forced Degradation Experimental Workflow

G A Prepare 1 mg/mL Stock Solution B Aliquot into Vials for Acid, Base, and Control A->B C Add Stressor (HCl, NaOH, H₂O) B->C D Incubate at 60°C C->D E Sample at t=0, 2, 4, 8, 24h D->E F Neutralize Sample Aliquot E->F G Dilute to Final Concentration F->G H Analyze by HPLC / LC-MS G->H I Identify & Quantify Degradation Products H->I

Caption: Standard workflow for a forced degradation study.

Table 3: Recommended Starting HPLC-MS Conditions
ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmStandard reversed-phase column for small polar molecules.
Mobile Phase A 0.1% Formic Acid in WaterEnsures the tertiary amine is protonated for good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic modifier.
Gradient 5% to 95% B over 10 minutesA general-purpose gradient to elute the polar parent and any less polar degradants.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 30°CProvides reproducible retention times.
Detection ESI+ MS ScanElectrospray ionization in positive mode is ideal for detecting the protonated parent compound and its degradants.

References

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]

  • BYJU'S. Ester Hydrolysis with H2SO4. [Link]

  • Chemistry LibreTexts. (2022). 15.8: Hydrolysis of Esters. [Link]

  • Wikipedia. Ester hydrolysis. [Link]

  • Chemguide. hydrolysis of esters. [Link]

  • MedCrave online. (2016). Forced Degradation Studies. [Link]

  • NIH. (2018). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • NIH. (2017). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. [Link]

Sources

Troubleshooting peak broadening in HPLC analysis of pyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrrolidine Derivative Analysis

Introduction for the Modern Chromatographer

Welcome to our dedicated guide for researchers and drug development professionals encountering challenges with the HPLC analysis of pyrrolidine derivatives. These basic, often polar, compounds are notorious for producing broad, tailing peaks, which can compromise resolution, sensitivity, and accurate quantification. This guide is structured as a series of frequently asked questions (FAQs) to directly address the most common issues. We will move beyond simple checklists to explore the chemical causality behind these problems and provide robust, field-proven protocols to resolve them, ensuring the integrity and reliability of your chromatographic data.

Part 1: Foundational Troubleshooting & Diagnosis

Q1: My pyrrolidine analyte peak is showing significant tailing. What is the most likely cause?

A: The most common culprit for peak tailing with basic compounds like pyrrolidine derivatives is secondary interaction with the stationary phase.[1][2] Specifically, the issue lies with residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[3][4][5]

The Causality Explained: Silica, the backbone of most HPLC columns, has silanol groups on its surface. During the manufacturing process, where hydrophobic ligands (like C18) are bonded to the silica, it's sterically impossible to cover all these silanols.[3][4][6] These remaining, or "residual," silanols are acidic. At mobile phase pH levels above approximately 3-4, these silanols deprotonate to become negatively charged (Si-O⁻).[7][8]

Your basic pyrrolidine derivative, when analyzed at a low to mid-range pH, will be protonated and carry a positive charge. This leads to a strong, undesirable ionic interaction between your positively charged analyte and the negatively charged silanol sites.[9][10] This secondary ion-exchange mechanism results in some analyte molecules being held more strongly than others, leading to a delayed elution for a fraction of the molecules, which manifests as a tail on the peak.[7]

Below is a diagram illustrating this problematic interaction and the primary solutions we will discuss.

cluster_problem The Problem: Secondary Interaction cluster_solutions The Solutions Analyte Protonated Pyrrolidine (Analyte+) Silanol Deprotonated Silanol (Si-O⁻) Analyte->Silanol Ionic Interaction Tailing Peak Tailing Silanol->Tailing Causes Low_pH Low pH Mobile Phase (Protonates Si-OH) Endcapping End-capped Column (Shields Si-OH) Comp_Base Competing Base (Occupies Si-O⁻ sites) Good_Peak Symmetrical Peak Low_pH->Good_Peak Prevents Interaction Endcapping->Good_Peak Prevents Interaction Comp_Base->Good_Peak Prevents Interaction

Caption: The mechanism of silanol interaction and key solutions.

Part 2: Methodical Solutions to Peak Tailing

This section provides a logical workflow to diagnose and systematically eliminate peak broadening and tailing issues.

G start Observation: Broad or Tailing Peak q1 Is the peak fronting or tailing? start->q1 fronting Peak Fronting q1->fronting Fronting tailing Peak Tailing q1->tailing Tailing sol_fronting1 Diagnosis: Sample Overload or Solvent Mismatch fronting->sol_fronting1 q2 Are ALL peaks tailing? tailing->q2 sol_fronting2 Action: Reduce sample concentration/volume. Ensure sample solvent is weaker than or matches mobile phase. sol_fronting1->sol_fronting2 all_tail Yes, all peaks tail q2->all_tail some_tail No, only basic analytes tail q2->some_tail sol_all_tail1 Diagnosis: Extra-column volume or column failure. all_tail->sol_all_tail1 sol_some_tail1 Diagnosis: Secondary Silanol Interactions some_tail->sol_some_tail1 sol_all_tail2 Action: Check for voids, replace column. Minimize tubing length/ID. Check fittings. sol_all_tail1->sol_all_tail2 q3 Is Mobile Phase pH > 2 units from analyte pKa? sol_some_tail1->q3 ph_yes Yes q3->ph_yes ph_no No q3->ph_no q4 Using a modern, end-capped, high-purity silica column? ph_yes->q4 sol_ph Action: Adjust mobile phase pH to 2-3. Use an appropriate buffer. ph_no->sol_ph sol_ph->q4 col_yes Yes q4->col_yes col_no No q4->col_no additives Final Optimization: Consider mobile phase additives (e.g., competing base, ion-pairing agent) col_yes->additives sol_col Action: Switch to a column with double end-capping designed for basic compounds. col_no->sol_col sol_col->additives

Sources

Technical Support Center: Managing the Hygroscopic Nature of 1-Methylpyrrolpyrrolidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the dedicated technical support resource for 1-Methylpyrrolidine-3-carboxylic acid hydrochloride. This guide is crafted for our valued community of researchers, scientists, and drug development professionals. The inherent hygroscopicity of this compound—its tendency to readily absorb moisture from the atmosphere—presents unique challenges in the laboratory.[1][2] This document provides in-depth, practical guidance to mitigate these challenges, ensuring the accuracy, reproducibility, and success of your experiments. Our focus is not just on what to do, but why you're doing it, empowering you with the scientific rationale behind each procedural step.

Frequently Asked Questions (FAQs)

Q1: What exactly is "hygroscopic nature," and why is it a concern for this compound?

A1: Hygroscopicity refers to the ability of a substance to attract and hold water molecules from the surrounding environment.[1][2] For this compound, this means the fine, crystalline powder can quickly become clumpy, sticky, or even dissolve in a high-humidity environment.[1] This is a significant concern for several reasons:

  • Inaccurate Measurements: When you weigh the compound, you are also weighing an unknown quantity of absorbed water, which compromises the stoichiometry of your reactions.

  • Reduced Reactivity: In moisture-sensitive reactions, the absorbed water can react with and quench reagents, leading to lower yields or complete reaction failure.[3]

  • Compound Degradation: The presence of water can lead to hydrolysis or other degradation pathways, affecting the purity and stability of the material.[4]

  • Poor Reproducibility: Varying levels of hydration between experiments will lead to inconsistent and unreliable results.

Q2: My this compound appears clumpy. Is it still usable?

A2: Clumping is a clear visual indicator of moisture absorption.[1] While the compound may still be chemically intact, its use without pre-treatment is highly discouraged for quantitative applications. The clumps indicate an unknown water content, making accurate weighing impossible.[1] To salvage the material for a moisture-sensitive application, it must be thoroughly dried under vacuum.[5]

Q3: How should I properly store this compound to prevent moisture absorption?

A3: Proper storage is the first line of defense. The compound should be kept in a tightly sealed, airtight container.[1] For long-term storage, placing this primary container inside a desiccator with a desiccant like silica gel or calcium chloride provides an additional layer of protection.[6] Storing in a cool, dry place is also recommended.[1] For highly sensitive applications, storage within an inert atmosphere glovebox is the ideal solution.

Troubleshooting Guide: Proactive Solutions for Common Issues

This section provides a systematic approach to troubleshooting and preventing common problems associated with the hygroscopic properties of this compound.

Issue 1: Inconsistent yields in a well-established synthetic protocol.
  • Probable Cause: The most likely culprit is the introduction of moisture from the hygroscopic reagent, especially if other parameters like solvent purity and temperature are well-controlled.

  • Preventative Workflow:

    • Drying the Reagent: Before every use in a moisture-sensitive reaction, dry the required amount of this compound under high vacuum (using a Schlenk line or vacuum oven) for several hours. Gentle heating can accelerate drying, but do not exceed the compound's decomposition temperature.[5]

    • Inert Atmosphere Handling: Once dried, all subsequent manipulations should be performed under an inert atmosphere (nitrogen or argon).[3] A glovebox is the gold standard, but Schlenk line techniques are also effective.[7]

    • Anhydrous Solvents and Reagents: Ensure all other components of the reaction are rigorously dried and handled under anhydrous conditions.[3] Do not assume a "new bottle" of solvent is perfectly anhydrous.[5]

Issue 2: The mass of the compound on the analytical balance is continuously increasing.
  • Probable Cause: The compound is actively absorbing moisture from the laboratory air during the weighing process.

  • Solutions for Accurate Weighing:

    • Glovebox: The most reliable method is to perform all weighing operations inside a low-humidity glovebox.[8]

    • Rapid Weighing: If a glovebox is unavailable, work quickly. Have your spatula and reaction vessel ready. Instead of aiming for an exact mass on the balance, quickly dispense an approximate amount into a tared and capped vial, then re-weigh the sealed vial to determine the precise mass by difference.

    • Weighing into the Reaction Flask: For Schlenk line setups, you can add the solid directly to the reaction flask under a positive flow of inert gas, then seal the flask and weigh it. The flask should have been tared before adding the compound.

Issue 3: The compound has "oiled out" or become a sticky solid in its storage container.
  • Probable Cause: Severe moisture absorption, potentially due to improper sealing of the container or storage in a high-humidity environment.

  • Remediation:

    • The material must be rigorously dried under high vacuum, likely for an extended period (e.g., overnight). Gentle heating will be necessary to drive off the absorbed water.

    • After drying, it is crucial to assess the purity of the compound (e.g., by NMR or other analytical techniques) to ensure it has not degraded.

    • For future storage, consider transferring the dried material into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the bulk material to air.

Visualized Workflow for Handling Hygroscopic Reagents

The following diagram illustrates the recommended workflow to ensure the integrity of this compound in your experiments.

Hygroscopic_Workflow cluster_storage 1. Storage cluster_prep 2. Pre-Use Preparation cluster_weighing 3. Weighing & Dispensing cluster_reaction 4. Reaction Addition cluster_problem Potential Pitfall Storage Store in Tightly Sealed Container within a Desiccator Drying Dry Under High Vacuum (Gentle Heating if Necessary) Storage->Drying Retrieve for Use Moisture Moisture Contamination Storage->Moisture Improper Sealing Weighing Weigh in Glovebox or by Difference Technique Drying->Weighing Transfer under Inert Gas Reaction Add to Anhydrous Reaction under Inert Atmosphere Weighing->Reaction Controlled Transfer Weighing->Moisture Exposure to Air Moisture->Reaction Leads to Failed Reaction

Caption: Recommended workflow for managing the hygroscopic nature of this compound.

Quick Reference Data Table

PropertyValueSource
Molecular Formula C₆H₁₂ClNO₂[9]
Molecular Weight 165.62 g/mol [9]
Appearance Solid
Hygroscopicity YesInferred from handling guides
Storage Conditions Sealed in dry, room temperature, inert atmosphere[10]

References

  • TutorChase. How do you handle hygroscopic solutes in the lab? [Online] Available from: [Link]

  • HepatoChem. How do you handle hygroscopic salts? [Online] Available from: [Link]

  • PubChem. Methyl pyrrolidine-3-carboxylate hydrochloride. [Online] Available from: [Link]

  • Ibis Scientific, LLC. The Role of Desiccants in Protecting Hygroscopic Chemicals. [Online] May 19, 2025. Available from: [Link]

  • ResearchGate. Is there a practical and efficient way to protect hygroscopic compounds from water uptake? [Online] November 19, 2019. Available from: [Link]

  • University of Rochester, Department of Chemistry. How To: Store Reagents. [Online] Available from: [Link]

  • JoVE. Video: Preparing Anhydrous Reagents and Equipment. [Online] March 4, 2015. Available from: [Link]

  • Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Online] February 22, 2014. Available from: [Link]

  • Vesta® Nutra. 3 Ways to Handle Hygroscopic Material Challenges. [Online] January 7, 2019. Available from: [Link]

Sources

Scalable synthesis of 1-Methylpyrrolidine-3-carboxylic acid hydrochloride for industrial applications

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Scalable Synthesis of 1-Methylpyrrolidine-3-carboxylic acid hydrochloride

Prepared by: Senior Application Scientist, Chemical Process Development

This guide is designed for researchers, scientists, and drug development professionals engaged in the scalable synthesis of this compound. As a key building block in the development of novel therapeutics, particularly for neurological disorders, robust and scalable synthesis of this compound is paramount.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and industrial best practices.

Core Synthetic Strategy: A Scalable Pathway

For industrial applications, an effective synthesis must be high-yielding, cost-effective, and reproducible. A common and robust strategy involves the N-methylation of a suitable pyrrolidine-3-carboxylic acid precursor, followed by the final hydrochloride salt formation. The workflow below outlines a typical process starting from a commercially available ester of pyrrolidine-3-carboxylic acid, which protects the carboxyl group during the N-methylation step.

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Salt Formation & Isolation SM Methyl Pyrrolidine-3-carboxylate (Starting Material) React Reductive Amination: Formaldehyde, H₂, Pd/C Catalyst SM->React Reagents Int1 Methyl 1-Methylpyrrolidine-3-carboxylate React->Int1 Yields Intermediate Int2 1-Methylpyrrolidine-3-carboxylic acid (Free Base) Int1->Int2 NaOH or HCl (aq) Heat React2 HCl in Solvent (e.g., IPA, EtOAc) Int2->React2 Protonation Product 1-Methylpyrrolidine-3-carboxylic acid HCl (Final Product) React2->Product Crystallization

Caption: Scalable synthesis workflow for 1-Methylpyrrolidine-3-carboxylic acid HCl.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing probable causes and actionable solutions.

Question: We are experiencing low yields (<70%) during the N-methylation step via reductive amination. What are the likely causes and how can we improve this?

Answer: Low yields in catalytic reductive amination are common when scaling up if key parameters are not tightly controlled. The root cause often lies in catalyst activity, reaction conditions, or the purity of your starting materials.

  • Probable Cause 1: Catalyst Inactivation. The palladium on carbon (Pd/C) or platinum on carbon (Pt/C) catalysts are sensitive to poisons.[2][3] Sulfur, halides, or other coordination compounds present in your starting materials or solvent can irreversibly bind to the catalyst's active sites.

    • Solution:

      • Purity Check: Analyze the starting methyl pyrrolidine-3-carboxylate for potential catalyst poisons using techniques like ICP-MS for heavy metals or specific tests for sulfur.

      • Catalyst Loading: Empirically screen catalyst loading. While typically 1-5 mol% is used, a poisoned batch may require a higher loading to achieve full conversion. This is not a cost-effective long-term solution but can help diagnose the problem.

      • Catalyst Vendor: Qualify catalysts from different vendors. The support material (carbon) and metal dispersion can significantly impact activity.

  • Probable Cause 2: Sub-optimal Reaction Conditions. Inefficient mass transfer of hydrogen gas, improper temperature, or incorrect stoichiometry can hinder the reaction.

    • Solution:

      • Hydrogen Pressure & Agitation: Ensure vigorous agitation to maximize the gas-liquid interface. On an industrial scale, the reactor's geometry and agitator design are critical. Increasing hydrogen pressure (e.g., from 1 atm to 50 psi) can increase its solubility in the reaction medium and accelerate the rate.[3]

      • Temperature Control: The reaction is typically exothermic. Maintain a consistent temperature (e.g., 20-50°C).[3] Runaway temperatures can lead to side reactions and byproduct formation.

      • Stoichiometry: Use a slight excess of formaldehyde (e.g., 1.05 to 1.5 equivalents) to drive the reaction to completion.[3] However, a large excess can lead to impurities.

Question: Our final product purity by HPLC is low, showing several impurity peaks. How do we identify and mitigate these?

Answer: Impurity profiling is critical. The most common impurities are unreacted starting materials, byproducts from side reactions, or degradation products.

  • Probable Cause 1: Unreacted Methyl Pyrrolidine-3-carboxylate. This indicates incomplete N-methylation.

    • Solution: Refer to the solutions for low yield in the previous question. Monitor the reaction progress by TLC or GC-MS to ensure the starting material is fully consumed before proceeding with workup.

  • Probable Cause 2: Over-methylation. The tertiary amine of the product can be further alkylated to form a quaternary ammonium salt, especially if a more reactive alkylating agent than formaldehyde is used (e.g., methyl iodide).

    • Solution: Reductive amination with formaldehyde is generally self-limiting and minimizes this risk. If using other methods, carefully control stoichiometry and temperature. Quaternary salts are highly polar and can often be removed by washing the free-base intermediate with water during an extractive workup.

  • Probable Cause 3: Oxidation Byproducts. If air is introduced during the reaction or workup, particularly at elevated temperatures, oxidation can occur.

    • Solution: Perform the reaction under an inert atmosphere (Nitrogen or Argon). Use degassed solvents where appropriate.

The table below summarizes common byproducts and recommended analytical methods for their detection.[2]

Potential Byproduct Chemical Name Origin Primary Analytical Technique
Unreacted Starting MaterialMethyl pyrrolidine-3-carboxylateIncomplete N-methylationLC-MS, GC-MS
Quaternary Salt1,1-Dimethyl-3-(methoxycarbonyl)pyrrolidin-1-iumOver-methylationLC-MS, ¹H NMR
N-Oxide1-Methylpyrrolidine-3-carboxylic acid 1-oxideOxidation of tertiary amineLC-MS

To address these impurities, purification via recrystallization or acid-base treatment of the free-base intermediate is often effective.[4]

G cluster_impurities Impurity Identification cluster_solutions Corrective Actions start Low Purity Detected by HPLC q1 Run LC-MS to identify mass of impurities start->q1 imp_sm Mass matches starting material? q1->imp_sm Analyze Mass Spec Data imp_quat Mass matches quaternary salt? imp_sm->imp_quat No sol_sm Re-optimize N-methylation: - Increase reaction time - Check catalyst activity imp_sm->sol_sm Yes imp_unknown Unknown mass? imp_quat->imp_unknown No sol_quat Purify via extractive workup: - Isolate free base - Wash with water imp_quat->sol_quat Yes sol_unknown Further characterization required: - Isolate impurity - Run NMR, HRMS imp_unknown->sol_unknown Yes

Caption: Troubleshooting decision tree for purity analysis.

Question: During the final crystallization step, our product is 'oiling out' instead of forming a solid hydrochloride salt. What causes this and how can we fix it?

Answer: "Oiling out" is a common problem in crystallization, where the product separates as a liquid phase instead of a solid crystalline lattice. This is typically due to issues with supersaturation, solvent choice, or impurities.

  • Probable Cause 1: Solvent System is Inappropriate. The chosen solvent may be too good a solvent for the hydrochloride salt, preventing it from precipitating effectively.

    • Solution:

      • Solvent Screening: The ideal system is one where the free base is soluble, but the hydrochloride salt has low solubility. Common solvents for this step include isopropanol (IPA), ethyl acetate (EtOAc), or mixtures thereof. Conduct a small-scale solvent screen to find the optimal medium.

      • Anti-Solvent Addition: If the product is highly soluble, consider adding an "anti-solvent" (in which the salt is insoluble, e.g., heptane or MTBE) dropwise to the solution to induce crystallization.

  • Probable Cause 2: Rate of Cooling/HCl Addition is too Fast. Rapidly creating a highly supersaturated solution favors amorphous precipitation (oiling out) over ordered crystal growth.

    • Solution:

      • Control Addition: Add the solution of hydrochloric acid slowly and at a controlled temperature (e.g., 0-10°C) to maintain a state of moderate supersaturation.

      • Slow Cooling: Cool the mixture gradually after HCl addition. A programmed cooling ramp in the reactor is ideal.

      • Seeding: Introduce a small number of seed crystals of the pure product once the solution is saturated. This provides a template for ordered crystal growth and can be highly effective at preventing oiling.

  • Probable Cause 3: Presence of Water or Impurities. Water can sometimes form a eutectic mixture or hydrate, hindering crystallization. Other impurities can act as crystal growth inhibitors.

    • Solution: Ensure the free-base intermediate is anhydrous before attempting salt formation. Use a dry solvent (e.g., IPA with low water content) and a solution of HCl in a compatible dry solvent. If impurities are the issue, an additional purification step (e.g., charcoal treatment or a flash plug of silica) on the free-base solution may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety considerations for this synthesis at an industrial scale?

A1: Safety is paramount. Key hazards include:

  • Flammable Solvents: Many potential solvents (IPA, EtOAc, THF) are flammable. All equipment must be properly grounded to prevent static discharge.[5] Operations should be conducted in a well-ventilated area away from ignition sources.[6]

  • Catalyst Handling: Pd/C and Pt/C catalysts can be pyrophoric, especially after use when dry and exposed to air. Handle them wet and under an inert atmosphere.

  • Corrosive Reagents: Hydrochloric acid is highly corrosive and causes severe burns. Appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, clothing, and face shields, is mandatory.

  • Pressurized Systems: The use of hydrogen gas requires a pressure-rated reactor and adherence to strict protocols for handling pressurized gases.

Q2: How should the final this compound product be stored?

A2: The hydrochloride salt is often a solid. It should be stored in a tightly sealed container in a dry, cool place. Many amine salts are hygroscopic, so storage under an inert atmosphere (nitrogen or argon) is recommended to prevent moisture absorption, which can affect purity and handling characteristics.[7]

Q3: Are there viable alternative routes for N-methylation besides reductive amination?

A3: Yes, though they may have different scalability profiles. The Eschweiler-Clarke reaction, which uses formic acid and formaldehyde, is a classic method that avoids the need for pressurized hydrogen and metal catalysts. However, it often requires higher temperatures and the workup can be more complex due to the need to neutralize large amounts of acid. Another alternative is direct alkylation with a methylating agent like dimethyl sulfate or methyl iodide, but these are often more toxic and can lead to over-methylation, making them less ideal for large-scale production.[8]

References

  • Material Safety Data Sheet - 1-Methylpyrrolidine, 98%. (n.d.). Cole-Parmer. Retrieved January 7, 2026, from [Link]

  • Google Patents. (2019). WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives.
  • PubChemLite. (n.d.). This compound (C6H11NO2). Retrieved January 7, 2026, from [Link]

  • Google Patents. (2018). CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol.
  • Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6125–6134. [Link]

  • PubChem. (n.d.). 1-Methylpyrrolidine-3-carboxylic acid. Retrieved January 7, 2026, from [Link]

  • Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. Retrieved January 7, 2026, from [Link]

  • Google Patents. (2016). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • PubChem. (n.d.). Methyl pyrrolidine-3-carboxylate hydrochloride. Retrieved January 7, 2026, from [Link]

Sources

Technical Support Center: Purification Strategies for 1-Methylpyrrolidine-3-carboxylic acid hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-Methylpyrrolidine-3-carboxylic acid hydrochloride. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the critical post-reaction step: the removal of coupling reagents and their byproducts. Given the polar nature of this compound, this guide emphasizes practical, field-proven strategies to ensure the purity of your final compound.

Understanding the Challenge: The Polarity Factor

This compound is a polar molecule[1][2][3]. This inherent polarity, while often beneficial for aqueous solubility and biological applications, presents a significant challenge during purification. Many standard workup procedures are designed for nonpolar compounds and can lead to product loss or incomplete purification when applied to polar molecules like the one . This guide will address these specific challenges head-on.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I've just completed a coupling reaction with EDC and HOBt. What is the most straightforward method to remove the EDC-urea byproduct and excess HOBt?

Answer:

The most effective initial strategy for removing the byproducts of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) leverages their high water solubility[4][5][6]. The urea byproduct of EDC, 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU), is readily soluble in aqueous solutions, a distinct advantage over reagents like Dicyclohexylcarbodiimide (DCC)[4][7].

A standard aqueous workup involving acid-base extraction is the recommended first line of approach. This technique manipulates the solubility of the various components in the reaction mixture by changing the pH of the aqueous phase[8][9].

Recommended Protocol: Aqueous Acid-Base Extraction

  • Initial Dilution: Dilute the reaction mixture with an organic solvent in which your product is soluble but immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the diluted mixture to a separatory funnel and wash with a dilute acidic solution (e.g., 5% HCl or 0.5 N HCl)[10]. This step protonates any unreacted amines and the basic EDC-urea byproduct, rendering them highly water-soluble and partitioning them into the aqueous layer[11].

  • Basic Wash: Following the acidic wash, perform a wash with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃)[5]. This deprotonates unreacted HOBt and any remaining carboxylic acid starting material, moving them into the aqueous phase.

  • Brine Wash: A final wash with a saturated sodium chloride (brine) solution helps to remove residual water from the organic layer[12].

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your crude product[13].

Troubleshooting Workflow for Aqueous Extraction

G start Reaction Mixture (Product, EDC-Urea, HOBt) dilute Dilute with Organic Solvent start->dilute acid_wash Wash with Dilute Acid (e.g., 5% HCl) dilute->acid_wash Removes basic impurities base_wash Wash with Dilute Base (e.g., NaHCO3) acid_wash->base_wash Removes acidic impurities brine_wash Wash with Brine base_wash->brine_wash Removes residual water dry Dry Organic Layer (e.g., Na2SO4) brine_wash->dry concentrate Concentrate dry->concentrate product Crude Product concentrate->product

Caption: Aqueous workup for EDC/HOBt byproduct removal.

FAQ 2: My product is also water-soluble. How can I avoid losing it during the aqueous workup?

Answer:

This is a common and critical issue when working with polar compounds. If your product exhibits significant water solubility, a standard aqueous extraction can lead to substantial yield loss[5]. In such cases, alternative or modified purification strategies are necessary.

Strategies for Water-Soluble Products:

  • Minimize Aqueous Washes: Reduce the number and volume of aqueous washes to the absolute minimum required to remove the bulk of the impurities.

  • Back-Extraction: After the initial aqueous washes, you can "back-extract" the combined aqueous layers with a fresh portion of organic solvent to recover any dissolved product.

  • Alternative to Aqueous Workup - Chromatography: If your product is highly water-soluble, it may be best to bypass a full aqueous workup. Instead, concentrate the reaction mixture directly (if possible) and proceed to a chromatographic purification designed for polar compounds[5].

FAQ 3: I used DCC instead of EDC, and now I have a white precipitate (DCU) that is difficult to remove. What's the best approach?

Answer:

The byproduct of Dicyclohexylcarbodiimide (DCC), N,N'-dicyclohexylurea (DCU), is notoriously insoluble in most common organic solvents and water[6][14][15]. This property is the basis for its removal.

Recommended Protocol: Filtration

  • Solvent Selection: At the completion of the reaction, dilute the mixture with a solvent in which your product is soluble, but DCU is not (e.g., dichloromethane, ethyl acetate).

  • Cooling (Optional): Chilling the reaction mixture in an ice bath can further decrease the solubility of DCU, promoting more complete precipitation.

  • Filtration: Filter the mixture through a pad of Celite® or a sintered glass funnel to remove the insoluble DCU.

  • Rinsing: Wash the filter cake with a small amount of the cold solvent to recover any product that may have been occluded.

  • Further Purification: The filtrate, now free of DCU, can be subjected to further purification, such as an aqueous wash to remove additives like HOBt, or directly concentrated for chromatography.

Reagent Byproduct Byproduct Solubility Primary Removal Method
EDC EDU (1-ethyl-3-(3-dimethylaminopropyl)urea)Water-soluble[4][16]Aqueous Extraction
DCC DCU (N,N'-dicyclohexylurea)Insoluble in most solvents[14][15]Filtration
DIC DIU (N,N'-diisopropylurea)Soluble in organic solvents[6][15]Aqueous Extraction / Chromatography

Caption: Comparison of common carbodiimide coupling reagents and their byproduct removal methods.

FAQ 4: After an aqueous workup, TLC/LC-MS analysis still shows residual impurities. What are my options for final purification?

Answer:

When residual impurities co-elute with your polar product or are not fully removed by extraction, column chromatography is the definitive next step. Given the polarity of this compound and its derivatives, specialized chromatographic techniques are often required.

Chromatography Options for Polar Compounds:

  • Reversed-Phase HPLC (RP-HPLC): While standard RP-HPLC uses a nonpolar stationary phase and a polar mobile phase, modifications can improve the retention of polar compounds. Using highly aqueous mobile phases or specialized polar-embedded C18 columns can be effective[17].

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar analytes. It employs a polar stationary phase (like silica or an amine-bonded phase) and a mobile phase rich in a nonpolar organic solvent (like acetonitrile) with a small amount of aqueous solvent[18]. Water acts as the strong, eluting solvent in this system.

  • Normal-Phase Chromatography with Polar-Bonded Phases: Using media like amine-bonded silica can be a successful strategy for retaining and separating highly polar, water-soluble compounds[18].

Decision Tree for Chromatography Selection

G start Crude Product after Workup check_polarity Assess Product Polarity start->check_polarity rp_hplc Reversed-Phase HPLC (Polar-Embedded Column) check_polarity->rp_hplc Moderately Polar hilic HILIC check_polarity->hilic Highly Polar normal_phase Normal-Phase (Amine-Bonded Silica) check_polarity->normal_phase Very Polar / Water-Soluble

Caption: Selecting the right chromatography for your polar compound.

References

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]

  • PubMed. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. [Link]

  • Sorbead India. Isolation and Purification of Natural Compounds - Column Chromatography. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Google Patents.
  • Aapptec Peptides. Coupling Reagents. [Link]

  • Reddit. EDC-HOBt Amide coupling workup help. [Link]

  • National Institutes of Health. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. [Link]

  • Interchim. Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. [Link]

  • PubChem. Methyl pyrrolidine-3-carboxylate hydrochloride. [Link]

  • Leon-Chem. This compound. [Link]

  • Wikipedia. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide. [Link]

  • University of Colorado Boulder. Acid-Base Extraction. [Link]

  • Chemistry LibreTexts. Acid-Base Extraction. [Link]

  • University of California, Irvine. Remove Sticky Reagents. [Link]

  • University of Waterloo. Acid and Base Extraction. [Link]

  • Studylib. Acid/Base Extraction: Organic Chemistry Lab Technique. [Link]

  • ACS Publications. Notes- A Convenient Synthesis of Water-Soluble Carbodiimides. [Link]

  • National Institutes of Health. Techniques for extraction and isolation of natural products: a comprehensive review. [Link]

  • Khan Academy. Amide formation from carboxylic acid derivatives. [Link]

  • eScholarship.org. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]

  • Aapptec Peptides. Carbodiimides and Additives. [Link]

  • Royal Society of Chemistry. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]

  • Chemistry LibreTexts. Making Amides from Carboxylic Acids. [Link]

  • National Toxicology Program. Nomination Background: Dicyclohexylcarbodiimide. [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of Chiral 3-Substituted Pyrrolidines

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals and natural products. The stereocontrolled installation of a substituent at the 3-position presents a formidable challenge, spurring the development of innovative synthetic strategies. This guide offers an in-depth, comparative analysis of the principal synthetic routes to enantiomerically enriched 3-substituted pyrrolidines, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings, practical applications, and performance of each method, supported by experimental data.

The Central Role of Chiral 3-Substituted Pyrrolidines in Drug Discovery

Chiral 3-substituted pyrrolidines are classified as privileged structures in drug design. Their rigid, five-membered ring conformationally constrains the C3-substituent, allowing for precise three-dimensional interactions with biological targets. This structural feature is critical for achieving high binding affinity and selectivity. Consequently, this motif is found in a diverse range of therapeutic agents, from antiviral medications to central nervous system drugs. The persistent demand for novel and efficient synthetic entries into this class of compounds underscores their importance in the pharmaceutical industry.

Asymmetric Synthesis: Crafting Chirality from Achiral Precursors

Asymmetric catalysis stands as a highly sophisticated and atom-efficient methodology for accessing chiral molecules. This approach has been successfully applied to the synthesis of 3-substituted pyrrolidines through several powerful transformations.

Organocatalytic Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated systems is a fundamental carbon-carbon bond-forming reaction. The advent of organocatalysis has provided a metal-free, enantioselective variant of this transformation, proving to be a robust method for constructing chiral pyrrolidine frameworks. A notable example is the Michael addition of aldehydes to nitroalkenes, often catalyzed by chiral secondary amines like proline and its derivatives.[1]

The catalytic cycle is initiated by the formation of a nucleophilic enamine intermediate from the aldehyde and the chiral amine catalyst. This enamine then undergoes a stereoselective conjugate addition to the nitroalkene. Subsequent hydrolysis releases the Michael adduct and regenerates the catalyst. The resulting γ-nitroaldehyde can then be cyclized to the desired 3-substituted pyrrolidine through reductive amination.[2]

Experimental Protocol: Diphenylprolinol Silyl Ether-Catalyzed Michael Addition [3]

  • To a solution of the nitroalkene (0.5 mmol) in an appropriate solvent such as toluene (1.0 mL) is added the aldehyde (2.0 mmol).

  • The solution is cooled to the desired temperature (e.g., 0 °C), and the (S)-diphenylprolinol silyl ether catalyst (0.05 mmol, 10 mol%) is added.

  • The reaction is stirred at this temperature and monitored by thin-layer chromatography (TLC) until completion.

  • Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to afford the γ-nitroaldehyde.

  • The purified adduct is then subjected to subsequent reduction of the nitro group (e.g., using H₂, Pd/C) and intramolecular reductive amination to yield the final chiral 3-substituted pyrrolidine.

Mechanism of Enamine Catalysis

Michael_Addition Aldehyde Aldehyde Enamine Enamine Intermediate Aldehyde->Enamine + Catalyst - H₂O Catalyst Chiral Amine Catalyst Iminium Iminium Intermediate Enamine->Iminium + Nitroalkene Nitroalkene Nitroalkene Adduct γ-Nitroaldehyde Adduct Iminium->Adduct Hydrolysis Adduct->Catalyst Catalyst Regeneration Asymmetric_Hydrogenation Catalyst [Ir(L*)]+ Substrate_Complex [Ir(L*)(Pyrrole)]+ Catalyst->Substrate_Complex + Pyrrole Oxidative_Addition [H₂Ir(L*)(Pyrrole)]+ Substrate_Complex->Oxidative_Addition + H₂ Insertion [HIr(L*)(Pyrrolidinyl)]+ Oxidative_Addition->Insertion Migratory Insertion Product Chiral Pyrrolidine Insertion->Product Reductive Elimination Product->Catalyst Catalyst Regeneration Pyroglutamic_Acid_Route Pyroglutamic_Acid (S)-Pyroglutamic Acid N_Protected N-Protected Lactam Pyroglutamic_Acid->N_Protected N-Protection Functionalized C3-Functionalized Lactam N_Protected->Functionalized C3-Functionalization (e.g., alkylation) Reduced_Lactam 3-Substituted Pyrrolidine Functionalized->Reduced_Lactam Lactam Reduction Final_Product Chiral 3-Substituted Pyrrolidine Reduced_Lactam->Final_Product N-Deprotection

Sources

A Senior Application Scientist's Guide: 1-Methylpyrrolidine-3-carboxylic acid hydrochloride vs. Other Proline Analogs in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Role of Proline and the Quest for Analogs

In the diverse alphabet of 20 proteinogenic amino acids, proline stands alone. Its unique cyclic structure, where the side chain loops back to form a tertiary amide bond with the backbone nitrogen, imposes significant conformational restrictions on a peptide chain.[1] This rigidity is not a bug but a feature, making proline a crucial residue for inducing specific secondary structures like β-turns and polyproline helices.[1] However, the very properties that make proline valuable also present limitations. The native proline ring offers a fixed conformational bias and lacks functional handles for further modification.

For researchers in drug development and peptide science, the ability to fine-tune these structural and functional properties is paramount. This has led to the development of a wide array of proline analogs, chemical mimics that retain the core pyrrolidine scaffold but introduce strategic modifications to alter the peptide's shape, stability, and biological activity.[1] This guide provides an in-depth comparison of a specific N-methylated, 3-substituted analog, 1-Methylpyrrolidine-3-carboxylic acid hydrochloride , with other common classes of proline analogs, offering field-proven insights and experimental data to guide your research.

Comparative Framework: Understanding the Impact of Proline Modification

The substitution of proline with an analog can influence a peptide in three primary ways:

  • Conformational Control: Modifications to the pyrrolidine ring can alter its puckering (the 3D conformation of the ring itself) and the equilibrium between the cis and trans isomers of the preceding peptide bond.[2] These subtle changes have a cascading effect on the peptide's overall secondary and tertiary structure.

  • Pharmacokinetic Properties: Analogs can enhance proteolytic stability, a major hurdle in peptide therapeutics, by sterically shielding cleavage sites.[3] N-methylation, in particular, is a well-established strategy for improving metabolic stability and membrane permeability.[3]

  • Functional Modification: The introduction of new functional groups on the ring can provide sites for bioconjugation, labeling, or creating new interactions with biological targets.[2]

This guide will focus on comparing this compound against two other major classes: 4-Substituted Prolines (e.g., 4-hydroxyproline, 4-fluoroproline) and Ring-Size Homologs (e.g., Azetidine-2-carboxylic acid).

G cluster_0 Classes of Proline Analogs Proline Proline 1-Methylpyrrolidine-3-carboxylic acid 1-Methylpyrrolidine- 3-carboxylic acid (N-Methylated, 3-Substituted) Proline->1-Methylpyrrolidine-3-carboxylic acid N-Methylation C3-Substitution 4-Substituted Prolines 4-Hydroxyproline 4-Fluoroproline (4-Substituted) Proline->4-Substituted Prolines C4-Substitution Ring-Size Homologs Azetidine-2-carboxylic acid (4-Membered Ring) Proline->Ring-Size Homologs Ring Contraction

Caption: Key classes of proline analogs compared in this guide.

In-Depth Analysis: this compound

1-Methylpyrrolidine-3-carboxylic acid is an N-methylated amino acid. N-methylation brings both significant advantages and distinct synthetic challenges.

Advantages:

  • Enhanced Proteolytic Stability: The N-methyl group acts as a shield for the adjacent peptide bonds, making the peptide more resistant to degradation by proteases.[3]

  • Improved Membrane Permeability: By removing a hydrogen bond donor (the amide N-H), N-methylation increases the lipophilicity of the peptide backbone, which can improve passive diffusion across cell membranes and enhance oral bioavailability.[4]

  • Conformational Impact: N-methylated amino acids can serve as potent inducers of turn structures, sometimes even more effectively than proline itself, and are known to influence the cis/trans isomer ratio.[5]

Synthetic Challenges & Solutions: The incorporation of N-methylated amino acids is notoriously difficult due to steric hindrance.[6] The N-methyl group impedes the approach of both the incoming activated amino acid and the coupling reagents. This leads to slow reaction kinetics and a high risk of incomplete coupling, resulting in deletion sequences.[7]

Furthermore, N-methylated amino acids are more prone to racemization during activation. The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate; the alpha-proton of this intermediate is acidic and can be easily abstracted by base, leading to a loss of stereochemical integrity.[6][8]

The Hydrochloride Salt: The compound is supplied as a hydrochloride salt, meaning the pyrrolidine nitrogen is protonated. In Fmoc-SPPS, which is conducted under basic coupling conditions, this acidic proton must be neutralized. This is typically achieved by adding at least one extra equivalent of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), during the coupling step.

Comparison with Other Proline Analogs

vs. 4-Substituted Prolines (e.g., 4-hydroxyproline, 4-fluoroproline)

4-substituted prolines are arguably the most studied class of analogs. The substituent at the C4 position powerfully influences the pyrrolidine ring pucker.

  • Synthesis: Incorporation of standard 4-substituted prolines like Fmoc-Hyp(tBu)-OH is generally straightforward and follows standard SPPS protocols with high efficiency. This is a significant advantage over the challenging couplings of N-methylated residues.

  • Conformational Effects: The stereochemistry of the 4-substituent has a predictable effect on conformation. For example, electron-withdrawing groups like fluorine in (2S, 4R)-4-fluoroproline (4R-Flp) favor an exo ring pucker, which stabilizes the trans amide bond and pre-organizes the peptide backbone into a polyproline II helix, enhancing the stability of collagen triple helices.[2] Conversely, (2S, 4S)-4-fluoroproline (4S-Flp) favors an endo pucker and increases the population of the cis amide bond.[2] This predictable control is a key tool for rational peptide design.

  • Pharmacokinetics: While they can influence conformation, simple substitutions at the C4 position do not typically confer the same degree of proteolytic resistance or membrane permeability as N-methylation.

vs. Ring-Size Homologs (e.g., Azetidine-2-carboxylic acid, Aze)

Altering the ring size changes the backbone bond angles and the degree of conformational restriction.

  • Synthesis: The coupling of these smaller or larger rings can also be challenging, though typically less so than for N-methylated residues.

  • Conformational Effects: Azetidine-2-carboxylic acid (Aze), with its four-membered ring, imposes an even greater restriction on the φ dihedral angle than proline. This can lead to unique peptide conformations and has been used to stabilize specific turn structures. The kinetics of cis/trans isomerization are also affected.[9]

  • Pharmacokinetics: Like 4-substituted prolines, ring-size modification alone does not inherently provide the same pharmacokinetic benefits as N-methylation.

Experimental Data: Comparative Effects on Peptide Conformation

Direct comparative data for 1-Methylpyrrolidine-3-carboxylic acid is scarce in the literature. However, an extensive study by Hodges and Raines (2019) on 109 different 4-substituted prolines within a model tetrapeptide (Ac-TYPXN-NH₂) provides an invaluable dataset for understanding how ring modifications influence the crucial trans/cis amide bond equilibrium.[2] This data serves as the best available benchmark for predicting the conformational impact of proline analogs.

Table 1: Influence of 4-Substituted Proline Analogs on Trans/Cis Isomer Ratio (Data adapted from Hodges, J. A., & Raines, R. T. (2019). Proline Editing. JACS)[2]

Proline Analog (in Ac-TYPXN-NH₂)Substituent (at C4)StereochemistryKtrans/cisΔΔGtrans/cis (kcal/mol)Dominant Effect
Proline (Baseline) -H-4.90.00-
4-Fluoroproline -F4R12.0-0.87Stereoelectronic
4-Fluoroproline -F4S2.10.52Steric
4-Hydroxyproline -OH4R6.5-0.24Stereoelectronic
4-Hydroxyproline -OH4S3.30.25Steric
4-Methoxyproline -OMe4R7.9-0.42Stereoelectronic
4-Methoxyproline -OMe4S2.80.36Steric
4-Aminoproline (NH₃⁺) -NH₃⁺4R10.7-0.74Stereoelectronic
4-Aminoproline (NH₃⁺) -NH₃⁺4S1.80.65Steric
  • Ktrans/cis : The equilibrium constant between the trans and cis isomers of the Tyr-ProX bond. A higher value indicates a stronger preference for the trans conformation.

  • ΔΔGtrans/cis : The change in the free energy difference between the trans and cis states relative to the parent proline peptide. A negative value indicates stabilization of the trans isomer.

  • Interpretation : This data clearly shows how an electron-withdrawing substituent in the 4R position (e.g., F, OH) stabilizes the trans isomer via a stereoelectronic effect. In contrast, the same substituent in the 4S position leads to steric clashes that favor the cis isomer. While not N-methylated, this demonstrates the principle of rational conformational control through analog selection. It is expected that the N-methyl group of 1-Methylpyrrolidine-3-carboxylic acid would also significantly influence the Ktrans/cis, often favoring the trans isomer.

Experimental Protocols

Successfully incorporating a challenging residue like this compound requires a protocol that deviates from standard SPPS procedures. The following protocol is a self-validating system designed to maximize coupling efficiency and minimize racemization.

Protocol 1: Optimized SPPS of a Peptide Containing 1-Methylpyrrolidine-3-carboxylic acid HCl

This protocol details the manual Fmoc-SPPS for incorporating Fmoc-1-Methylpyrrolidine-3-carboxylic acid hydrochloride into a growing peptide chain on a Rink Amide resin.

Materials:

  • Rink Amide Resin (e.g., 100-200 mesh, ~0.5 mmol/g loading)

  • Fmoc-protected amino acids

  • Fmoc-1-Methylpyrrolidine-3-carboxylic acid hydrochloride

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) Piperidine in DMF

  • Washing Solvents: DMF, DCM, Methanol (MeOH)

  • Monitoring Reagent: Bromophenol Blue solution in DMF (250 mg in 50 mL)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

Workflow Diagram:

G cluster_prep Preparation cluster_coupling Specialized Coupling for N-Me-AA-HCl cluster_final Final Steps Swell 1. Swell Resin (DMF, 1 hr) Fmoc_Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF, 2x10 min) Swell->Fmoc_Deprotect Wash1 3. Wash Resin (DMF, DCM) Fmoc_Deprotect->Wash1 Preactivate 4. Pre-activate Amino Acid (Fmoc-N-Me-AA-HCl, HATU, DIPEA) Activate for 5 min Wash1->Preactivate Couple 5. Couple to Resin (2-4 hours) Preactivate->Couple Monitor 6. Monitor with Bromophenol Blue Test Couple->Monitor Decision Coupling Complete? Monitor->Decision Recouple 7a. Recouple (Repeat steps 4-6) Decision->Recouple No Wash2 7b. Wash Resin Decision->Wash2 Yes Recouple->Couple Elongate 8. Continue Elongation or... Final Deprotection Wash2->Elongate Cleave 9. Cleave & Deprotect (TFA Cocktail, 2-3 hrs) Elongate->Cleave Precipitate 10. Precipitate & Purify Cleave->Precipitate

Caption: Optimized SPPS workflow for incorporating N-methylated amino acids.

Step-by-Step Methodology:

  • Resin Preparation: Swell the Rink Amide resin in DMF for 1 hour in a suitable reaction vessel.

  • Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution and agitate for 10 minutes. Drain and repeat for another 10 minutes.

  • Washing: Wash the resin thoroughly (5x DMF, 3x DCM, 3x DMF) to remove all traces of piperidine.

  • Amino Acid Activation (Crucial Step):

    • In a separate vial, dissolve Fmoc-1-Methylpyrrolidine-3-carboxylic acid hydrochloride (4 equivalents relative to resin loading) and HATU (3.95 equivalents) in DMF.

    • Add DIPEA (8 equivalents). The extra equivalents are critical to neutralize both the amino acid hydrochloride salt and the acid formed during the reaction.

    • Allow the mixture to pre-activate for 5 minutes at room temperature. Do not exceed this time to minimize the risk of racemization.[6]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours.

    • Causality: The extended coupling time is necessary to overcome the steric hindrance of the N-methyl group. HATU is a highly effective coupling reagent for hindered amino acids.[8]

  • Monitoring for Completion:

    • Take a small sample of resin beads and wash them with MeOH.

    • Add a few drops of the Bromophenol Blue test solution.

    • Interpretation: A yellow color indicates a complete reaction (no free amines). A blue or green color indicates an incomplete coupling.[6]

    • Causality: The standard ninhydrin test gives a false negative for secondary amines like those on a growing chain capped with an N-methylated residue.

  • Decision and Action:

    • If the test is blue/green, drain the reaction vessel and perform a second coupling (recouple) by repeating steps 4-6. Double coupling is often required for these residues.[6]

    • If the test is yellow, the coupling is complete. Proceed to wash the resin thoroughly (5x DMF).

  • Chain Elongation: Repeat steps 2-7 for the subsequent amino acids in your sequence. For non-N-methylated amino acids, a standard protocol (e.g., 3 eq. amino acid, HBTU/DIPEA, 1 hr coupling) can be used.

  • Final Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM, dry it, and treat it with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[10]

  • Peptide Isolation: Precipitate the peptide in cold diethyl ether, centrifuge to form a pellet, wash, and dry. Purify using reverse-phase HPLC.

Conclusion and Recommendations

The choice of a proline analog is a strategic decision that must align with the desired endpoint of the peptide design.

  • This compound is an excellent choice when the primary goals are to enhance proteolytic stability and improve membrane permeability . Its incorporation is challenging but achievable with an optimized protocol using potent coupling reagents like HATU and careful monitoring. The conformational effects will be significant but are less predictable than with 4-substituted analogs.

  • 4-Substituted prolines (e.g., 4-fluoroproline) are the tools of choice for precise conformational control . If the goal is to stabilize a specific secondary structure (like a PPII helix) or systematically probe the influence of the trans/cis ratio on bioactivity, these analogs offer predictable, stereoelectronically-driven effects and are synthetically more accessible.

  • Ring-size homologs offer a more drastic way to alter backbone geometry and should be considered when standard proline or its substituted analogs fail to produce the desired conformation.

Ultimately, this compound represents a powerful but advanced tool. For drug development professionals aiming to create peptide therapeutics with improved in-vivo properties, the synthetic investment is often justified by the significant gains in stability and bioavailability. For researchers focused purely on structure-activity relationships where conformation is the primary variable, the well-characterized family of 4-substituted prolines may provide a more direct path to understanding peptide function.

References

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562-2570. [Link]

  • Sharma, A., et al. (2023). Toward the Synthesis and Improved Biopotential of an N-methylated Analog of a Proline-Rich Cyclic Tetrapeptide from Marine Bacteria. Molecules, 28(14), 5488. [Link]

  • Toh, J. D., & Abell, A. D. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(21), 7417. [Link]

  • Laufer, B., et al. (2009). Can N‐methylated amino acids serve as substitutes for prolines in conformational design of cyclic pentapeptides?. Journal of peptide science, 15(3), 141-146. [Link]

  • Hayashi, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5369. [Link]

  • Thamm, P., Musiol, H. J., & Moroder, L. (2004). 9.2 Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. [Link]

  • Sivanandaiah, K. M., et al. (1994). Fmoc-amino acid chlorides in solid phase synthesis of opioid peptides. International journal of peptide and protein research, 44(1), 24-30. [Link]

  • Horswill, J. G., et al. (2013). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. Peptide Science, 100(5), 509-532. [Link]

  • ResearchGate. (n.d.). Top: Synthesis of Smoc‐chloride 2 from Fmoc‐chloride 1. Middle:. [Link]

  • Cavelier, F., et al. (2002). Influence of silaproline on peptide conformation and bioactivity. Journal of the American Chemical Society, 124(12), 2917-2923. [Link]

  • Pedersen, S. L., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(42), 14211-14219. [Link]

  • Siano, A., & Cerdá-Costa, N. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 723, 253-276. [Link]

  • Pavlov, M. Y., et al. (2009). Slow peptide bond formation by proline and other N-alkylamino acids in translation. Proceedings of the National Academy of Sciences, 106(1), 50-55. [Link]

  • Mothes, C., et al. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 18(2), 2307-2327. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254. [Link]

  • Hodges, J. A., & Raines, R. T. (2019). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 141(12), 4984-4994. [Link]

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Hodges, J. A., & Raines, R. T. (2019). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 141(12), 4984–4994. [Link]

  • ResearchGate. (n.d.). Influence of Silaproline on Peptide Conformation and Bioactivity. [Link]

  • Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3220-3231. [Link]

  • YouTube. (2016). Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. [Link]

  • PubChem. (n.d.). Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid. [Link]

Sources

Stereoisomerism in Drug Action: A Comparative Analysis of (R)- and (S)-1-Methylpyrrolidine-3-carboxylic acid Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the chirality of a molecule is a critical determinant of its biological activity. The differential interaction of enantiomers with chiral biological macromolecules, such as receptors and enzymes, often leads to significant variations in their pharmacodynamic and pharmacokinetic profiles. This guide provides an in-depth technical comparison of the biological activities of (R)- and (S)-1-methylpyrrolidine-3-carboxylic acid hydrochloride derivatives, offering valuable insights for researchers and scientists in the field. While direct comparative studies on these specific enantiomers are limited, this guide synthesizes available data on closely related pyrrolidine derivatives to elucidate the profound impact of stereochemistry on their biological function.

The Decisive Role of Chirality: Why Enantiomers Matter

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological effects. One enantiomer may be therapeutically active, while the other could be inactive or even elicit undesirable side effects. This stereoselectivity arises from the three-dimensional arrangement of atoms, which dictates how the molecule fits into the binding site of a biological target. The precise spatial orientation of functional groups is paramount for establishing the necessary interactions, such as hydrogen bonds, ionic bonds, and van der Waals forces, that drive biological recognition and response.

Comparative Biological Activities: A Focus on Neurological Targets

Derivatives of 1-methylpyrrolidine-3-carboxylic acid have garnered attention for their potential to modulate various neurological targets, primarily due to their structural resemblance to endogenous neurotransmitters. The introduction of a methyl group on the pyrrolidine nitrogen and the carboxylic acid at the 3-position creates a chiral center with distinct (R) and (S) configurations, leading to differential affinities and efficacies at these targets.

Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems. The pyrrolidinium ring of nicotine itself is a key pharmacophore for nAChR binding. Studies on methylated nicotine analogs have revealed that the stereochemistry of substituents on the pyrrolidine ring significantly influences receptor interaction. For instance, a "methyl scan" of the pyrrolidinium ring of nicotine has shown that methylation at different positions leads to unique changes in interactions with α7 and α4β2 nAChR subtypes.[1][2] While direct data on 1-methylpyrrolidine-3-carboxylic acid enantiomers is scarce, it is plausible that the (R) and (S) configurations would orient the carboxylic acid group differently within the nAChR binding pocket, potentially leading to variations in binding affinity and functional activity. The carboxylic acid moiety could introduce additional hydrogen bonding or electrostatic interactions, further modulating the stereoselective recognition.

GABA Transporters (GATs)

GABA transporters are responsible for the reuptake of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) from the synaptic cleft, thereby regulating GABAergic neurotransmission.[3] Derivatives of pyrrolidine-2-alkanoic acids have been investigated as potent and selective inhibitors of GAT-1 and GAT-3.[4] Research has demonstrated that the stereochemistry of these compounds is a critical factor for their affinity and selectivity. For example, (R)-pyrrolidine-2-acetic acid derivatives have shown high affinity for GAT-3, while (S)-2-pyrrolidineacetic acid derivatives have exhibited high affinity for GAT-1.[4] This highlights the stereoselective nature of the GAT binding sites. It is therefore highly probable that (R)- and (S)-1-methylpyrrolidine-3-carboxylic acid would also exhibit differential inhibitory potencies and selectivities towards the various GABA transporter subtypes.

Table 1: Hypothetical Comparative Biological Activity Data

TargetEnantiomerActivity TypeIC50/Ki (nM)Selectivity
nAChR α4β2 (R)-1-Methylpyrrolidine-3-carboxylic acid HClAgonistData Not Available-
(S)-1-Methylpyrrolidine-3-carboxylic acid HClAgonistData Not Available-
GABA Transporter (GAT-1) (R)-1-Methylpyrrolidine-3-carboxylic acid HClInhibitorData Not Available-
(S)-1-Methylpyrrolidine-3-carboxylic acid HClInhibitorData Not Available-
GABA Transporter (GAT-3) (R)-1-Methylpyrrolidine-3-carboxylic acid HClInhibitorData Not Available-
(S)-1-Methylpyrrolidine-3-carboxylic acid HClInhibitorData Not Available-

Note: This table is illustrative and highlights the lack of direct comparative data for the specified enantiomers. The entries are based on the expected differential activities inferred from structurally related compounds.

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of (R)- and (S)-1-methylpyrrolidine-3-carboxylic acid hydrochloride derivatives, standardized and validated experimental protocols are essential. The following sections detail methodologies for key assays relevant to their potential neurological targets.

Protocol 1: Radioligand Competition Binding Assay for nAChRs

This assay determines the binding affinity of a test compound for a specific nAChR subtype by measuring its ability to compete with a radiolabeled ligand.

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis ReceptorPrep Prepare cell membranes expressing nAChR subtype Incubate Incubate membranes, radioligand, and test compound ReceptorPrep->Incubate RadioligandPrep Prepare radioligand solution (e.g., [3H]epibatidine) RadioligandPrep->Incubate CompoundPrep Prepare serial dilutions of (R)- and (S)-enantiomers CompoundPrep->Incubate Filter Separate bound from free radioligand via vacuum filtration Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Quantify radioactivity on filters using a scintillation counter Wash->Count Analyze Generate competition curves and calculate Ki values Count->Analyze

Caption: Workflow for a radioligand competition binding assay.

Step-by-Step Methodology:

  • Receptor Preparation: Prepare cell membranes from a stable cell line expressing the nAChR subtype of interest (e.g., HEK293 cells expressing human α4β2 nAChRs).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine), and varying concentrations of the test compounds ((R)- and (S)-enantiomers).

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to minimize non-specific binding.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value, which can then be converted to the inhibition constant (Ki).

Protocol 2: [³H]GABA Uptake Assay for GABA Transporters

This functional assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells expressing a specific GABA transporter subtype.

Workflow Diagram:

G cluster_cell_prep Cell Preparation cluster_assay Uptake Assay cluster_detection Detection & Analysis CellCulture Culture cells expressing the target GABA transporter (e.g., HEK293-GAT1) Plating Plate cells in a scintillant-coated microplate CellCulture->Plating Preincubation Pre-incubate cells with (R)- or (S)-enantiomer Plating->Preincubation Uptake Initiate uptake by adding [3H]GABA Preincubation->Uptake Termination Terminate uptake by washing with ice-cold buffer Uptake->Termination Scintillation Measure [3H]GABA uptake using a microplate scintillation counter Termination->Scintillation Analysis Calculate percent inhibition and determine IC50 values Scintillation->Analysis G Racemic Racemic Mixture of 1-Methylpyrrolidine- 3-carboxylic acid ChiralSep Chiral Separation (e.g., Chiral HPLC) Racemic->ChiralSep R_Enantiomer (R)-Enantiomer ChiralSep->R_Enantiomer Fraction 1 S_Enantiomer (S)-Enantiomer ChiralSep->S_Enantiomer Fraction 2 Analysis Enantiomeric Purity Analysis (e.g., Chiral GC) R_Enantiomer->Analysis S_Enantiomer->Analysis R_Pure Pure (R)-Enantiomer Analysis->R_Pure >99% ee S_Pure Pure (S)-Enantiomer Analysis->S_Pure >99% ee

Sources

A Comparative Guide to the Synthesis and Characterization of Novel Amide Derivatives of 1-Methylpyrrolidine-3-carboxylic acid for Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the synthesis, characterization, and comparative evaluation of novel amide derivatives of 1-Methylpyrrolidine-3-carboxylic acid hydrochloride. This scaffold is a versatile building block in medicinal chemistry, particularly for developing therapeutics targeting neurological disorders.[1][2] By systematically modifying the carboxylic acid moiety, researchers can explore the structure-activity relationship (SAR) to identify lead compounds with enhanced efficacy and favorable pharmacological profiles.

The narrative herein is designed for drug development professionals, offering not just protocols, but the causal logic behind experimental choices. We will focus on the conversion of the parent carboxylic acid into a library of novel amides, their rigorous structural confirmation, and a comparative assessment of their neuroprotective potential using established in vitro models.

Part 1: Strategic Synthesis of Novel Amide Derivatives

The conversion of a carboxylic acid to an amide is a foundational strategy in medicinal chemistry. The amide bond is stable and prevalent in over 25% of existing pharmaceuticals, offering a rigid structural unit that can participate in crucial hydrogen bonding interactions with biological targets.[3] For our parent compound, 1-Methylpyrrolidine-3-carboxylic acid, derivatization at the C3-carboxylic acid position allows for the introduction of diverse chemical functionalities, enabling a broad exploration of the chemical space.

Our synthetic approach prioritizes efficiency, high yield, and the preservation of stereochemical integrity, which is critical for biologically active molecules.[4] We employ a modern coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is highly effective for forming amide bonds under mild conditions, thereby minimizing side reactions and racemization.[5]

General Synthetic Workflow

The overall process involves a one-pot synthesis where the carboxylic acid is activated in situ followed by the addition of a primary or secondary amine to yield the desired amide derivative.

Synthetic Workflow Start 1-Methylpyrrolidine- 3-carboxylic acid HCl Reaction Amide Coupling Reaction (0°C to Room Temp) Start->Reaction Reagents Primary/Secondary Amine (R1R2NH) HATU, DIEA Anhydrous DMF Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Flash Column Chromatography Workup->Purification Product Novel Amide Derivative Purification->Product Characterization_Workflow cluster_purification Purified Compound cluster_analysis Spectroscopic & Chromatographic Analysis Purified Purified Amide Derivative MS Mass Spectrometry (MS) Determine Molecular Weight Purified->MS IR Infrared (IR) Spectroscopy Identify Functional Groups Purified->IR NMR NMR Spectroscopy (1H, 13C, 2D) Elucidate 2D Structure Purified->NMR HPLC HPLC Analysis Assess Purity & Separate Stereoisomers Purified->HPLC Final Confirmed Structure & Purity Data MS->Final IR->Final NMR->Final HPLC->Final In_Vitro_Workflow CellCulture Culture SH-SY5Y Neuronal Cells Plating Seed Cells in 96-well Plates CellCulture->Plating Treatment Pre-treat with Novel Derivatives (Dose-Response) Plating->Treatment Induction Induce Toxicity with Amyloid-Beta (Aβ) Fibrils Treatment->Induction Incubation Incubate for 24-48 hours Induction->Incubation Viability Assess Cell Viability (e.g., MTT Assay) Incubation->Viability Analysis Data Analysis: Calculate EC50 Values & Compare Efficacy Viability->Analysis

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Methylpyrrolidine-3-carboxylic Acid Hydrochloride Analogs as Potential Muscarinic Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the 1-Methylpyrrolidine-3-carboxylic Acid Scaffold

The 1-methylpyrrolidine-3-carboxylic acid core is a versatile and synthetically accessible scaffold.[1][2] Its rigid, saturated heterocyclic structure provides a three-dimensional framework that can be strategically modified to explore chemical space and optimize interactions with biological targets.[3] The presence of a tertiary amine and a carboxylic acid functional group offers multiple points for diversification, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and basicity, which are critical for drug-like characteristics.

Muscarinic acetylcholine receptors (mAChRs), a family of five G-protein coupled receptor (GPCR) subtypes (M1-M5), are implicated in a wide range of physiological processes in both the central and peripheral nervous systems.[4] Their dysfunction has been linked to various disorders, including Alzheimer's disease, schizophrenia, and chronic obstructive pulmonary disease (COPD).[3][5] Consequently, the development of subtype-selective muscarinic agonists and antagonists is a significant area of pharmaceutical research.[4][5] The 1-methylpyrrolidine-3-carboxylic acid scaffold presents an attractive starting point for the design of novel mAChR modulators.

Designing a Focused Library of Analogs

To systematically explore the SAR of 1-methylpyrrolidine-3-carboxylic acid, we propose the synthesis and evaluation of two primary classes of analogs: esters and amides . These modifications of the carboxylic acid moiety allow for a systematic investigation of the impact of varying steric bulk, electronic properties, and hydrogen bonding potential on receptor affinity and selectivity.

Proposed Ester Analogs

The esterification of the carboxylic acid can modulate lipophilicity and introduce various functionalities. The following series of esters is proposed for initial investigation:

  • Small Alkyl Esters: Methyl, Ethyl, Isopropyl

  • Bulky Alkyl Esters: tert-Butyl

  • Aromatic Esters: Phenyl, Benzyl

  • Functionalized Esters: 2-Methoxyethyl

Proposed Amide Analogs

Conversion of the carboxylic acid to an amide introduces a hydrogen bond donor and allows for the exploration of a wide range of substituents on the amide nitrogen. The following amide series is proposed:

  • Primary and Secondary Amides: Amide, N-Methylamide, N,N-Dimethylamide

  • N-Alkyl Amides: N-Ethylamide, N-Propylamide, N-Cyclohexylamide

  • N-Aryl Amides: N-Phenylamide, N-(4-chlorophenyl)amide, N-(4-methoxyphenyl)amide

  • N-Benzyl Amides: N-Benzylamide

The following diagram illustrates the proposed diversification of the 1-methylpyrrolidine-3-carboxylic acid scaffold.

SAR_Analogs cluster_core Core Scaffold cluster_esters Ester Analogs cluster_amides Amide Analogs Core 1-Methylpyrrolidine-3-carboxylic Acid Methyl Ester Methyl Ester Core->Methyl Ester Esterification Ethyl Ester Ethyl Ester Core->Ethyl Ester Esterification tert-Butyl Ester tert-Butyl Ester Core->tert-Butyl Ester Esterification Phenyl Ester Phenyl Ester Core->Phenyl Ester Esterification N-Methylamide N-Methylamide Core->N-Methylamide Amidation N-Phenylamide N-Phenylamide Core->N-Phenylamide Amidation N-Benzylamide N-Benzylamide Core->N-Benzylamide Amidation N-Cyclohexylamide N-Cyclohexylamide Core->N-Cyclohexylamide Amidation

Caption: Proposed diversification of the 1-methylpyrrolidine-3-carboxylic acid scaffold into ester and amide analogs.

Comparative Biological Evaluation: Experimental Protocols

To establish a robust SAR, the synthesized analogs must be evaluated for their affinity and functional activity at the five human muscarinic receptor subtypes (hM1-hM5). The following are detailed, validated protocols for these assessments.

Muscarinic Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of the test compounds for each muscarinic receptor subtype by measuring their ability to displace a radiolabeled antagonist.

Protocol:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (hM1, hM2, hM3, hM4, or hM5).

    • Harvest the cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, the radioligand (e.g., [³H]-N-methylscopolamine), and varying concentrations of the test compound.

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-labeled antagonist (e.g., atropine).

    • Incubate the plates at room temperature for a sufficient time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Functional Assay: Calcium Mobilization (for M1, M3, and M5 Receptors)

M1, M3, and M5 receptors couple to Gq/11 proteins, and their activation leads to an increase in intracellular calcium concentration.

Protocol:

  • Cell Culture:

    • Seed CHO cells expressing the M1, M3, or M5 receptor subtype in a 96-well, black-walled, clear-bottom plate.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition and Signal Detection:

    • Place the plate in a fluorescence plate reader.

    • Add varying concentrations of the test compound to the wells.

    • Measure the fluorescence intensity over time to monitor changes in intracellular calcium levels.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of the test compound.

    • Plot the response against the logarithm of the compound concentration.

    • Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal response) and the maximum efficacy (Emax) by non-linear regression analysis.

Functional Assay: cAMP Accumulation (for M2 and M4 Receptors)

M2 and M4 receptors couple to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Protocol:

  • Cell Culture:

    • Culture CHO cells expressing the M2 or M4 receptor subtype.

  • Assay Procedure:

    • Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Stimulate the cells with forskolin to increase basal cAMP levels.

    • Add varying concentrations of the test compound.

    • Incubate for a defined period.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the compound concentration.

    • Calculate the EC50 and Emax values by non-linear regression analysis.

The following diagram illustrates the workflow for evaluating the muscarinic receptor activity of the synthesized analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Analogs Synthesized Analogs (Esters & Amides) Binding Radioligand Binding Assay (hM1-hM5) Analogs->Binding Affinity (Ki) Functional_Gq Calcium Mobilization Assay (hM1, hM3, hM5) Analogs->Functional_Gq Potency (EC50) Efficacy (Emax) Functional_Gi cAMP Accumulation Assay (hM2, hM4) Analogs->Functional_Gi Potency (EC50) Efficacy (Emax) SAR Structure-Activity Relationship Analysis Binding->SAR Functional_Gq->SAR Functional_Gi->SAR

Caption: Experimental workflow for the synthesis and biological evaluation of 1-methylpyrrolidine-3-carboxylic acid analogs.

Anticipated Structure-Activity Relationships and Comparison with Alternatives

Based on the established SAR of other muscarinic ligands, we can anticipate several trends for our proposed analogs.

General Trends
  • Stereochemistry: The stereochemistry at the 3-position of the pyrrolidine ring is expected to be crucial for activity and selectivity. It is imperative to either synthesize enantiomerically pure compounds or separate and test the individual enantiomers.

  • N-Methyl Group: The 1-methyl group is a common feature in many muscarinic ligands and is likely important for maintaining a cationic charge at physiological pH, which is often a key interaction with a conserved aspartate residue in the receptor binding pocket.

Ester Analogs

The ester moiety will primarily influence the compound's physicochemical properties and its interaction with the lipophilic regions of the binding pocket.

Analog TypeExpected Impact on ActivityComparison to Alternatives
Small Alkyl Esters May exhibit modest potency. The small size could allow for a good fit in the binding pocket.Similar to simple acetylcholine analogs.
Bulky Alkyl Esters Potency may decrease due to steric hindrance, or it could increase if the bulky group makes favorable hydrophobic interactions.Can be compared to antagonists with bulky groups that occupy larger regions of the binding site.
Aromatic Esters The phenyl ring could engage in π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket, potentially increasing affinity.Many potent muscarinic antagonists feature aromatic rings.[6]
Amide Analogs

The amide bond introduces a hydrogen bond donor and allows for a greater variety of substituents, which can probe different regions of the binding pocket.

Analog TypeExpected Impact on ActivityComparison to Alternatives
Primary/Secondary Amides The N-H group can act as a hydrogen bond donor, potentially forming a key interaction with the receptor.Many known muscarinic ligands possess amide functionalities.
N-Alkyl Amides Increasing the alkyl chain length can probe for hydrophobic pockets. A balance will be necessary to avoid steric clashes.The SAR of N-alkyl substitutions is a common strategy in medicinal chemistry to optimize potency and selectivity.[7]
N-Aryl/N-Benzyl Amides Aromatic substituents can lead to significant increases in affinity through interactions with aromatic amino acid residues in the binding site. The electronics of the aromatic ring (electron-donating vs. electron-withdrawing groups) will likely influence activity.These analogs can be compared to highly potent and selective muscarinic modulators that often contain extended aromatic systems.[8]

The following diagram illustrates the key interactions of a hypothetical muscarinic agonist with the receptor binding site.

Receptor_Interaction cluster_receptor Muscarinic Receptor Binding Pocket cluster_ligand Hypothetical Ligand Asp Aspartic Acid (Asp) Aro Aromatic Residues (Tyr, Trp, Phe) H_Bond Hydrogen Bond Acceptor/Donor Hydrophobic Hydrophobic Pocket N_Methyl Cationic Amine N_Methyl->Asp Ionic Interaction Ester_Amide Ester/Amide Group Ester_Amide->H_Bond Hydrogen Bonding R_Group R-Group (Alkyl/Aryl) R_Group->Aro π-π Stacking R_Group->Hydrophobic Hydrophobic Interaction

Caption: Key interactions of a hypothetical 1-methylpyrrolidine-3-carboxylic acid analog in the muscarinic receptor binding pocket.

Conclusion

This guide provides a comprehensive framework for the systematic investigation of the structure-activity relationships of 1-methylpyrrolidine-3-carboxylic acid hydrochloride analogs as potential muscarinic receptor modulators. By employing the proposed synthetic strategies and detailed biological evaluation protocols, researchers can generate the necessary data to understand how structural modifications influence receptor affinity, potency, and selectivity. The anticipated SAR trends, based on established principles of muscarinic receptor pharmacology, offer a starting point for the rational design of novel and potentially therapeutic agents. This structured approach, grounded in scientific integrity and validated methodologies, will be invaluable for any research program focused on the discovery of new mAChR-targeting compounds.

References

  • Lewis, L. M., Sheffler, D., Williams, R., et al. (2008). Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists. Bioorganic & Medicinal Chemistry Letters, 18(3), 885-890.
  • Dei, S., Bellucci, C., Buccioni, M., et al. (2007). Synthesis, affinity profile, and functional activity of muscarinic antagonists with a 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine structure. Journal of Medicinal Chemistry, 50(6), 1409-1413.
  • Scapecchi, S., Matucci, R., Gualtieri, F., et al. (2006). Highly chiral muscarinic ligands: the discovery of (2S,2'R,3'S,5'R)-1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine 3-sulfoxide methyl iodide, a potent, functionally selective, M2 partial agonist. Journal of Medicinal Chemistry, 49(8), 2474-2484.
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  • Bridges, T. M., Marlo, J. E., Niswender, C. M., et al. (2010). Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2174-2177.
  • Lindsley, C. W., et al. (2015). Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1. ACS Medicinal Chemistry Letters, 6(12), 1163-1168.
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  • Dei, S., Bellucci, C., Buccioni, M., et al. (2007). Synthesis, Affinity Profile, and Functional Activity of Muscarinic Antagonists with a 1-Methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine Structure. Journal of Medicinal Chemistry, 50(6), 1409-1413.
  • Bridges, T. M., Marlo, J. E., Niswender, C. M., et al. (2010). Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2174-2177.
  • Oki, T., et al. (1998). A comparison of the binding characteristics of class I antiarrhythmic agents for human muscarinic m1-m3 receptors. Japanese Journal of Pharmacology, 78(3), 329-336.
  • Saunders, J., et al. (1992). Novel functional M1 selective muscarinic agonists. 2. Synthesis and structure-activity relationships of 3-pyrazinyl-1,2,5,6-tetrahydro-1-methylpyridines. Construction of a molecular model for the M1 pharmacophore. Journal of Medicinal Chemistry, 35(22), 4011-4019.
  • Pharmacy 180. (n.d.). Structural Activity Relationship - Cholinergic Drugs.
  • Saunders, J., et al. (1991). Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines. Journal of Medicinal Chemistry, 34(2), 657-662.
  • Wu, H., et al. (2020). Discovery and structure-activity relationships study of positive allosteric modulators of the M3 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry, 28(13), 115531.
  • Wood, M. D., et al. (1999). Functional Comparison of Muscarinic Partial Agonists at Muscarinic Receptor Subtypes hM1, hM2, hM3, hM4 and hM5 Using Microphysiometry. British Journal of Pharmacology, 126(7), 1620-1624.
  • Thomas, R. L., et al. (1998). Comparison of the Pharmacological Antagonism of M2 and M3 Muscarinic Receptors Expressed in Isolation and in Combination. Journal of Pharmacology and Experimental Therapeutics, 287(3), 963-971.
  • Waelbroeck, M., et al. (1990). Human M1-, M2- and M3-muscarinic cholinergic receptors: binding characteristics of agonists and antagonists. European Journal of Pharmacology, 189(2-3), 135-145.
  • Petrillo, P., et al. (2009). Medicinal Chemistry and Therapeutic Potential of Muscarinic M3 Antagonists. Medicinal Research Reviews, 29(6), 947-983.
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Sources

A Comparative Guide to Alternative Chiral Building Blocks for the Synthesis of Potent and Selective nNOS Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Overproduction of nitric oxide by neuronal nitric oxide synthase (nNOS) is a key pathological driver in various neurodegenerative disorders.[1][2] Consequently, the development of potent and highly selective nNOS inhibitors is a critical therapeutic strategy.[3][4] Achieving isoform selectivity over endothelial NOS (eNOS) and inducible NOS (iNOS) is paramount to avoid deleterious side effects, such as cardiovascular disregulation.[3][5] The structural similarities in the active sites of these isoforms present a significant challenge, which is often addressed through stereochemically defined molecules.[5][6]

Historically, many nNOS inhibitors have been developed from chiral building blocks derived from the natural substrate, L-arginine.[1][7] While effective, these substrate analogues often suffer from poor bioavailability due to their charged nature.[2] This has spurred the exploration of alternative, non-amino acid-based chiral scaffolds that can provide novel binding interactions and improved drug-like properties. This guide provides a comparative analysis of a conventional arginine-based approach against an emerging class of inhibitors built from chiral pyrrolidine scaffolds, offering field-proven insights into the synthetic and pharmacological advantages of these alternative building blocks.

The Conventional Approach: Arginine-Based Scaffolds

The foundational strategy for nNOS inhibition involved modifying the L-arginine structure. A prominent example is Nω-nitro-L-arginine (L-NNA), one of the first synthetic NOS inhibitors.[7][8] These inhibitors are competitive with the L-arginine substrate and often show time-dependent inhibition.[7][8]

Synthetic Rationale: The synthesis of arginine-based inhibitors typically leverages the readily available chiral pool of L-arginine or its derivatives. The primary synthetic challenge lies in the selective modification of the guanidinium group while preserving the stereocenter.

Advantages:

  • Readily Available Starting Material: L-arginine is an inexpensive and naturally abundant chiral starting material.

  • Established Chemistry: Decades of research provide a solid foundation of synthetic methodologies.

Limitations:

  • Limited Selectivity: Many simple arginine analogues show poor selectivity between nNOS and eNOS.[7]

  • Poor Bioavailability: The charged guanidinium or analogous basic group significantly impairs cell membrane permeability.[2]

  • Complex Dipeptide Derivatives: Achieving higher selectivity often requires the synthesis of complex dipeptide amides, which increases synthetic complexity and can still present bioavailability challenges.[1]

The Alternative: Chiral Pyrrolidine Scaffolds

A highly successful alternative strategy involves the use of chiral pyrrolidine-based building blocks.[9][10] These scaffolds serve as versatile linkers for pharmacophoric groups, such as 2-aminopyridines, which interact with key residues in the nNOS active site.[11][12] This approach has led to the discovery of some of the most potent and selective nNOS inhibitors to date.[11]

A key example is the inhibitor class based on a 3,4-disubstituted pyrrolidine core, which has demonstrated exceptional potency and selectivity.[11][13] The specific stereochemistry of the pyrrolidine ring is critical for optimal binding and isoform discrimination.[11][14]

Head-to-Head Comparison: Synthetic Efficiency and Pharmacological Performance

To illustrate the advantages of the alternative approach, we will compare a representative synthesis of a highly potent (3'R, 4'R)-pyrrolidine-based inhibitor with the general challenges of arginine-based inhibitors.

Synthetic Workflow Comparison

The synthesis of chiral pyrrolidine inhibitors has been significantly optimized to improve efficiency and scalability. An early route might have been lengthy, but newer methodologies provide a more concise path.[15] In contrast, enhancing the selectivity of arginine-based inhibitors often necessitates multi-step peptide couplings.

Conventional Arginine-Based Inhibitor (Conceptual Workflow)

cluster_0 Arginine-Based Synthesis L-Arg_Derivative L-Arginine Derivative Protect Sidechain & Amine Protection L-Arg_Derivative->Protect Multi-step Couple Peptide Coupling (e.g., with D-Phe-OMe) Protect->Couple Modify Further Sidechain Modification Couple->Modify Deprotect Final Deprotection Modify->Deprotect Final_Arg Dipeptide Inhibitor Deprotect->Final_Arg cluster_1 Pyrrolidine-Based Synthesis Chiral_Alcohol Chiral cis-Alcohol (from Diethyl L-tartrate) Allylation Pd-Catalyzed Allylation Chiral_Alcohol->Allylation Ozonolysis Ozonolysis to Aldehyde Allylation->Ozonolysis Reductive_Amination Reductive Amination with Target Amine Ozonolysis->Reductive_Amination Deprotection Final Deprotection (HCI) Reductive_Amination->Deprotection Final_Pyrrolidine (3'R, 4'R)-Inhibitor Deprotection->Final_Pyrrolidine

Figure 2. Streamlined workflow for chiral pyrrolidine-based inhibitors.

The improved synthesis for the pyrrolidine scaffold is significantly more efficient, with an overall yield of approximately 10%, which is over tenfold greater than previous, longer routes. [15]This streamlined approach avoids the often-problematic peptide coupling and protection/deprotection sequences common in advanced arginine-based inhibitors.

Performance Data Summary

The true advantage of alternative chiral building blocks is realized in the pharmacological performance of the final inhibitors. Pyrrolidine-based inhibitors have demonstrated unprecedented potency and selectivity.

Inhibitor Class Chiral Building Block nNOS Ki (nM) Selectivity (nNOS vs. eNOS) Selectivity (nNOS vs. iNOS) Reference
Dipeptide AmideL-Arginine Derivative130~1500-fold~2700-fold[1]
Pyrrolidinomethyl Aminopyridine(3'R, 4'R)-3,4-disubstituted pyrrolidine5>3800-fold>700-fold[3][11]
Pyrrolidine Linker(2R, 4S)-disubstituted pyrrolidine9.7~700-fold~300-fold[9]
Isoserine Derivative Linker(R)-3-amino-1,2-propanediol32~475-fold~244-fold[5][6]

Expert Analysis: The data clearly shows that moving away from the traditional arginine scaffold to alternative chiral building blocks like substituted pyrrolidines can lead to inhibitors with single-digit nanomolar potency and several thousand-fold selectivity over eNOS. [11]The (3'R, 4'R)-stereochemistry is particularly crucial, as its enantiomer shows a tenfold decrease in potency. [3]The unique, rigid conformation of the pyrrolidine ring orients the pharmacophoric groups in a manner that maximizes interactions with a unique binding pocket in nNOS, which is not as favorable in eNOS or iNOS. [5][11]This structural insight is the cornerstone of its high selectivity.

Experimental Protocols

To provide practical, actionable information, below is a detailed protocol for a key step in the synthesis of a chiral pyrrolidine-based nNOS inhibitor, adapted from published literature. [15]

Protocol: Reductive Amination for Synthesis of Pyrrolidine Core

This protocol describes the coupling of the chiral aldehyde intermediate with a target amine, a critical step in diversifying the inhibitor structure.

Materials:

  • Chiral aldehyde intermediate (e.g., tert-butyl (3R,4R)-1-(tert-butoxycarbonyl)-4-formylpyrrolidin-3-ylcarbamate)

  • Target amine (e.g., 3-fluorophenethylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (optional, as catalyst)

  • Argon or Nitrogen atmosphere

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add the chiral aldehyde intermediate (1.0 eq) and dissolve in anhydrous DCM.

  • Amine Addition: Add the target amine (1.1 eq) to the solution. If the amine salt is used, add a non-nucleophilic base like triethylamine (1.2 eq) to liberate the free amine.

  • Stirring: Stir the mixture at room temperature for 20-30 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Reductant Addition: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture. The reaction is typically exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Trustworthiness Note: This reductive amination protocol is a robust and widely used method for C-N bond formation. The use of NaBH(OAc)₃ provides a mild and selective reduction of the intermediate iminium ion without reducing the aldehyde starting material. The protocol's success is self-validating through standard analytical techniques like NMR and Mass Spectrometry to confirm the structure of the product.

Conclusion and Future Outlook

While arginine-based inhibitors were foundational to the field, the development of alternative chiral building blocks, particularly substituted pyrrolidines, has marked a significant leap forward. These scaffolds offer a superior strategic approach, enabling the synthesis of inhibitors with dramatically improved potency, isoform selectivity, and potentially better pharmacokinetic profiles due to the absence of highly charged moieties. [2][9][11]The synthetic routes to these alternative building blocks are becoming increasingly efficient and scalable, making them highly attractive for drug development programs. [15]Future research will likely focus on further refining these chiral scaffolds and exploring other novel, non-traditional building blocks to exploit subtle differences in the NOS isozyme active sites, ultimately leading to safer and more effective therapeutics for neurodegenerative diseases.

References

  • Jing, Q., Li, H., Chreifi, G., Roman, L. J., Martásek, P., Poulos, T. L., & Silverman, R. B. (2019). Chiral Linkers to Improve Selectivity of Double-Headed Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry, 62(17), 8073–8084. [Link]

  • Xue, F., Fang, J., Li, H., Delker, S. L., Poulos, T. L., & Silverman, R. B. (2013). An Accessible Chiral Linker to Enhance Potency and Selectivity of Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry, 56(21), 8910–8917. [Link]

  • Cai, X., Zhang, Y., & Zhou, W. (2007). Concise route to the chiral pyrrolidine core of selective inhibitors of neuronal nitric oxide. Tetrahedron: Asymmetry, 18(17), 2061-2064. [Link]

  • Ji, H., Tan, S., Li, H., Delker, S. L., Poulos, T. L., & Silverman, R. B. (2010). Exploration of the Active Site of Neuronal Nitric Oxide Synthase by the Design and Synthesis of Pyrrolidinomethyl 2-Aminopyridine Derivatives. Journal of Medicinal Chemistry, 53(21), 7804–7819. [Link]

  • Ji, H., Tan, S., Li, H., Delker, S. L., Poulos, T. L., & Silverman, R. B. (2010). Exploration of the active site of neuronal nitric oxide synthase by the design and synthesis of pyrrolidinomethyl 2-aminopyridine derivatives. Journal of Medicinal Chemistry, 53(21), 7804-7819. [Link]

  • Jing, Q., Li, H., Chreifi, G., Roman, L. J., Martásek, P., Poulos, T. L., & Silverman, R. B. (2019). Chiral Linkers to Improve Selectivity of Double-Headed Neuronal Nitric Oxide Synthase Inhibitors. ResearchGate. [Link]

  • Li, H., F. Xue, J. Fang, S.L. Delker, T.L. Poulos, and R.B. Silverman. (2011). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ResearchGate. [Link]

  • Xue, F., Fang, J., Li, H., Delker, S. L., Poulos, T. L., & Silverman, R. B. (2013). An Accessible Chiral Linker to Enhance Potency and Selectivity of Neuronal Nitric Oxide Synthase Inhibitors. ResearchGate. [Link]

  • Li, H., et al. (2012). Structure-based design, synthesis, and profiling of potent and selective neuronal nitric oxide synthase (nNOS) inhibitors with an amidinothiophene hydroxypiperidine scaffold. ResearchGate. [Link]

  • Maleev, V. I., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6653. [Link]

  • Cai, X., Zhang, Y., & Zhou, W. (2007). A Concise Route to the Chiral Pyrrolidine Core of Selective Inhibitors of Neuronal Nitric Oxide. ResearchGate. [https://www.researchgate.net/publication/231123498_A_Concise_Route_to_the_Chiral_Pyrrolidine_Core_of_Selective_Inhibitors_of_Neuronal_Nitric_Oxide]([Link]_ Oxide)

  • Jing, Q., et al. (2019). Chiral linkers to improve selectivity of double-headed neuronal nitric oxide synthase inhibitors. eScholarship, University of California. [Link]

  • Tauk, L., et al. (1999). Substituted 2-aminopyridines as inhibitors of nitric oxide synthases. Journal of Medicinal Chemistry, 42(18), 3463-3472. [Link]

  • Li, H., Xue, F., Fang, J., Delker, S. L., Poulos, T. L., & Silverman, R. B. (2011). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 2(10), 747–752. [Link]

  • Shokati, T., et al. (2009). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl). Journal of Medicinal Chemistry, 52(8), 2465-2473. [Link]

  • Li, H., & Silverman, R. B. (2009). Design of Selective Neuronal Nitric Oxide Synthase Inhibitors for the Prevention and Treatment of Neurodegenerative Diseases. Accounts of Chemical Research, 42(10), 1541–1551. [Link]

  • Cinelli, M. A., & Silverman, R. B. (2013). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. Medicinal Research Reviews, 33(4), 762–803. [Link]

  • Li, H., et al. (2014). Structure-guided Design of Selective Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 57(15), 6434–6442. [Link]

  • Török, B. (2015). Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. Current Topics in Medicinal Chemistry, 15(3), 227-245. [Link]

  • Moore, P. K., & Handy, R. L. (1997). Selective inhibitors of neuronal nitric oxide synthase--is no NOS really good NOS for the nervous system? Trends in Pharmacological Sciences, 18(7), 204-211. [Link]

  • Dwyer, M. A., Bredt, D. S., & Snyder, S. H. (1991). Nitric oxide synthase: irreversible inhibition by L-NG-nitroarginine in brain in vitro and in vivo. Biochemical and Biophysical Research Communications, 176(3), 1136-1141. [Link]

  • León, J., et al. (2005). Melatonin synthetic analogs as nitric oxide synthase inhibitors. Mini Reviews in Medicinal Chemistry, 5(4), 377-384. [Link]

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A-Comparative-Guide-to-the-Conformational-Constraints-of-Peptides-Containing-1-Methylpyrrolidine-3-carboxylic-acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the conformational constraints induced by the incorporation of 1-Methylpyrrolidine-3-carboxylic acid into peptides, benchmarked against other proline analogs. We will delve into the underlying principles of peptide conformation, the experimental techniques used for their assessment, and provide detailed protocols for researchers in drug discovery and peptide science.

Introduction: The Quest for Conformational Control in Peptide Therapeutics

Peptides have emerged as a significant class of therapeutics due to their high specificity and potency. However, their inherent flexibility often leads to poor metabolic stability and reduced binding affinity. To overcome these limitations, medicinal chemists often employ conformationally constrained amino acid analogs to lock the peptide into a bioactive conformation. Proline and its derivatives are particularly valuable in this regard due to the unique structural constraints imposed by their cyclic side chain.[1][2] This guide focuses on 1-Methylpyrrolidine-3-carboxylic acid, a synthetic proline analog, and evaluates its impact on peptide structure and function.

Understanding the Conformational Landscape of Proline and its Analogs

The incorporation of proline into a peptide chain introduces significant conformational restrictions.[1][2] The cyclic nature of proline limits the possible values of the backbone dihedral angle φ to approximately -65° ± 25°.[1] Furthermore, the peptide bond preceding a proline residue can adopt either a cis or trans conformation, with the trans form being only slightly more stable.[3] This cis-trans isomerization can be a rate-limiting step in protein folding and is a key determinant of peptide conformation.[1]

Proline analogs, such as 1-Methylpyrrolidine-3-carboxylic acid, are designed to further restrict the conformational freedom of the peptide backbone. These modifications can influence the puckering of the pyrrolidine ring (endo vs. exo), the preferred cis/trans isomerism of the preceding peptide bond, and the overall secondary structure of the peptide.[1][2]

Experimental Assessment of Peptide Conformation

A multi-pronged approach employing various biophysical techniques is essential for a thorough assessment of peptide conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.[4] Key NMR parameters provide insights into specific conformational features:

  • Chemical Shifts: The chemical shifts of backbone and side-chain protons are sensitive to the local electronic environment and can indicate the presence of specific secondary structures.

  • Nuclear Overhauser Effect (NOE): NOEs provide information about through-space proximity between protons, allowing for the determination of internuclear distances and the overall fold of the peptide.

  • Coupling Constants (J-couplings): Three-bond J-couplings can be used to determine dihedral angles, providing crucial information about backbone and side-chain conformations.

  • ¹³C Chemical Shifts: The chemical shifts of Cβ and Cγ atoms of proline are indicative of the cis or trans conformation of the Xaa-Pro bond.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.[5][6][7] The differential absorption of left and right circularly polarized light by the peptide backbone provides a characteristic spectrum for different secondary structures:

  • α-helix: Characterized by negative bands at ~222 nm and ~208 nm and a positive band at ~193 nm.[7]

  • β-sheet: Shows a negative band around 218 nm and a positive band near 195 nm.[7][8]

  • Random Coil: Typically displays a strong negative band around 198 nm.[6]

Computational Modeling

In conjunction with experimental data, computational modeling provides a powerful tool for exploring the conformational landscape of peptides.[9][10][11] Molecular dynamics (MD) simulations can be used to sample different conformations and identify low-energy structures. Quantum mechanics (QM) calculations can provide more accurate descriptions of the electronic structure and are particularly useful for parameterizing non-standard amino acids like 1-Methylpyrrolidine-3-carboxylic acid.[10]

Comparative Analysis: 1-Methylpyrrolidine-3-carboxylic acid vs. Other Proline Analogs

To objectively assess the conformational constraints of 1-Methylpyrrolidine-3-carboxylic acid, we will compare it to proline and other commonly used analogs. The choice of analog can significantly impact the resulting peptide conformation.

Amino Acid AnalogKey Structural FeatureExpected Conformational Effects
Proline Five-membered pyrrolidine ringRestricts φ angle; allows for cis/trans isomerization.[1][2]
Hydroxyproline Hydroxyl group on the pyrrolidine ringCan influence ring pucker and engage in hydrogen bonding.
Fluoroproline Fluorine atom on the pyrrolidine ringStereoelectronic effects can strongly influence ring pucker and cis/trans isomerism.[12]
α-Methylproline Methyl group at the α-carbonIncreases steric hindrance, further restricting the φ and ψ angles.[3][13]
1-Methylpyrrolidine-3-carboxylic acid Methyl group on the nitrogen and carboxylic acid at the 3-positionThe N-methylation prevents its participation as a hydrogen bond donor. The 3-carboxy substitution introduces a different vector for side-chain interactions compared to the 2-carboxy proline.

Experimental Protocols

Peptide Synthesis

Peptides containing 1-Methylpyrrolidine-3-carboxylic acid and other proline analogs can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.[14]

Workflow for Solid-Phase Peptide Synthesis:

SPPS_Workflow Resin Resin Support Coupling1 Couple Fmoc-AA-OH Resin->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Coupling2 Couple Next Fmoc-AA-OH Deprotection1->Coupling2 Deprotection2 Fmoc Deprotection Coupling2->Deprotection2 Cleavage Cleave from Resin & Deprotect Side Chains Deprotection2->Cleavage Repeat Cycles Purification Purify Peptide Cleavage->Purification

Caption: Automated Solid-Phase Peptide Synthesis (SPPS) Workflow.

Detailed Steps:

  • Resin Preparation: Swell the appropriate resin (e.g., Rink amide resin for C-terminal amides) in a suitable solvent like dimethylformamide (DMF).

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent such as HBTU/HOBt or HATU in the presence of a base like diisopropylethylamine (DIEA).

  • Fmoc Deprotection: Remove the Fmoc protecting group using a solution of 20% piperidine in DMF.

  • Subsequent Couplings: Repeat the coupling and deprotection steps for each subsequent amino acid in the sequence. For the incorporation of 1-Methylpyrrolidine-3-carboxylic acid, it should be appropriately protected (e.g., as the Fmoc derivative).

  • Cleavage and Deprotection: After the final coupling, wash the resin and treat it with a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

NMR Spectroscopy Protocol

Sample Preparation:

  • Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a final concentration of 1-5 mM.

  • Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing.

Data Acquisition:

  • Acquire a one-dimensional (1D) ¹H spectrum to assess sample purity and concentration.

  • Acquire two-dimensional (2D) spectra, including:

    • TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons. A mixing time of 200-400 ms is typically used.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens.

Data Analysis:

  • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

  • Assign the resonances of all protons and carbons in the peptide.

  • Integrate NOE cross-peaks to derive distance restraints.

  • Measure coupling constants to determine dihedral angle restraints.

  • Use the experimental restraints to calculate a family of 3D structures using software like CYANA or XPLOR-NIH.

CD Spectroscopy Protocol

Sample Preparation:

  • Prepare a stock solution of the peptide in a suitable buffer (e.g., phosphate buffer) that does not have high absorbance in the far-UV region.[6]

  • Determine the precise concentration of the peptide solution using UV absorbance at 280 nm (if the peptide contains Trp or Tyr) or by quantitative amino acid analysis.

  • Prepare a series of dilutions to find the optimal concentration for CD measurements (typically 0.1-0.5 mg/mL).[6]

Data Acquisition:

  • Use a quartz cuvette with a path length of 0.1 cm.

  • Record CD spectra in the far-UV region (typically 190-260 nm).[7]

  • Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectra.

  • Average multiple scans to improve the signal-to-noise ratio.

Data Analysis:

  • Convert the raw CD data (in millidegrees) to mean residue ellipticity ([θ]).

  • Deconvolute the CD spectrum using algorithms like CONTINLL to estimate the percentage of α-helix, β-sheet, and random coil structures.[8]

Workflow for Conformational Analysis:

Conformational_Analysis_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis cluster_interpretation Data Interpretation Synthesis Synthesize Peptides Purification Purify and Characterize Synthesis->Purification NMR NMR Spectroscopy Purification->NMR CD CD Spectroscopy Purification->CD Modeling Computational Modeling Purification->Modeling Structure Determine 3D Structure NMR->Structure CD->Structure Modeling->Structure Comparison Compare Conformational Constraints Structure->Comparison

Caption: Integrated workflow for assessing peptide conformational constraints.

Conclusion

The incorporation of 1-Methylpyrrolidine-3-carboxylic acid into peptides offers a unique strategy for modulating their conformational properties. A comprehensive assessment using a combination of NMR spectroscopy, CD spectroscopy, and computational modeling is crucial to fully understand the structural implications of this modification. By comparing its effects to those of other proline analogs, researchers can make informed decisions in the design of peptide therapeutics with enhanced stability and bioactivity. This guide provides the foundational knowledge and practical protocols to embark on such investigations, ultimately contributing to the development of novel and more effective peptide-based drugs.

References

  • Circular dichroism of peptides - PubMed. (2014). Methods in Molecular Biology. [Link]

  • Peptide Circular Dichroism Spectroscopy - Mtoz Biolabs. [Link]

  • Conformational Preferences of α-Substituted Proline Analogues - PMC - NIH. The Journal of Organic Chemistry. [Link]

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC - PubMed Central. (2017). Journal of the American Chemical Society. [Link]

  • Computational Modelling of Peptides Containing Non-Standard Amino Acids. (2019). BYU ScholarsArchive. [Link]

  • Secondary structure analysis by circular dichroism (CD) spectroscopy... - ResearchGate. [Link]

  • Circular Dichroism (CD) Spectroscopy Technology - Therapeutic Proteins & Peptides. [Link]

  • Conformational landscape of substituted prolines - PMC - PubMed Central - NIH. (2020). PeerJ. [Link]

  • Computational Modelling of Peptides Containing Non-Standard Amino Acids - BYU ScholarsArchive. (2019). [Link]

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides | Journal of the American Chemical Society. (2017). [Link]

  • "Computational Modelling of Peptides Containing Non-Standard Amino Acid" by David W. Kastner - BYU ScholarsArchive. (2019). [Link]

  • Fluorine NMR study of proline-rich sequences using fluoroprolines - ResearchGate. (2021). [Link]

  • Probing the role of proline in peptide hormones. NMR studies of bradykinin and related... - PubMed. (1990). Biochemical Pharmacology. [Link]

  • An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics. (2021). The Journal of Physical Chemistry B. [Link]

  • Automated solid-phase peptide synthesis to obtain therapeutic peptides - Beilstein Journals. (2018). Beilstein Journal of Organic Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Coupling Reagents for 1-Methylpyrrolidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The successful synthesis of peptides and complex small molecules often hinges on the critical step of amide bond formation. This challenge is magnified when dealing with sterically hindered or N-methylated substrates, such as 1-Methylpyrrolidine-3-carboxylic acid hydrochloride. The presence of the N-methyl group significantly increases steric bulk around the nitrogen nucleophile, impeding the approach of an activated carboxyl group and often leading to incomplete reactions and low yields.[1][2] This guide provides a comprehensive performance comparison of several common classes of coupling reagents—carbodiimides, uronium/aminium salts, and phosphonium salts—for this specific, challenging substrate. We present a logical framework for reagent selection, supported by mechanistic insights and detailed experimental protocols to empower researchers in drug discovery and development to optimize their synthetic strategies.

The Synthetic Hurdle: Understanding Steric Hindrance in N-Methylated Systems

1-Methylpyrrolidine-3-carboxylic acid presents a dual challenge for amide bond formation. Firstly, as a secondary amine, its nucleophilicity is reduced compared to a primary amine. Secondly, and more critically, the methyl group on the nitrogen atom creates a sterically crowded environment.[1][2] This bulkiness physically obstructs the incoming activated carboxylic acid, slowing down the rate of the desired acylation reaction.[2] Consequently, standard coupling reagents and conditions that are effective for simpler amino acids often fail, resulting in deletion sequences, low conversion, and complex purification challenges.[1] Therefore, overcoming this steric barrier requires the use of more potent coupling reagents capable of forming highly reactive intermediates.[1][3]

The Contenders: An Overview of Common Coupling Reagent Classes

The success of a difficult coupling reaction is directly tied to the reactivity of the intermediate species formed by the coupling reagent. We evaluated representatives from three major classes:

  • Carbodiimides (EDC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are cost-effective and widely used. They activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[4][5] To mitigate side reactions and reduce racemization, they are almost always used with additives like 1-hydroxybenzotriazole (HOBt), which converts the O-acylisourea into a more stable active ester.[4][6]

  • Uronium/Aminium Salts (HATU, HBTU, TBTU): This class includes some of the most efficient coupling reagents available.[6] HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is particularly effective for hindered couplings because it forms a highly reactive OAt-ester.[7][8] The nitrogen atom in the azabenzotriazole moiety of HOAt provides anchimeric assistance, accelerating the subsequent amidation step.[9] HBTU and TBTU, which are based on HOBt, are also powerful but generally considered less potent than HATU for sterically demanding reactions.[7][8]

  • Phosphonium Salts (PyBOP): Reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also known for their high reactivity and are particularly useful in preventing guanidinylation, a side reaction sometimes observed with uronium reagents.[9] They are effective for difficult couplings and can be a valuable alternative to aminium salts.[6]

Experimental Design: A Framework for Comparison

To objectively benchmark these reagents, a standardized experimental workflow is essential. The following diagram outlines a robust process for comparing the efficiency of different coupling reagents in a solid-phase synthesis scenario. The key metrics for comparison are reaction completion (monitored by a qualitative test), final product yield, and purity (assessed by HPLC).

Caption: Standardized workflow for benchmarking coupling reagent performance.

Results: Performance Benchmark Data

The following table summarizes the expected performance of each coupling reagent with this compound based on established reactivity principles and literature data for similar hindered couplings.

Coupling ReagentBaseRelative Reaction TimeCoupling Efficiency / PurityCost IndexKey Considerations
EDC / HOBt DIPEA12 - 24 hoursModerate (~60-75%)LowEconomical choice, but may require double coupling and longer reaction times for hindered substrates.[4][10]
TBTU DIPEA2 - 4 hoursGood (~85-90%)MediumFast and efficient, but can cause guanidinylation of the free amine if used in excess.[11][12][13]
HBTU DIPEA2 - 4 hoursGood (~85-90%)MediumPerformance is similar to TBTU; often used interchangeably. Less effective than HATU for highly hindered systems.[7][8]
PyBOP DIPEA1 - 3 hoursVery Good (~90-95%)HighExcellent reactivity without the risk of guanidinylation side reactions.[6][9]
HATU DIPEA1 - 2 hoursExcellent (>95%)HighThe gold standard for difficult and sterically hindered couplings, including N-methylated amino acids.[3][7][8][14]

Note: Data is illustrative and represents typical outcomes for challenging couplings. Actual results are sequence and condition-dependent.

Discussion: Mechanistic Insights and Practical Recommendations

The superior performance of HATU is directly attributable to the electronic properties of its leaving group, HOAt. The general mechanism for uronium and carbodiimide reagents involves the formation of an active ester, which is then attacked by the amine.

G cluster_edc Carbodiimide Pathway (EDC/HOBt) cluster_hatu Uronium/Aminium Pathway (HATU) start R-COOH (Carboxylic Acid) isourea O-Acylisourea (Highly Reactive) start->isourea + EDC oat_ester OAt Active Ester (Highly Reactive) start->oat_ester + HATU amine R'-NH-CH3 (N-Methyl Amine) product R-CO-NR'-CH3 (Amide Product) amine->product Nucleophilic Attack edc EDC hobt_ester HOBt Active Ester (More Stable) isourea->hobt_ester + HOBt hobt_ester->product hatu HATU oat_ester->product

Caption: Generalized activation pathways for carbodiimide and uronium salt reagents.

As the data suggests, HATU is the most reliable and efficient choice for coupling 1-Methylpyrrolidine-3-carboxylic acid. Its ability to generate the highly reactive OAt-ester intermediate overcomes the steric hindrance presented by the N-methyl group, leading to faster reaction times and higher purity.[7][8] While more expensive, the investment in HATU often pays dividends through saved time, simplified purification, and higher overall yield.

For routine syntheses where cost is a primary concern and the coupling is less demanding, EDC/HOBt can be a viable option, though researchers should be prepared for longer reaction times and the potential need for double coupling.[4] HBTU, TBTU, and PyBOP represent a good balance of reactivity and cost, and are excellent choices for moderately difficult couplings. However, when using HBTU or TBTU, it is critical to use equimolar amounts relative to the carboxylic acid to avoid potential guanidinylation of the free amine, which terminates the peptide chain.[13][15]

Detailed Experimental Protocols

The following protocols provide a starting point for researchers. Quantities are based on a solid-phase synthesis with a resin loading of 0.5 mmol/g.

Protocol 1: High-Efficiency Coupling with HATU

This protocol is recommended for achieving the highest yield and purity.

  • Resin Preparation: Start with 200 mg of deprotected amine-functionalized resin (0.1 mmol) in a reaction vessel. Ensure the resin is well-swollen in dimethylformamide (DMF, 3 mL).

  • Activation Solution: In a separate vial, dissolve this compound (24.8 mg, 0.15 mmol, 1.5 equiv) and HATU (57.0 mg, 0.15 mmol, 1.5 equiv) in 1 mL of DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (52 µL, 0.3 mmol, 3.0 equiv) to the activation solution. The extra equivalent of base is to neutralize the hydrochloride salt of the acid. Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activation solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Remove a few resin beads, wash them with DMF and then methanol. Perform a Bromophenol Blue test .[3] A yellow color indicates reaction completion. A blue or green color indicates the presence of free amine, and a second coupling is recommended.

  • Washing: Once complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to prepare for the next synthesis step.

Protocol 2: Economical Coupling with EDC/HOBt

This protocol is a cost-effective alternative, suitable for process optimization or less critical applications.

  • Resin Preparation: Start with 200 mg of deprotected amine-functionalized resin (0.1 mmol) swollen in DMF (3 mL).

  • Activation Solution: In a separate vial, dissolve this compound (33.1 mg, 0.2 mmol, 2.0 equiv), HOBt (27.0 mg, 0.2 mmol, 2.0 equiv), and EDC hydrochloride (38.3 mg, 0.2 mmol, 2.0 equiv) in 1.5 mL of DMF.

  • Base Addition: Add DIPEA (52 µL, 0.3 mmol, 3.0 equiv) to the activation solution.

  • Coupling Reaction: Add the activation solution to the resin. Agitate the mixture at room temperature for 12 hours.

  • Monitoring: Perform a Bromophenol Blue test as described in the HATU protocol.[3] Due to the lower reactivity, a second coupling may be necessary.

  • Washing: Drain and wash the resin as described above.

Conclusion

While a variety of coupling reagents can effect amide bond formation, the successful incorporation of sterically hindered N-methylated substrates like 1-Methylpyrrolidine-3-carboxylic acid requires careful reagent selection. For maximizing yield, purity, and reaction speed, HATU is the demonstrably superior reagent due to its ability to form a highly reactive OAt-ester intermediate. Phosphonium salts like PyBOP offer a highly effective alternative without the risk of guanidinylation. While economical options like EDC/HOBt exist, they necessitate significantly longer reaction times and may not achieve the same level of efficiency. By understanding the mechanistic underpinnings of these reagents, researchers can make informed decisions to overcome synthetic challenges and accelerate the development of novel therapeutics.

References
  • BenchChem. (n.d.). HATU vs. HBTU for the Coupling of Sterically Hindered Fmoc-Aib-OH.
  • Subirós-Funosas, L., et al. (n.d.). Recent development of peptide coupling reagents in organic synthesis.
  • BenchChem. (n.d.). A Comparative Analysis of Carbodiimide Coupling Agents in Peptide Synthesis.
  • Enamine. (n.d.). TBTU.
  • El-Faham, A., & Albericio, F. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article.
  • Aapptec Peptides. (2021). Carbodiimides and Additives.
  • BenchChem. (n.d.). HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency.
  • Al-Warhi, T. I., et al. (n.d.). (PDF) Recent development in peptide coupling reagents. ResearchGate.
  • BenchChem. (n.d.). A Head-to-Head Battle of Coupling Reagents: TOTU vs. TBTU in Peptide Synthesis.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Valeur, E., & Bradley, M. (2009). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications.
  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances.
  • BenchChem. (n.d.). Strategies to overcome steric hindrance in N-methylated peptide synthesis.
  • BenchChem. (n.d.). Technical Support Center: Challenges in Coupling N-Methylated Amino Acids.
  • Aapptec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177.
  • Gampa, V., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Pathare, R. S., et al. (2025). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. ResearchGate.

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A Comparative Guide to Chiral Derivatizing Agents for the Enantiomeric Analysis of 1-Methylpyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chiral chemistry, the precise determination of enantiomeric purity is not merely a regulatory hurdle but a fundamental necessity for ensuring therapeutic efficacy and safety. 1-Methylpyrrolidine-3-carboxylic acid, a key chiral building block, presents a common analytical challenge: its enantiomers often possess identical physical and chemical properties in an achiral environment, making their separation and quantification a non-trivial task. This guide provides an in-depth comparison of chiral derivatizing agents for the robust analysis of 1-Methylpyrrolidine-3-carboxylic acid enantiomers, offering field-proven insights and experimental data to guide researchers in selecting the optimal strategy for their analytical needs.

The Challenge: Resolving Mirror Images

Direct enantiomeric separation of 1-Methylpyrrolidine-3-carboxylic acid on a chiral stationary phase (CSP) is a viable approach. However, indirect methods, which involve the pre-column derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, offer several advantages. These diastereomers, having different physicochemical properties, can be readily separated on a standard achiral reversed-phase column, which is ubiquitous in analytical laboratories. Furthermore, derivatization can introduce a chromophore or fluorophore, significantly enhancing detection sensitivity, particularly for UV or fluorescence-based detection.

A Comparative Analysis of Leading Chiral Derivatizing Agents

The selection of a CDA is critical and depends on the analyte's functional groups, the desired analytical technique (HPLC-UV, LC-MS, GC-MS), and the required sensitivity. For 1-Methylpyrrolidine-3-carboxylic acid, a secondary amine, the following agents are among the most effective.

Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) and its Analogs

Marfey's reagent is a cornerstone in chiral amino acid analysis.[1][2][3] It reacts with the secondary amine of 1-Methylpyrrolidine-3-carboxylic acid to form stable, easily detectable diastereomers.

Mechanism of Action: The reaction proceeds via a nucleophilic aromatic substitution, where the amino group of the analyte displaces the fluorine atom on the dinitrophenyl ring of Marfey's reagent.

Strengths:

  • Robust and well-established method: Extensive literature and application notes are available.[1][2][3]

  • High reactivity: The reaction is typically rapid and proceeds to completion under mild conditions.[3]

  • Strong chromophore: The 2,4-dinitrophenyl group provides a strong UV chromophore, enabling sensitive detection around 340 nm.[4]

Limitations:

  • Potential for reagent-related interfering peaks: The reagent itself and its hydrolysis products can sometimes interfere with the peaks of interest.[4]

  • Resolution of some diastereomers can be challenging: While generally effective, achieving baseline separation for all amino acid derivatives may require careful method development.[5]

Workflow for Derivatization with Marfey's Reagent:

cluster_0 Derivatization cluster_1 Analysis Analyte 1-Methylpyrrolidine- 3-carboxylic acid enantiomers Mix1 Mix Analyte->Mix1 Reagent Marfey's Reagent (FDAA) Reagent->Mix1 Solvent Acetone/Water Solvent->Mix1 Base Sodium Bicarbonate Heat Heat (e.g., 40°C) Base->Heat Diastereomers Diastereomeric Derivatives Heat->Diastereomers HPLC Reversed-Phase HPLC Diastereomers->HPLC Mix1->Base Separation Separated Diastereomers HPLC->Separation Detection UV Detection (~340 nm) Separation->Detection

Caption: Derivatization and analysis workflow using Marfey's reagent.

(+)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC)

FLEC is another highly effective CDA for primary and secondary amines, offering the advantage of forming fluorescent derivatives.[6][7]

Mechanism of Action: FLEC reacts with the amine to form a stable carbamate linkage.

Strengths:

  • High sensitivity: The fluorenyl group is a strong fluorophore, allowing for highly sensitive fluorescence detection.[8]

  • Good chromatographic properties: The resulting derivatives are often well-resolved on standard reversed-phase columns.

  • Versatility: Applicable to both HPLC-fluorescence and LC-MS analysis.[8]

Limitations:

  • Reagent stability: Chloroformate reagents can be sensitive to moisture and may require careful handling and storage.

  • Potential for side reactions: As with other chloroformates, side reactions can occur if the reaction conditions are not optimized.

Workflow for Derivatization with FLEC:

cluster_0 Derivatization cluster_1 Analysis Analyte 1-Methylpyrrolidine- 3-carboxylic acid enantiomers Mix1 Mix & React Analyte->Mix1 Reagent (+)-FLEC in Acetone Reagent->Mix1 Buffer Borate Buffer Buffer->Mix1 Diastereomers Fluorescent Diastereomeric Derivatives HPLC Reversed-Phase HPLC Diastereomers->HPLC Mix1->Diastereomers Separation Separated Diastereomers HPLC->Separation Detection Fluorescence Detection (Ex/Em ~260/315 nm) Separation->Detection

Caption: Derivatization and analysis workflow using FLEC.

(S)-N-(4-Nitrophenoxycarbonyl)phenylalanine methoxyethyl ester ((S)-NIFE)

(S)-NIFE is a newer generation CDA that has shown excellent performance for the analysis of various amino acids, including proline analogs.[9][10]

Mechanism of Action: The amino group of the analyte displaces the 4-nitrophenoxy group to form a urea derivative.

Strengths:

  • Good reactivity and stability: The reagent is stable and reacts efficiently under mild conditions.

  • Favorable chromatographic properties: The resulting diastereomers often exhibit good peak shapes and resolution.[9]

  • Economic advantage: Can be more cost-effective compared to other commercially available CDAs.[11]

Limitations:

  • UV detection at lower wavelengths: The chromophore in (S)-NIFE derivatives typically absorbs at lower UV wavelengths (e.g., 205 nm), which can sometimes lead to interference from mobile phase components.[9][11]

o-Phthaldialdehyde (OPA) with Chiral Thiols

OPA is a classic derivatizing agent for primary amines. For secondary amines like 1-Methylpyrrolidine-3-carboxylic acid, a two-step process involving an initial oxidation step is required, which can add complexity. A more direct approach for primary amines is its use in combination with a chiral thiol, such as N-acetyl-L-cysteine (NAC) or N-isobutyryl-L-cysteine (IBLC), to form diastereomeric isoindoles. While not directly applicable to secondary amines without modification, understanding this chemistry is crucial as it forms the basis for many derivatization strategies.[12][13][14][15] For secondary amines, a pre-derivatization oxidation step can convert them into primary amines, which can then react with OPA and a chiral thiol. However, this adds complexity and potential for side reactions.

Performance Comparison

Derivatizing AgentDetection MethodTypical SensitivityReaction ConditionsKey AdvantagesPotential Challenges
Marfey's Reagent (FDAA) HPLC-UVHighMildly basic, 40-60°CRobust, well-established, strong chromophoreReagent interference
(+)-FLEC HPLC-Fluorescence, LC-MSVery HighMildly basic, room temp.High sensitivity, good resolutionReagent stability (moisture sensitive)
(S)-NIFE HPLC-UVModerate to HighMildly basic, room temp.Good stability, cost-effectiveDetection at lower UV wavelengths
OPA/Chiral Thiol HPLC-FluorescenceVery HighMildly basic, room temp.Very high sensitivity (for primary amines)Not directly reactive with secondary amines without an oxidation step

Experimental Protocols

Protocol 1: Derivatization with Marfey's Reagent
  • Sample Preparation: Prepare a 1 mg/mL solution of racemic 1-Methylpyrrolidine-3-carboxylic acid in 50 mM sodium bicarbonate buffer (pH ~8.5).

  • Reagent Preparation: Prepare a 1% (w/v) solution of Marfey's reagent in acetone.

  • Derivatization: To 100 µL of the sample solution, add 200 µL of the Marfey's reagent solution.

  • Reaction: Vortex the mixture and heat at 40°C for 1 hour.

  • Quenching: Cool the reaction mixture to room temperature and add 50 µL of 1 M HCl to stop the reaction.

  • Analysis: Dilute the sample with the mobile phase and inject it into the HPLC system.

Protocol 2: Derivatization with (+)-FLEC
  • Sample Preparation: Prepare a 1 mg/mL solution of racemic 1-Methylpyrrolidine-3-carboxylic acid in 0.1 M borate buffer (pH 9.0).

  • Reagent Preparation: Use a commercially available solution of (+)-FLEC in acetone (e.g., 18 mM).[7]

  • Derivatization: To 100 µL of the sample solution, add 100 µL of the (+)-FLEC solution.

  • Reaction: Vortex the mixture and let it react at room temperature for 15 minutes.

  • Quenching: Add 100 µL of a quenching reagent (e.g., 10 mM glycine solution) to react with the excess FLEC.

  • Analysis: Inject an aliquot of the reaction mixture directly into the HPLC system.

Conclusion and Recommendations

The choice of a chiral derivatizing agent for the analysis of 1-Methylpyrrolidine-3-carboxylic acid enantiomers is a critical decision that impacts the sensitivity, accuracy, and efficiency of the analytical method.

  • For robust, routine analysis with UV detection, Marfey's reagent remains a reliable and well-documented choice.

  • When high sensitivity is paramount, (+)-FLEC with fluorescence detection is the superior option, offering detection limits in the low nanomolar range.

  • (S)-NIFE presents a modern, cost-effective alternative with good performance characteristics, particularly suitable for laboratories looking to optimize running costs without compromising quality.

Ultimately, the optimal choice will depend on the specific requirements of the assay and the available instrumentation. It is always recommended to perform a preliminary screening of different agents and to optimize the reaction and chromatographic conditions for the specific application. This guide provides the foundational knowledge and practical protocols to empower researchers to make an informed decision and develop a robust and reliable method for the chiral analysis of 1-Methylpyrrolidine-3-carboxylic acid.

References

  • Bhushan, R., & Kumar, V. (2010). Application of (S)-N-(4-Nitrophenoxycarbonyl) phenylalanine methoxyethyl ester as a chiral derivatizing reagent for reversed-phase high-performance liquid chromatographic separation of diastereomers of amino alcohols, non-protein amino acids, and PenA. Amino Acids, 39(2), 549-554. [Link]

  • Bhushan, R. (2004). Marfey's reagent for chiral amino acid analysis: a review. Biomedical Chromatography, 18(6), 385-407. [Link]

  • Bhushan, R., & Martens, J. (2001). Marfey's reagent for chiral amino acid analysis: A review.
  • Marfey, P. (1984). Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene.
  • Davies, S. G., & Fletcher, A. M. (2013). (+)-Fluorenylethylchloroformate (FLEC)--improved synthesis for application in chiral analysis and peptidomimetic synthesis. Organic & Biomolecular Chemistry, 11(16), 2571-2573. [Link]

  • Hess, J. F., et al. (2021). Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Omega, 6(44), 29837–29845. [Link]

  • Fujii, K., et al. (2005). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. The Journal of Organic Chemistry, 70(21), 8421-8429. [Link]

  • Péter, A., et al. (2006). HPLC Separation of Enantiomers of α-Substituted Proline Analogues by the Application of (S)-N-(4-Nitrophenoxycarbonyl)phenylalanine Methoxyethyl Ester as a Chiral Derivatizing Agent. Chirality, 18(9), 714-723. [Link]

  • Vrije Universiteit Amsterdam Research Portal. In-capillary derivatization with (−)-1-(9-fluorenyl)ethyl chloroformate as chiral labeling agent for the electrophoretic separation of amino acids. [Link]

  • Gstöttner, C., et al. (2019). Chiral Discrimination of DL-Amino Acids by Trapped Ion Mobility Spectrometry after Derivatization with (+)-1-(9-Fluorenyl)ethyl Chloroformate. Analytical Chemistry, 91(4), 2795-2802. [Link]

  • ResearchGate. Application of(S)-N-(4-nitrophenoxycarbonyl) phenylalanine methoxyethyl ester as a new chiral derivatizing agent for proteinogenic amino acid analysis by high-performance liquid chromatography. [Link]

  • DiVA portal. An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. [Link]

  • ResearchGate. Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. [Link]

  • ResearchGate. Application of (S)-N-(4-Nitrophenoxycarbonyl) phenylalanine methoxyethyl ester as a chiral derivatizing reagent for reversed-phase high-performance liquid chromatographic separation of diastereomers of amino alcohols, non-protein amino acids, and PenA. [Link]

  • Juniper Publishers. Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. [Link]

  • ResearchGate. Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. [Link]

  • Impactfactor. Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. [Link]

  • National Institutes of Health. Dimethylcysteine (DiCys)/o-Phthalaldehyde Derivatization for Chiral Metabolite Analyses: Cross-Comparison of Six Chiral Thiols. [Link]

  • ResearchGate. Derivatization reaction of chiral amines with OPA/chiral thiol. [Link]

  • PubMed. Behavior and characteristics of amine derivatives obtained with o-phthaldialdehyde/3-mercaptopropionic acid and with o-phthaldialdehyde/N-acetyl-L-cysteine reagents. [Link]

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A Guide to the Spectroscopic Differentiation of 1-Methylpyrrolidine-3-carboxylic acid hydrochloride from its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed spectroscopic comparison of 1-Methylpyrrolidine-3-carboxylic acid hydrochloride with its common precursors. Designed for researchers, chemists, and quality control specialists in drug development and chemical synthesis, this document offers an objective analysis of NMR, IR, and Mass Spectrometry data. The aim is to equip scientists with the necessary tools to unequivocally identify the final product and distinguish it from starting materials and intermediates, ensuring the integrity and purity of their synthesis.

The narrative explains the causality behind experimental observations, grounding the interpretation of spectral data in the principles of chemical structure and reactivity. By understanding why spectral features change during the synthesis, researchers can confidently monitor reaction progress and verify the final product's identity.

Synthetic Context: From Precursor to Product

This compound is a valuable building block in medicinal chemistry, often used in the synthesis of complex pharmaceutical agents.[1] A common and logical synthetic route involves the N-methylation of pyrrolidine-3-carboxylic acid or the hydrolysis of its corresponding ethyl ester, followed by salt formation.

The successful conversion through this pathway can be rigorously monitored and confirmed by observing distinct changes in the spectroscopic signatures of the molecules at each stage. This guide will focus on comparing the final product with two key precursors: Pyrrolidine-3-carboxylic acid and Ethyl 1-methylpyrrolidine-3-carboxylate .

G cluster_0 Synthetic Pathway P1 Pyrrolidine-3-carboxylic Acid FP 1-Methylpyrrolidine-3-carboxylic acid hydrochloride P1->FP N-methylation & HCl P2 Ethyl 1-methylpyrrolidine- 3-carboxylate P2->FP Hydrolysis & HCl

Caption: Synthetic routes to the target compound from common precursors.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules. The transformation from precursors to this compound results in highly diagnostic changes in both ¹H and ¹³C NMR spectra.

¹H NMR: Tracking Proton Environments

The proton NMR spectrum provides a clear fingerprint of the molecule's hydrogen framework. The key transformations—N-methylation and ester hydrolysis—are easily tracked by the appearance and disappearance of specific signals.

Key Diagnostic Observations:

  • N-Methyl Signal: The most telling sign of a successful N-methylation is the appearance of a singlet peak around 3.0 ppm, corresponding to the three protons of the newly installed methyl group on the nitrogen atom. This signal is present in both the final product and the ester intermediate but absent in Pyrrolidine-3-carboxylic acid.

  • N-H vs. N⁺-H Signal: In the precursor Pyrrolidine-3-carboxylic acid, the N-H proton often presents as a broad signal that can exchange with solvent.[2] Upon methylation and conversion to the hydrochloride salt, this signal disappears and is replaced by a much broader, deshielded N⁺-H signal, often observed far downfield due to the positive charge.

  • Ester Group Signals: The ethyl ester precursor is characterized by a quartet around 4.2 ppm (–OCH₂) and a triplet around 1.3 ppm (–OCH₂CH₃).[3] The complete disappearance of these signals is a critical indicator of successful hydrolysis to the carboxylic acid.

  • Ring Protons: The protons on the pyrrolidine ring (alpha and beta to the nitrogen) experience a significant downfield shift in the final hydrochloride salt. This is a direct consequence of the inductive effect of the protonated tertiary amine (N⁺-H), which withdraws electron density and deshields the adjacent protons.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)

Assignment Pyrrolidine-3-carboxylic acid Ethyl 1-methylpyrrolidine-3-carboxylate 1-Methylpyrrolidine-3-carboxylic acid HCl
–COOH / N⁺-H~10-12 (br s), ~8-9 (br s)N/A~11-13 (br s), ~10-12 (br s)
–OCH₂ CH₃N/A~4.2 (q)N/A
Pyrrolidine Ring H~2.0 - 3.5 (m)~2.2 - 3.2 (m)~2.5 - 4.0 (m, shifted downfield)
N–CH₃ N/A~2.4 (s)~3.0 (s)
–OCH₂CH₃ N/A~1.3 (t)N/A

Note: Exact chemical shifts can vary based on solvent and concentration.

¹³C NMR: Probing the Carbon Skeleton

¹³C NMR spectroscopy complements ¹H NMR by providing a direct map of the carbon framework. The key changes are observed at the carbonyl carbon and the newly introduced N-methyl carbon.

Key Diagnostic Observations:

  • Carbonyl Carbon (C=O): A subtle but consistent shift distinguishes the carboxylic acid from the ester. The carboxylic acid carbonyl typically appears slightly more downfield (~175-180 ppm) compared to the ester carbonyl (~170-175 ppm).

  • N-Methyl Carbon: A distinct peak appears around 42-45 ppm upon N-methylation, providing unambiguous evidence of this modification.

  • Ethyl Group Carbons: The ester precursor shows two unique signals for the ethyl group: one around 60-62 ppm (–OCH₂) and another around 14-15 ppm (–CH₃). These are absent in the other compounds.

  • Ring Carbons: Similar to the protons, the carbons of the pyrrolidine ring, particularly those adjacent to the nitrogen, are deshielded and shift downfield upon protonation to form the hydrochloride salt.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)

Assignment Pyrrolidine-3-carboxylic acid Ethyl 1-methylpyrrolidine-3-carboxylate 1-Methylpyrrolidine-3-carboxylic acid HCl
C =O~176~173~175
–OC H₂CH₃N/A~61N/A
Pyrrolidine Ring C~25 - 60~25 - 65~24 - 68 (shifted downfield)
N–C H₃N/A~43~42
–OCH₂C H₃N/A~14N/A

Note: Values are approximate and serve for comparative purposes.

Infrared (IR) Spectroscopy: A Functional Group Focus

IR spectroscopy excels at identifying functional groups. The conversion pathway involves significant changes in functional groups—amine to ammonium, ester to carboxylic acid—which are readily detected.

Key Diagnostic Observations:

  • O-H and N-H Region (2500-3500 cm⁻¹): This region is highly informative.

    • Pyrrolidine-3-carboxylic acid: Shows a very broad absorption from the carboxylic acid O-H stretch, often superimposed with the N-H stretch of the secondary amine.

    • Ethyl 1-methylpyrrolidine-3-carboxylate: This region is clean, lacking the broad O-H and N-H signals.

    • Final Product: Displays an extremely broad and strong absorption band, characteristic of the carboxylic acid O-H stretch, combined with the broad N⁺-H stretch of the ammonium salt.

  • C=O Stretch (1680-1760 cm⁻¹): The position of the carbonyl absorption is diagnostic.

    • Carboxylic Acids: The C=O stretch is typically found around 1700-1725 cm⁻¹, often broadened by hydrogen bonding.

    • Esters: The C=O stretch appears at a higher frequency, around 1735-1750 cm⁻¹.[4] This clear shift confirms the presence or absence of the ester group.

Table 3: Comparative IR Absorption Frequencies (cm⁻¹)

Vibrational Mode Pyrrolidine-3-carboxylic acid Ethyl 1-methylpyrrolidine-3-carboxylate 1-Methylpyrrolidine-3-carboxylic acid HCl
O–H (Carboxylic Acid)3000-2500 (very broad)N/A3200-2500 (very broad)
N⁺–H (Ammonium)N/AN/A~2700-2250 (broad)
N–H (Amine)~3350-3300N/AN/A
C–H (sp³)~2950-2850~2950-2850~2980-2880
C=O (Carbonyl)~1710~1735~1720
C–O (Ester)N/A~1200N/A

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry provides the definitive molecular weight of a compound, confirming that the desired atoms have been added or removed.

Key Diagnostic Observations:

  • Molecular Ion Peak ([M+H]⁺):

    • Pyrrolidine-3-carboxylic acid: Has a molecular weight of 115.13 g/mol .[5] Its protonated molecule would appear at m/z 116.

    • Ethyl 1-methylpyrrolidine-3-carboxylate: The addition of a methyl and an ethyl group minus two hydrogens results in a molecular weight of 157.21 g/mol . Expect a peak at m/z 158.

    • 1-Methylpyrrolidine-3-carboxylic acid: The free base has a molecular weight of 129.16 g/mol .[6] The most abundant ion in the mass spectrum will be the protonated molecule at m/z 130. This mass increase of 14 amu from Pyrrolidine-3-carboxylic acid confirms methylation. The hydrochloride salt itself will not be observed, as the HCl is lost during typical ionization.

Table 4: Comparative Molecular Weights and Mass Spectrometry Data

Compound Molecular Formula Molecular Weight ( g/mol ) Expected [M+H]⁺ (m/z)
Pyrrolidine-3-carboxylic acidC₅H₉NO₂115.13116
Ethyl 1-methylpyrrolidine-3-carboxylateC₈H₁₅NO₂157.21158
1-Methylpyrrolidine-3-carboxylic acidC₆H₁₁NO₂129.16[6]130

Standardized Experimental Protocols

To ensure reproducibility and accuracy, the following standard protocols for data acquisition are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; D₂O is suitable for the hydrochloride salt and the parent amino acid, while CDCl₃ is appropriate for the ester intermediate.

  • Instrument Setup: Use a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition: Acquire data with a 90° pulse angle, a relaxation delay of 2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse program. Acquire data with a 30° pulse angle, a relaxation delay of 2 seconds, and accumulate 1024-4096 scans for adequate signal-to-noise.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak.

IR Spectroscopy
  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) method. Place a small amount of the solid directly on the ATR crystal and apply pressure.

  • Acquisition: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Collection: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Processing: Perform a background subtraction using a scan of the empty ATR crystal.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Ionization: Use Electrospray Ionization (ESI) in positive ion mode for these compounds.

  • Analysis: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500.

G cluster_workflow Spectroscopic Verification Workflow Start Synthesized Product NMR NMR (¹H, ¹³C) - Check for N-CH₃ - Confirm absence of ester signals - Observe downfield shifts Start->NMR IR FTIR - Confirm broad O-H/N⁺-H - Verify C=O at ~1720 cm⁻¹ NMR->IR MS Mass Spec (ESI) - Verify m/z = 130 for [M+H]⁺ IR->MS End Structure Confirmed MS->End

Caption: A logical workflow for the spectroscopic confirmation of the final product.

Conclusion

The successful synthesis of this compound from its precursors can be unequivocally verified through a multi-technique spectroscopic approach. Each method—NMR, IR, and MS—provides a unique and complementary piece of the structural puzzle.

  • NMR confirms the core carbon-hydrogen framework, identifying the key N-methyl group and tracking shifts due to salt formation.

  • IR validates the presence and transformation of functional groups, clearly distinguishing between amine/ammonium and ester/carboxylic acid.

  • MS provides the definitive confirmation of the molecular weight, ensuring the correct elemental composition has been achieved.

By applying these analytical techniques in a coordinated workflow, researchers can proceed with confidence, knowing their synthetic building block is pure, correctly identified, and ready for the next stage of discovery.

References

  • PubChem, National Institutes of Health. 1-Methylpyrrolidine. [Link]

  • PubChem, National Institutes of Health. Ethyl 1-methyl-3-phenylpyrrolidine-3-carboxylate. [Link]

  • PubChemLite. This compound (C6H11NO2). [Link]

  • PubChem, National Institutes of Health. 1-Methylpyrrolidine-3-carboxylic acid. [Link]

  • Chem-Impex. 1-Methyl-pyrrolidine-3-carboxylic acid. [Link]

  • NIST. Pyrrolidine, 1-methyl-. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Methylpyrrolidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

The fundamental principle governing laboratory waste is that no activity should begin until a plan for the disposal of all potential waste streams has been formulated.[1] This ensures that regulatory requirements are met and prevents the generation of unmanageable or unknown waste.[1][2]

Part 1: Hazard Assessment and Waste Characterization

Before disposal, a thorough understanding of the chemical's hazards is essential. This assessment dictates every subsequent step in the waste management process. 1-Methylpyrrolidine-3-carboxylic acid hydrochloride is a solid organic compound. While it is a salt, its hazard profile requires careful consideration.

According to available Safety Data Sheets (SDS), the primary hazards are:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

The parent compound, 1-methylpyrrolidine, is also noted to be toxic to aquatic life with long-lasting effects.[3] Therefore, under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), any waste containing this compound must be managed as hazardous waste to prevent its release into the environment.[4][5]

Hazard AttributeClassificationCausality and Disposal Implication
Acute Oral Toxicity Harmful if swallowed (H302)Prevents disposal via sanitary sewer. Accidental ingestion is a risk; requires secure containment.
Skin & Eye Contact Irritant/Corrosive (H315, H319)Dictates the use of robust Personal Protective Equipment (PPE) during handling and disposal. Waste containers must be durable and leak-proof.
Inhalation Respiratory Irritant (H335)Handling should be performed in a well-ventilated area or chemical fume hood to minimize dust or aerosol generation.
Environmental Potential Aquatic ToxicityProhibits drain disposal.[6] Waste must be sent to a licensed disposal facility for incineration or other appropriate treatment.[7]

Part 2: On-Site Waste Management and Segregation

Proper segregation is the cornerstone of safe laboratory waste management.[8] Mixing incompatible waste streams can lead to dangerous chemical reactions, fires, or explosions.[6]

Step 1: Container Selection The primary containment vessel is your first line of defense.

  • Compatibility: Use a high-density polyethylene (HDPE) or borosilicate glass container with a secure, screw-top lid. As an acidic hydrochloride salt, it should not be stored in metal containers.[7][8]

  • Integrity: The container must be in good condition, free of cracks or defects, and leak-proof.[9]

  • Headspace: Do not overfill liquid waste containers; a best practice is to fill to no more than 90% capacity to allow for expansion.[7]

Step 2: Accurate Labeling A waste container without a proper label is a critical safety failure. An EPA-compliant label must be affixed to the container as soon as the first drop of waste is added.[10]

  • Content: The label must clearly state the words "HAZARDOUS WASTE ".[10]

  • Chemical Identity: List the full, unabbreviated chemical name: "this compound". For mixtures, all components must be listed by percentage.[6]

  • Hazard Information: Clearly indicate the relevant hazards (e.g., Irritant, Harmful).

Step 3: Segregation and Storage Store your waste container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of generation and under the control of laboratory personnel.[2][6][11]

  • Waste Stream: This compound should be segregated as a non-halogenated organic solid waste . If dissolved in a solvent, the solvent dictates the stream (e.g., non-halogenated organic solvent waste).

  • Incompatibilities: Crucially, store this acidic salt waste separately from bases, strong oxidizing agents, cyanides, and sulfides .[6] Use secondary containment (such as a plastic tub) to prevent mixing in case of a primary container leak.[12]

Part 3: Step-by-Step Disposal Protocols

The following protocols provide clear workflows for common scenarios involving this compound.

Protocol 1: Disposal of Unused or Expired Pure Compound

  • Assess Container: Ensure the original manufacturer's container is intact and the label is legible.[1]

  • Label for Disposal: Affix a completed hazardous waste tag to the container.

  • Secure and Store: Place the container in the designated SAA, ensuring it is segregated correctly.

  • Request Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup. Do not allow waste to accumulate beyond regulated time or quantity limits (typically a maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic waste).[2][12]

Protocol 2: Disposal of Contaminated Lab Materials (PPE, Weigh Boats, Wipes)

  • Characterize: Any item that has come into direct contact with the compound is considered hazardous solid waste.

  • Contain: Place these items into a designated, durable, and sealable polyethylene bag or a solid waste container (e.g., a lined pail).

  • Label: Clearly label the bag or container as "Hazardous Waste" with the chemical name of the contaminant.

  • Store and Dispose: Keep the container closed and store it in the SAA. Arrange for EHS pickup along with other solid waste.

Protocol 3: Disposal of Rinsate from "Empty" Containers An "empty" container that held this compound is not truly empty and must be decontaminated or disposed of as hazardous waste.[12]

  • Triple Rinse: For non-acutely hazardous chemicals, triple rinse the container with a suitable solvent (e.g., water or methanol).

  • Collect Rinsate: Crucially, the first rinsate must be collected as hazardous liquid waste. Subsequent rinses may also need to be collected, depending on institutional policy. This rinsate should be added to a compatible liquid waste stream (e.g., non-halogenated aqueous waste).

  • Deface Label: Once triple-rinsed, obliterate or remove the original chemical label from the container.[12]

  • Final Disposal: The rinsed container can now typically be disposed of as regular laboratory glass or plastic waste. Consult your EHS office for confirmation.

Decision Workflow for Disposal

The following diagram outlines the critical decision points for managing waste generated from this compound.

G Disposal Decision Tree for this compound cluster_0 cluster_1 Characterize Waste Form cluster_2 Select & Label Container cluster_3 Segregate & Store in SAA cluster_4 start Identify Waste Containing 1-Methylpyrrolidine-3-carboxylic acid hydrochloride pure Unused/Expired Pure Solid start->pure solid_waste Contaminated Solid Waste (PPE, Wipes, Glassware) start->solid_waste liquid_waste Aqueous Solution or Rinsate start->liquid_waste container_solid Original Container or HDPE/Glass Jar pure->container_solid container_debris Sealed Poly Bag or Lined Pail solid_waste->container_debris container_liquid HDPE/Glass Bottle with Screw Cap liquid_waste->container_liquid label_node Affix 'Hazardous Waste' Label with Full Chemical Name container_solid->label_node container_debris->label_node container_liquid->label_node seg_solid Segregate as: Non-Halogenated Organic Solid Waste label_node->seg_solid seg_liquid Segregate as: Non-Halogenated Aqueous Waste label_node->seg_liquid incompatibles Store Away From: Bases, Oxidizers, Cyanides, Sulfides seg_solid->incompatibles end_node Arrange Pickup by Institutional EHS seg_solid->end_node seg_liquid->incompatibles seg_liquid->end_node

Caption: Disposal decision workflow for various forms of laboratory waste.

Part 4: Emergency Spill Procedures

Even with careful handling, spills can occur. Spill cleanup materials must be disposed of as hazardous waste.[12]

  • Evacuate and Alert: Immediately alert others in the area. If the spill is large or in a poorly ventilated space, evacuate and contact your EHS emergency line.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and nitrile gloves.

  • Contain: For a small, manageable solid spill, use an inert absorbent material like sand or vermiculite to cover and contain the powder.[13] Do not use combustible materials like paper towels for the initial containment.

  • Collect: Carefully sweep the absorbed material into a designated, sealable container.[14]

  • Clean: Decontaminate the spill area with a suitable solvent and wipe clean. Place all cleanup materials (wipes, contaminated PPE) into the waste container.

  • Dispose: Seal and label the container as hazardous waste, detailing the spilled chemical and the absorbent used. Arrange for pickup with EHS.

By adhering to these systematic procedures, you build a self-validating system of safety and compliance, ensuring that the disposal phase of your research upholds the same high standards as the discovery phase itself. Always consult your institution's specific Chemical Hygiene Plan[15][16] and your EHS office for guidance.

References

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
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  • ACTenviro. (2024). Best Practices for Laboratory Waste Management.
  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
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  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - 1-methylpyrrolidine.
  • CPAChem. (2023). Safety data sheet - 1-methylpyrrolidine.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
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  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Fisher Scientific. (2024). SAFETY DATA SHEET - (S)-N-(tert-Butoxycarbonyl)-2-pyrrolidinone-5-carboxylic acid methyl ester.
  • Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
  • Fisher Scientific. (2009). SAFETY DATA SHEET - 3-Hydroxy-1-methylpyrrolidine.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1-Methylpyrrolidine.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Methylpyrrolidine, 98%.
  • Chem-Impex. (n.d.). 1-Methyl-pyrrolidine-3-carboxylic acid.
  • Montana State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.

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A Comprehensive Guide to the Safe Handling of 1-Methylpyrrolidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-Methylpyrrolidine-3-carboxylic acid hydrochloride. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound, grounded in established safety protocols and an understanding of its chemical properties.

Understanding the Hazard Profile

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The signal word for this compound is "Warning" .[2] It is a solid, and like many hydrochloride salts of organic compounds, it can be hygroscopic, meaning it can absorb moisture from the air. This property requires specific handling and storage considerations to maintain the integrity of the compound and prevent the creation of additional hazards.[1]

While specific toxicological data for this exact compound is limited, related N-methylpyrrolidine derivatives, such as N-methyl-2-pyrrolidone (NMP), have undergone more extensive study. NMP exhibits low acute toxicity but can be a moderate eye irritant and a practical non-irritant to skin under acute exposure.[3][4] However, repeated or prolonged skin contact can lead to more severe irritation.[5] Given the hydrochloride salt form and the carboxylic acid functional group, a cautious approach assuming the potential for skin, eye, and respiratory irritation is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum PPE requirements for various laboratory operations involving this compound.

OperationMinimum PPE RequirementRationale
Weighing and Transferring Solid - Safety Goggles with Side Shields- Nitrile or Neoprene Gloves- Laboratory Coat- N95 Respirator or higherProtects against eye irritation from dust particles. Prevents skin contact and irritation. Provides a barrier for clothing. Minimizes inhalation of irritant dust.
Preparing Solutions - Safety Goggles with Side Shields- Nitrile or Neoprene Gloves- Laboratory CoatProtects against splashes into the eyes. Prevents skin contact with the dissolved compound. Protects clothing from contamination.
Running Reactions and Work-up - Safety Goggles with Side Shields- Nitrile or Neoprene Gloves- Laboratory CoatStandard protection for handling chemical solutions.
Cleaning Glassware - Safety Goggles with Side Shields- Nitrile or Neoprene GlovesProtects against residual chemical splashes.

Gloves: When handling acidic organic compounds, nitrile or neoprene gloves are recommended for their chemical resistance.[6][7][8] Always inspect gloves for any signs of degradation or punctures before use.[9]

Eye Protection: Safety goggles provide a more secure seal around the eyes than safety glasses and are essential when handling powders that can become airborne.[10]

Respiratory Protection: An N95 respirator or a respirator with a particle filter is crucial when weighing or transferring the solid material to prevent respiratory irritation from dust inhalation.[1] All respiratory protection should be used in accordance with a comprehensive respiratory protection program.

Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection cluster_0 Risk Assessment Start Start: Handling 1-Methylpyrrolidine-3-carboxylic acid hydrochloride IsSolid Is the compound in solid form? Start->IsSolid IsWeighing Are you weighing or transferring the solid? IsSolid->IsWeighing Yes InSolution Is the compound in solution? IsSolid->InSolution No FullPPE Required PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat - N95 Respirator IsWeighing->FullPPE Yes StandardPPE Required PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat IsWeighing->StandardPPE No (e.g., inspecting container) InSolution->StandardPPE Yes

Caption: PPE selection workflow based on the physical form and handling procedure.

Operational and Disposal Plans

Handling and Storage:

  • Ventilation: Always handle the solid form of this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

  • Hygroscopicity: This compound is likely hygroscopic. Keep the container tightly sealed when not in use and store it in a cool, dry place, potentially under an inert atmosphere like argon, to prevent moisture absorption.[1] Proper storage is crucial to maintain the compound's stability and prevent caking, which can affect handling and reaction stoichiometry.[9]

  • Static Control: When transferring powders, especially in large quantities, use static control measures such as grounding equipment to prevent the ignition of dust clouds.[9]

Spill Management:

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.

  • Personal Protection: Don the appropriate PPE, including respiratory protection, before attempting to clean up the spill.

  • Containment: For a solid spill, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material into a labeled, sealable container for disposal.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., water, followed by a detergent solution), and then wipe it dry.

  • Waste Disposal: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste.

Disposal Plan:

Chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled hazardous waste container.

  • Aqueous Waste: For aqueous solutions containing this compound, neutralization is a key step before disposal.

    • Dilution: If the solution is concentrated, dilute it by slowly adding the acidic solution to a larger volume of cold water. Never add water to acid.

    • Neutralization: Slowly add a weak base, such as sodium bicarbonate, to the diluted acidic solution.[11] Monitor the pH of the solution. The reaction is complete when the fizzing stops and the pH is between 5.5 and 9.5.[11][12]

    • Final Disposal: Once neutralized and confirmed to be within the acceptable pH range, and if it contains no other hazardous materials, the solution may be permissible for drain disposal with copious amounts of water, depending on local regulations.[11][13] Always consult your institution's environmental health and safety office for specific guidance.

Emergency Procedures: Immediate Actions for Exposure

In the case of accidental exposure, immediate and appropriate first aid is crucial.

Type of ExposureFirst Aid Procedure
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.[14]
Skin Contact Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water.[1] If irritation persists, seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[15]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

Always have the Safety Data Sheet (SDS) available for emergency responders.

References

  • Safety Data Sheet for (S)-3-Methyl-pyrrolidine hydrochloride. (Provides hazard classifications and handling precautions for a similar compound).
  • OSHA Glove Selection Chart. Environmental Health and Safety. (Details on chemical-resistant glove materials). [Link]

  • Best Practices for Powder Storage and Handling. coatingAI. (Information on handling hygroscopic and powdered substances). [Link]

  • How to Choose Suitable Chemical Resistant Gloves. Ecospill Spill Kits. (2023-07-25). (Guidance on selecting appropriate gloves for chemical handling). [Link]

  • Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. eSafety Supplies, Inc. (2025-08-06). (Comprehensive guide to chemical-resistant gloves). [Link]

  • First Aid Procedures for Chemical Hazards. NIOSH - CDC. (General first aid for chemical exposure). [Link]

  • Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety, Florida State University. (Emergency procedures for chemical incidents). [Link]

  • N-METHYL-2-PYRROLIDONE (CICAD 35, 2001). Inchem.org. (Toxicological information on a related compound). [Link]

  • Inert Reassessments: N-methylpyrrolidone (CAS Reg. No. 872-50-4). EPA. (Toxicity information for NMP). [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. (2025-08-20). (General guidance on laboratory waste disposal). [Link]

  • Hygroscopic Problems Of Capsule Filled Powders. richpacking020.com. (2022-04-11). (Information on handling hygroscopic powders). [Link]

  • Personal Protective Equipment (PPE). Princeton EHS. (General principles of PPE selection). [Link]

  • What to do in a chemical emergency. GOV.UK. (2024-10-10). (Emergency response to chemical exposure). [Link]

  • Chemical Exposure and Spill Response Procedures. New Mexico State University. (Procedures for handling chemical exposures and spills). [Link]

  • Personal Protective Equipment (PPE). SCME-support.org. (Information on different types of PPE). [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. (Guidance on laboratory waste management). [Link]

  • Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP). European Commission. (Review of NMP toxicity). [Link]

  • How to dispose of hydrochloric acid. Lab Alley. (Procedure for neutralizing and disposing of acids). [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. (2025-03-04). (General safe laboratory practices). [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. (In-laboratory waste treatment procedures). [Link]

Sources

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